molecular formula C7H9NO2 B1389687 2-Methoxy-5-methylpyridin-3-ol CAS No. 1227574-65-3

2-Methoxy-5-methylpyridin-3-ol

Cat. No.: B1389687
CAS No.: 1227574-65-3
M. Wt: 139.15 g/mol
InChI Key: JRDKEJRENRFMIP-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridin-3-ol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(9)7(10-2)8-4-5/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDKEJRENRFMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673591
Record name 2-Methoxy-5-methylpyridin-3-ol
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-65-3
Record name 2-Methoxy-5-methyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-methylpyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-methylpyridin-3-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 2-Methoxy-5-methylpyridin-3-ol, a heterocyclic compound of interest to researchers in synthetic chemistry and drug discovery. While specific experimental data for this molecule is sparse in publicly accessible literature, this document consolidates available information and provides expert analysis based on established principles of chemical reactivity and spectroscopy of analogous structures. The content is structured to provide foundational knowledge, predictive insights, and practical guidance for professionals working with novel chemical entities.

Introduction: The Pyridin-3-ol Scaffold

Pyridin-3-ol and its derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] The pyridine ring, a bioisostere of a benzene ring, introduces a nitrogen atom that acts as a hydrogen bond acceptor and can modulate the compound's basicity, solubility, and metabolic stability. The hydroxyl group at the 3-position imparts phenolic character, providing a site for hydrogen bonding, salt formation, and further chemical modification.

This compound (CAS No. 1227574-65-3) is a multi-functionalized derivative within this class. Its unique substitution pattern—a methoxy group ortho to the nitrogen, a hydroxyl group, and a methyl group—offers a rich platform for synthetic elaboration and fine-tuning of physicochemical properties. While this specific molecule is not yet widely cited in drug development literature, its structural alerts suggest significant potential as a versatile building block for creating new chemical entities. The related compound, 2-Methoxy-5-methylpyridin-3-amine, for instance, serves as a precursor to the antibiotic streptonigrin, highlighting the value of this substitution pattern in bioactive molecules.[2]

Physicochemical and Structural Properties

Precise experimental data on the physical properties of this compound are not extensively reported. The information available is primarily from chemical suppliers and computational models.

PropertyValueSource
CAS Number 1227574-65-3[3]
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [3]
Physical Form Solid[3]
InChI 1S/C7H9NO2/c1-5-3-6(9)7(10-2)8-4-5/h3-4,9H,1-2H3[3]
SMILES COc1ncc(C)cc1O[3]
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Predicted Spectroscopic Profile

No public experimental spectra are available for this compound. However, a predictive analysis based on its functional groups and data from analogous compounds provides a reliable guide for its characterization.

Technique Predicted Spectral Features
¹H NMR - Ar-H (2 protons): Two singlets or narrow doublets expected in the aromatic region (~6.5-8.0 ppm). - -OCH₃ (3 protons): A sharp singlet around 3.8-4.0 ppm.[4] - -CH₃ (3 protons): A sharp singlet around 2.2-2.5 ppm. - -OH (1 proton): A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - Ar-C (5 carbons): Signals expected in the range of 110-160 ppm. The carbon bearing the methoxy group (C2) would be significantly downfield.[5] - -OCH₃ (1 carbon): Signal expected around 55-60 ppm.[6] - -CH₃ (1 carbon): Signal expected in the aliphatic region, ~15-20 ppm.[7]
IR Spectroscopy - O-H stretch (phenolic): Broad band from 3200-3600 cm⁻¹. - C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=C / C=N stretch (aromatic ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.[8] - C-O stretch (ether & phenol): Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Mass Spectrometry (EI) - Molecular Ion (M⁺): Expected at m/z = 139. - Key Fragments: Loss of a methyl radical ([M-15]⁺), loss of carbon monoxide from the phenolic ring ([M-28]⁺), and other fragments characteristic of pyridine ring cleavage.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A specific, validated synthesis for this compound is not published in peer-reviewed literature. However, a plausible retro-synthetic analysis suggests a multi-step route starting from a commercially available picoline derivative. The following workflow represents a chemically sound, albeit hypothetical, pathway.

Causality Behind Experimental Choices: The proposed route leverages well-established transformations in pyridine chemistry. Nitration of the electron-rich pyridine N-oxide is a standard method for introducing a nitro group, which can then be reduced to an amine. The subsequent Sandmeyer-type reaction (diazotization followed by hydrolysis) is a classic method for converting an aromatic amine to a hydroxyl group.

Synthetic_Pathway start 2-Methoxy-5-methylpyridine step1 Oxidation (e.g., m-CPBA) start->step1 intermediate1 2-Methoxy-5-methylpyridine N-oxide step1->intermediate1 step2 Nitration (HNO₃/H₂SO₄) intermediate1->step2 intermediate2 2-Methoxy-5-methyl-x-nitropyridine N-oxide step2->intermediate2 step3 Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate2->step3 intermediate3 x-Amino-2-methoxy-5-methylpyridine step3->intermediate3 step4 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O, heat) intermediate3->step4 product This compound step4->product

Caption: A proposed synthetic workflow for this compound.

Core Reactivity

The reactivity of this compound is governed by its three key functional groups: the pyridine nitrogen, the phenolic hydroxyl, and the electronically-influenced pyridine ring.

  • Pyridine Nitrogen: As a weak base, the nitrogen can be protonated by acids to form pyridinium salts. It is also a nucleophile and can react with alkyl halides to form quaternary N-alkylpyridinium salts, a reaction that can significantly alter the molecule's solubility and biological activity.[9]

  • Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by bases to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation or O-acylation reactions to generate ethers and esters, respectively. These derivatives are crucial for probing structure-activity relationships (SAR) in drug discovery.

  • Aromatic Ring: The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution (EAS) than benzene.[10] However, the strong electron-donating effects of the hydroxyl and methoxy groups activate the ring, making substitution possible. The positions ortho and para to the hydroxyl group are the most likely sites of electrophilic attack. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at the 4- or 6-positions.

Caption: Key reactive sites on the this compound scaffold.

Potential Applications in Drug Development

Substituted pyridines are ubiquitous in pharmaceuticals due to their ability to engage in various biological interactions and their favorable ADME (absorption, distribution, metabolism, and excretion) properties. This compound is a promising scaffold for several reasons:

  • Scaffold for Library Synthesis: The three distinct functional groups provide handles for combinatorial chemistry, allowing for the rapid generation of a library of analogs to explore SAR.

  • Hydrogen Bonding: The phenolic -OH and the pyridine nitrogen are excellent hydrogen bond donors and acceptors, respectively. These interactions are critical for molecular recognition and binding to protein targets like kinases and G-protein coupled receptors.

  • Property Modulation: The methyl and methoxy groups can be used to tune lipophilicity and metabolic stability. For example, the methoxy group can block a potential site of metabolism or be metabolically cleaved (O-demethylation) to reveal a more polar hydroxyl group, a strategy sometimes used in prodrug design.

  • Bioisosteric Replacement: This scaffold can be used as a bioisosteric replacement for other aromatic systems, like catechols or substituted phenols, in known pharmacophores to improve properties such as selectivity or reduce off-target effects.

Safety and Handling

GHS Hazard Information

Based on supplier safety data, this compound is classified with the following hazards.[3]

Hazard Class Code Statement
Acute Toxicity, OralH302Harmful if swallowed
Serious Eye IrritationH319Causes serious eye irritation

Signal Word: Warning

GHS Pictogram: GHS07 (Exclamation Mark)[3]

Protocol: Safe Handling and Emergency Response

Given its classification as a hazardous substance, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: Wear a standard laboratory coat.

  • Handling Procedures:

    • Avoid generating dust. Use appropriate spatulas and weighing techniques (e.g., weighing by difference).

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound is classified as a combustible solid.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Emergency Workflow

Emergency_Workflow cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhalation Move to Fresh Air exposure->inhalation If Inhaled skin Remove Contaminated Clothing exposure->skin If on Skin eye Rinse with Water (15 min) exposure->eye If in Eyes ingestion Rinse Mouth (Do NOT Induce Vomiting) exposure->ingestion If Swallowed inhalation_seek Seek Medical Attention inhalation->inhalation_seek skin_wash Wash with Soap & Water (15 min) skin->skin_wash skin_seek Seek Medical Attention skin_wash->skin_seek eye_seek Seek Immediate Medical Attention eye->eye_seek ingestion_seek Seek Immediate Medical Attention ingestion->ingestion_seek

Caption: Emergency response workflow for exposure to this compound.

References

An In-Depth Technical Guide to 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridinol scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and their utility as versatile synthetic intermediates. This guide provides a comprehensive technical overview of 2-Methoxy-5-methylpyridin-3-ol, a member of this important class. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway with detailed procedural logic, and present a thorough structural elucidation based on spectroscopic analysis. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives in drug discovery and development.

Physicochemical and Safety Profile

This compound is a solid, combustible organic compound.[1] A precise, experimentally determined melting point is not widely published, underscoring the specialized nature of this reagent. Key identifiers and calculated properties are summarized below for reference.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
CAS Number 1227574-65-3[1]
Appearance Solid[1]
InChI Key JRDKEJRENRFMIP-UHFFFAOYSA-N[1]
SMILES COc1ncc(C)cc1O[1]
Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[2][3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2][4]

  • Hazard Classifications : The compound is classified as Acute Toxicity 4 (Oral) and Eye Irritant 2.[1] It is harmful if swallowed and causes serious eye irritation.[1]

  • First Aid : In case of eye contact, rinse cautiously with water for several minutes.[2] If swallowed, rinse the mouth and call a poison center or physician.[2] For skin contact, wash thoroughly with soap and water.[2]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It should be kept away from strong oxidizing agents.[2][4]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Synthesis and Mechanistic Rationale

A plausible precursor for this synthesis is 2-Methoxy-5-methylpyridin-3-amine.[5][6] The conversion of this amine to the target hydroxyl compound is a standard transformation in aromatic chemistry.

Experimental Protocol: Synthesis via Diazotization

This protocol is a representative example and must be adapted and optimized under controlled laboratory conditions.

Step 1: Diazotization of the Precursor Amine

  • Procedure : Dissolve 2-Methoxy-5-methylpyridin-3-amine in a dilute aqueous solution of a strong, non-nucleophilic acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice-water bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise.

  • Causality : The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. The strong acid protonates the nitrous acid formed in situ, generating the nitrosonium ion (NO⁺), which is the active electrophile that reacts with the primary amine.

Step 2: Hydrolysis of the Diazonium Salt

  • Procedure : After the addition of sodium nitrite is complete, the reaction mixture is slowly warmed. Often, gentle heating (e.g., to 40-50 °C) is required to facilitate the decomposition of the diazonium salt. Vigorous nitrogen gas evolution will be observed.

  • Causality : The C-N bond in the pyridine-diazonium salt is labile. Water acts as a nucleophile, attacking the carbon atom bearing the diazonium group. This leads to the expulsion of highly stable dinitrogen gas (N₂), which drives the reaction to completion, and the formation of the desired pyridinol.

Step 3: Work-up and Purification

  • Procedure : Once gas evolution ceases, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate). The aqueous solution is then extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Causality : Neutralization removes excess acid. Extraction separates the organic product from inorganic salts and other aqueous-soluble materials. Drying removes residual water from the organic phase before solvent evaporation to yield the crude product.

Step 4: Final Purification

  • Procedure : The crude solid is purified, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Causality : These techniques separate the target compound from any unreacted starting material or side products based on differences in polarity (chromatography) or solubility (recrystallization), yielding the pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3 & 4: Purification A 2-Methoxy-5-methylpyridin-3-amine B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄ (aq)  0-5 °C C This compound B->C  H₂O, Δ  (-N₂) D Crude Product C->D  Extraction  & Evaporation E Pure Product D->E  Chromatography or  Recrystallization

Caption: Synthetic workflow for the preparation of this compound.

Structural Elucidation via Spectroscopy

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific molecule is scarce, we can predict the expected spectra based on its structure and data from analogous compounds.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons : Two signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. These would appear as singlets or narrow doublets due to the lack of adjacent proton coupling partners.

    • Methoxy Protons (-OCH₃) : A sharp singlet, integrating to three protons, typically in the 3.5-4.0 ppm region.

    • Methyl Protons (-CH₃) : A sharp singlet, integrating to three protons, usually further upfield in the 2.0-2.5 ppm region.

    • Hydroxyl Proton (-OH) : A broad singlet whose chemical shift is highly dependent on concentration and solvent. It can appear over a wide range (e.g., 4-10 ppm).

  • ¹³C NMR : The carbon NMR spectrum will reveal the number of unique carbon environments.

    • Aromatic Carbons : Five distinct signals are expected for the carbons of the pyridine ring. The carbons attached to heteroatoms (O and N) will be the most deshielded (downfield). For example, the carbon at position 2, bonded to both nitrogen and the methoxy group, would likely appear around 160-165 ppm.

    • Methoxy Carbon (-OCH₃) : A signal in the 50-60 ppm range.

    • Methyl Carbon (-CH₃) : A signal in the upfield region, typically 15-25 ppm.

Structural Correlation Diagram

Caption: Key proton environments in this compound for ¹H NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch : A prominent, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) will be just below 3000 cm⁻¹.

  • C=C and C=N Stretches : Aromatic ring vibrations will produce several sharp peaks in the 1400-1650 cm⁻¹ region.

  • C-O Stretch : A strong absorption band, typically in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the ether and phenol groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺) : The mass spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight of the compound (139.15). High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₇H₉NO₂.

  • Fragmentation : Common fragmentation patterns for such molecules might include the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of formaldehyde (CH₂O).

Applications in Drug Discovery

The substituted pyridinol motif is a "privileged structure" in medicinal chemistry. The nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group can be a hydrogen bond donor or acceptor. The methoxy and methyl groups provide lipophilic character and can engage in van der Waals interactions within a target binding site.

While specific biological activities for this compound are not widely reported, its structural features suggest potential as a building block for:

  • Kinase Inhibitors : Many kinase inhibitors feature substituted heterocyclic cores.

  • CNS Agents : The pyridine ring is a common feature in drugs targeting the central nervous system.

  • Antibacterial/Antifungal Agents : The core structure is related to some natural product antibiotics.[5]

Its true value lies in its potential as a chemical intermediate. For example, it can be converted into the corresponding boronic acid, (2-Methoxy-5-methylpyridin-3-yl)boronic acid, a valuable reagent for Suzuki cross-coupling reactions to build more complex molecular architectures.[11][12]

Conclusion

This compound is a specialized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known properties, a logical synthetic strategy, and a predictive analysis of the spectroscopic data required for its unambiguous structural confirmation. By understanding these fundamental characteristics, researchers are better equipped to utilize this and similar pyridinol scaffolds in the design and development of novel, biologically active molecules.

References

Spectroscopic Blueprint of 2-Methoxy-5-methylpyridin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 2-Methoxy-5-methylpyridin-3-ol, a substituted pyridinol, a thorough understanding of its spectroscopic signature is paramount. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous structures to construct a robust and predictive spectroscopic profile. This approach not only offers a valuable reference for researchers working with this molecule but also serves as a methodological framework for the spectroscopic analysis of similarly substituted pyridine derivatives.

Molecular Structure and Key Features

This compound is a trisubstituted pyridine ring, a common scaffold in medicinal chemistry. The strategic placement of a methoxy, a methyl, and a hydroxyl group on the pyridine core imparts a unique electronic and steric environment, which is directly reflected in its spectroscopic properties. Understanding the interplay of these substituents is crucial for the accurate interpretation of the spectral data.

Figure 1. Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise connectivity and chemical environment of each atom.

Experimental Protocol: A Validated Approach to NMR Data Acquisition

For a compound like this compound, a standard set of NMR experiments would be conducted to ensure comprehensive data collection.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and the spectral width to encompass all proton signals.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons are invaluable.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H-46.8 - 7.0d~2-3This proton is ortho to the electron-donating hydroxyl group and meta to the methoxy group. It is expected to be a doublet due to coupling with H-6.
H-67.5 - 7.7d~2-3This proton is ortho to the nitrogen atom and is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-4.
OCH₃3.8 - 4.0s-The methoxy protons are deshielded by the adjacent oxygen atom and will appear as a sharp singlet.
CH₃2.2 - 2.4s-The methyl protons on the pyridine ring will appear as a singlet in the upfield region.
OH5.0 - 8.0br s-The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It will likely appear as a broad singlet.

Table 1. Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
C-2155 - 160This carbon is attached to the electron-withdrawing nitrogen and the electron-donating methoxy group, resulting in a downfield shift.
C-3140 - 145Attached to the hydroxyl group, this carbon will be significantly deshielded.
C-4120 - 125This aromatic CH carbon will appear in the typical aromatic region.
C-5130 - 135The carbon bearing the methyl group will be deshielded relative to an unsubstituted carbon.
C-6145 - 150This carbon, ortho to the ring nitrogen, is expected to be downfield.
OCH₃55 - 60The methoxy carbon appears in a characteristic region for sp³ hybridized carbons attached to an oxygen atom.
CH₃15 - 20The methyl carbon will be found in the upfield aliphatic region.

Table 2. Predicted ¹³C NMR Data for this compound.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: Standard IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands corresponding to its functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch3200 - 3600Broad, StrongHydroxyl group
C-H stretch (aromatic)3000 - 3100MediumPyridine ring
C-H stretch (aliphatic)2850 - 3000MediumMethyl and Methoxy groups
C=N and C=C stretch1550 - 1650Medium to StrongPyridine ring
C-O stretch1200 - 1300StrongMethoxy and Hydroxyl groups

Table 3. Predicted Key IR Absorption Bands for this compound.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of this compound (C₇H₉NO₂) is 139.15 g/mol .[1] The EI-mass spectrum is expected to show a molecular ion peak at m/z = 139. The fragmentation pattern will be dictated by the stability of the resulting fragment ions.

fragmentation M [M]⁺• m/z = 139 F1 [M - CH₃]⁺ m/z = 124 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z = 108 M->F2 - •OCH₃ F3 [M - CO]⁺• m/z = 111 F1->F3 - CO F4 Pyridine Ring Fragments F2->F4

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 2-Methoxy-5-methylpyridin-3-ol, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the mechanistic rationale behind various synthetic routes, offering field-proven insights and detailed experimental protocols. The guide is structured to provide a logical progression from readily available precursors to the target molecule, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described methodologies.

Introduction: The Significance of this compound

Substituted pyridin-3-ols are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex molecular architectures. The interplay of the methoxy, methyl, and hydroxyl groups on the pyridine ring offers multiple points for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. Understanding the most efficient and scalable synthetic routes to this key intermediate is therefore of paramount importance. This guide will explore the primary synthetic avenues, focusing on the selection of appropriate starting materials and the rationale behind the chosen synthetic pathways.

Synthetic Strategy I: Functionalization of a Pre-existing Pyridine Ring

A common and often direct approach to synthesizing substituted pyridines is to start with a simpler, commercially available pyridine derivative and introduce the desired functional groups.

Starting Material: 2-Methoxy-5-methylpyridin-3-amine

One of the most direct and strategically sound approaches to the synthesis of this compound is through the diazotization of 2-Methoxy-5-methylpyridin-3-amine, followed by hydrolysis of the resulting diazonium salt.[1][2] This method leverages the well-established Sandmeyer-type reaction, a cornerstone of aromatic chemistry.[3]

Rationale: The conversion of an aromatic amine to a hydroxyl group via a diazonium intermediate is a high-yielding and reliable transformation.[4] The starting material, 2-Methoxy-5-methylpyridin-3-amine, is a known compound, making this a convergent and efficient synthetic route.

Experimental Protocol: Diazotization and Hydrolysis

  • Diazotization: 2-Methoxy-5-methylpyridin-3-amine (1.0 eq) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Hydrolysis: The cold solution of the diazonium salt is then slowly added to a heated aqueous solution, typically containing a copper catalyst, or simply heated to promote the hydrolysis of the diazonium salt to the corresponding pyridin-3-ol.

  • Work-up and Purification: After the evolution of nitrogen gas ceases, the reaction mixture is cooled and neutralized. The product is then extracted with a suitable organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Data Summary:

Starting MaterialKey ReagentsProductTypical YieldReference
2-Methoxy-5-methylpyridin-3-amine1. NaNO₂, H₂SO₄2. H₂O, heatThis compoundHigh[1][2][3]

Logical Relationship Diagram:

G cluster_0 Synthesis from 2-Methoxy-5-methylpyridin-3-amine A 2-Methoxy-5-methylpyridin-3-amine B Diazonium Salt Intermediate A->B  NaNO₂, H⁺ (Diazotization) C This compound B->C  H₂O, Δ (Hydrolysis)

Synthesis via Diazotization

Synthetic Strategy II: De Novo Pyridine Ring Synthesis

An alternative to functionalizing a pre-existing pyridine ring is to construct the heterocyclic core from acyclic or other heterocyclic precursors. This "de novo" approach offers flexibility in introducing the desired substituents at specific positions.

Starting Material: Substituted Furans

A powerful method for the synthesis of pyridin-3-ols involves the transformation of furan derivatives.[5][6][7] This strategy is based on the oxidative ring opening of a furan to a 1,4-dicarbonyl compound, which then undergoes condensation with an amine source to form the pyridine ring.

Rationale: Furans are readily available and can be functionalized at various positions. By choosing an appropriately substituted furan precursor, one can control the substitution pattern of the resulting pyridine. For the synthesis of this compound, a furan derivative bearing precursors to the 5-methyl and 2-methoxy groups would be required.

Generalized Experimental Workflow:

  • Furan Functionalization: A suitable furan, such as a 2-furaldehyde or 2-furyl ketone derivative, is chosen as the starting material.

  • Reductive Amination: The carbonyl group of the furan derivative is converted to an aminoalkyl group via reductive amination.

  • Oxidative Ring Opening and Cyclization: The resulting 2-(α-aminoalkyl)furan is subjected to oxidative conditions, often involving electrolysis in methanol, which opens the furan ring to form a 1,4-dicarbonyl intermediate. This intermediate then undergoes intramolecular condensation to form the pyridin-3-ol.[5]

Data Summary:

Furan Precursor TypeKey Transformation StepsProduct ClassReference
2-(α-Aminoalkyl)-furansOxidative ring opening, intramolecular condensationPyridin-3-ols[5][6]
2-CarbomethoxyfuransConversion to aminomethyl derivative, ring transformationPyridin-3-ols[6]

Conceptual Workflow Diagram:

G cluster_1 De Novo Synthesis from Furan Precursors D Substituted Furan E 1,4-Dicarbonyl Intermediate D->E  Oxidative Ring Opening F Substituted Pyridin-3-ol E->F  Condensation with Amine Source

Pyridine Synthesis from Furans

Synthetic Strategy III: Modification of Readily Available Pyridines

This strategy involves starting with a simple, commercially available substituted pyridine and performing a series of reactions to introduce the desired functional groups.

Starting Material: 2,5-Lutidine (2,5-Dimethylpyridine)

2,5-Lutidine is an inexpensive and readily available starting material. A potential synthetic route involves the functionalization of one of the methyl groups and the pyridine ring itself.

Rationale: The methyl groups of lutidines can be functionalized through various methods, including oxidation and halogenation. The pyridine ring can be activated for nucleophilic substitution by N-oxidation.

Plausible Synthetic Pathway:

  • N-Oxidation: 2,5-Lutidine is oxidized to 2,5-Lutidine-N-oxide.

  • Nitration: The N-oxide is nitrated to introduce a nitro group at the 4-position.

  • Functional Group Interconversion: A series of steps would then be required to convert the nitro group to a hydroxyl group and one of the methyl groups to a methoxy group. This multi-step process presents significant challenges in terms of regioselectivity and yield. A more plausible route would involve the synthesis of an aminopyridine derivative from the lutidine, which can then be converted to the target molecule. A patent describes a process for preparing 2-amino-5-methylpyridine from 3-methylpyridine 1-oxide, suggesting that similar transformations could be applied to lutidine derivatives.[8]

Data Summary:

Starting MaterialKey IntermediatePotential TransformationsReference
2,5-Lutidine2,5-Lutidine-N-oxideNitration, amination, methoxylation, hydroxylation[8][9]

Logical Relationship Diagram:

G cluster_2 Synthesis from 2,5-Lutidine G 2,5-Lutidine H Functionalized Pyridine Intermediates G->H  Multi-step Functionalization I This compound H->I  Final Conversion

References

A Technical Guide to the Potential Biological Activities of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide explores the predicted biological potential of a specific, lesser-studied derivative, 2-Methoxy-5-methylpyridin-3-ol. By drawing on extensive literature for structurally related 2-methoxypyridine and pyridin-3-ol analogs, this document provides a comprehensive overview of its likely biological activities, potential mechanisms of action, and detailed experimental protocols for validation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this molecule.

Introduction: The Pyridin-3-ol Core in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other functional groups make it a versatile scaffold in drug design.[3][4] The pyridin-3-ol substitution pattern, in particular, has garnered significant attention, with derivatives demonstrating a remarkable range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The unique electronic properties conferred by the hydroxyl group at the 3-position, combined with the potential for further functionalization, make pyridin-3-ol derivatives attractive candidates for novel therapeutic development.

This guide focuses on the specific derivative, this compound. While direct studies on this compound are limited, a robust body of evidence from analogous structures allows for well-founded predictions of its biological potential. The presence of a methoxy group at the 2-position and a methyl group at the 5-position are anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive research into related pyridine derivatives, this compound is predicted to exhibit several key biological activities.

Anticancer Potential

Numerous studies have highlighted the potent cytotoxic effects of 2-methoxypyridine and pyridin-3-ol derivatives against a variety of cancer cell lines.[5][6][7]

Predicted Mechanism of Action: The anticancer activity of pyridine derivatives is often multi-faceted. One prominent mechanism involves the inhibition of key signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[8][9] The methoxy and hydroxyl groups on the pyridine ring can act as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding pockets of various kinases within these pathways.

Diagram: Postulated Inhibition of the PI3K/AKT/mTOR Signaling Pathway

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Molecule This compound Molecule->PI3K Inhibition Molecule->AKT Inhibition Molecule->mTOR Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

Anti-inflammatory Activity

Derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory and analgesic effects.[10] This activity is often attributed to their iron-chelating properties.

Predicted Mechanism of Action: Cyclooxygenase (COX) and lipoxygenase (LOX) are key iron-dependent enzymes in the inflammatory cascade. By chelating iron, pyridin-3-ol derivatives may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[10] The antioxidant properties of these compounds, stemming from their ability to scavenge free radicals, may also contribute to their anti-inflammatory effects.[10]

Antimicrobial and Antifungal Activity

The pyridine scaffold is present in numerous antimicrobial and antifungal agents.[2] The nitrogen atom in the pyridine ring can interact with microbial enzymes and cell wall components, leading to disruption of cellular processes.

Predicted Mechanism of Action: The antimicrobial activity of pyridine derivatives can arise from various mechanisms, including the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with DNA replication. The specific substitutions on the pyridine ring, such as the methoxy and methyl groups in this compound, will influence its spectrum of activity and potency against different microbial strains.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer, A-549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Workflow for In Vitro Cytotoxicity Testing

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture (e.g., HCT-116, MCF-7) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution Series Treatment 4. Add Compound & Incubate Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Solubilization 6. Solubilize Formazan MTT_Addition->Solubilization Absorbance 7. Measure Absorbance (570 nm) Solubilization->Absorbance IC50 8. Calculate IC50 Value Absorbance->IC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.

Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound.

  • Compound Administration: Administer the test compound and control substances intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Quantitative Data Summary from Analogous Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound to provide a comparative context for its potential potency.

Compound ClassBiological ActivityModel SystemPotency (IC50/MIC)Reference
2-Methoxypyridine derivativesAnticancerHCT-116, MCF-7, A-549 cell linesVaries with substitution (low µM range)[6]
3-Hydroxypyridine-4-one derivativesAnti-inflammatoryCarrageenan-induced paw edema in ratsSignificant inhibition at 10-20 mg/kg[10]
Pyridine derivativesAntifungalCandida speciesMIC as low as 0.016 mg/mL[2]
2-Methoxypyridylamino-substituted riminophenazinesAntituberculosisM. tuberculosis H37RvMICs ranging from 0.01 to 0.1 µg/mL[11]

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the extensive body of literature on structurally similar compounds strongly suggests its potential as a biologically active molecule with promising therapeutic applications. The pyridin-3-ol core, coupled with the 2-methoxy and 5-methyl substitutions, presents a compelling scaffold for further investigation, particularly in the areas of oncology, inflammation, and infectious diseases.

Future research should focus on the efficient synthesis of this compound and its subsequent evaluation using the experimental protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs, will be crucial for optimizing its potency and selectivity. Furthermore, mechanistic studies should be conducted to elucidate the precise molecular targets and signaling pathways modulated by this compound. The insights gained from such investigations will be instrumental in advancing this compound from a promising chemical entity to a potential therapeutic candidate.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-methylpyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its unique arrangement of a methoxy, a methyl, and a hydroxyl group on the pyridine core imparts a distinct reactivity profile. This guide provides a comprehensive overview of the plausible reaction mechanisms involving this molecule, drawing upon established principles of pyridine chemistry and the known reactivity of related analogues. We will explore its synthesis, electrophilic and nucleophilic substitution reactions, and the functional group interconversions that are key to its utility as a versatile chemical intermediate.

Introduction: The Structural and Electronic Landscape

This compound is a heterocyclic compound featuring a pyridine ring substituted with an electron-donating methoxy group at the 2-position, a weakly activating methyl group at the 5-position, and a hydroxyl group at the 3-position. The interplay of these functional groups governs the molecule's reactivity. The methoxy group, being a strong π-donor, significantly influences the electron density of the pyridine ring, particularly at the ortho and para positions. The hydroxyl group can act as both a proton donor and an activating group, while the methyl group provides a slight inductive effect.

Key Structural Features:

FeatureDescription
CAS Number 1227574-65-3
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance Solid

The pyridine nitrogen, with its lone pair of electrons, can be protonated or act as a nucleophile. The overall electronic nature of the ring is a delicate balance between the electron-withdrawing character of the nitrogen atom and the electron-donating effects of the substituents.

Synthesis of the this compound Core

Proposed Synthetic Pathway

A logical approach would involve the construction of the substituted pyridine ring followed by the introduction of the methoxy and hydroxyl groups. One possible route could start from a substituted 2-aminopyridine.

Experimental Protocol: A Generalized Approach to 2-Alkoxy-3-hydroxypyridine Derivatives

This protocol is a generalized representation based on common synthetic transformations for pyridine derivatives.

  • Nitration of a Substituted 2-Aminopyridine: The starting 2-amino-5-methylpyridine can be nitrated at the 3-position using a mixture of nitric acid and sulfuric acid. The amino group directs the nitration to the adjacent position.

  • Diazotization and Hydrolysis: The resulting 2-amino-3-nitro-5-methylpyridine can undergo diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Subsequent hydrolysis of the diazonium salt introduces the hydroxyl group at the 2-position, which would likely tautomerize to the more stable 2-pyridone.

  • O-Alkylation: The 3-nitro-5-methylpyridin-2(1H)-one can then be O-alkylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., silver carbonate or cesium carbonate) to introduce the methoxy group at the 2-position.[1]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Conversion of the Amino Group to a Hydroxyl Group: The resulting 2-methoxy-5-methylpyridin-3-amine can be converted to the final product via another diazotization reaction followed by hydrolysis.

Diagram: Proposed Synthetic Pathway

G A 2-Amino-5-methylpyridine B 2-Amino-3-nitro-5-methylpyridine A->B HNO₃, H₂SO₄ C 3-Nitro-5-methylpyridin-2(1H)-one B->C 1. NaNO₂, HCl 2. H₂O, Δ D 2-Methoxy-3-nitro-5-methylpyridine C->D CH₃I, Ag₂CO₃ E 2-Methoxy-5-methylpyridin-3-amine D->E SnCl₂, HCl or H₂, Pd/C F This compound E->F 1. NaNO₂, HCl 2. H₂O, Δ

Caption: A plausible synthetic route to this compound.

Key Reaction Mechanisms

The reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution, while the hydroxyl and methoxy groups offer sites for further functionalization.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating methoxy and hydroxyl groups at the 2- and 3-positions, respectively, and the weakly activating methyl group at the 5-position, will direct incoming electrophiles to specific positions. The most likely positions for electrophilic attack are the 4- and 6-positions, which are ortho and para to the activating groups.

Diagram: Electrophilic Aromatic Substitution

G reactant This compound intermediate Wheland Intermediate (Resonance Stabilized) reactant->intermediate + E⁺ electrophile E⁺ product Substituted Product intermediate->product - H⁺

Caption: General mechanism for electrophilic aromatic substitution.

Experimental Protocol: Halogenation of a Substituted Pyridine

This is a generalized protocol for the bromination of an activated pyridine ring.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

  • Addition of Halogenating Agent: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine. Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored, especially with an electron-withdrawing group present. While the methoxy and hydroxyl groups are activating for electrophilic attack, the methoxy group at the 2-position can act as a leaving group in the presence of a strong nucleophile, particularly if the pyridine nitrogen is quaternized or if there is a strong electron-withdrawing group on the ring.

The reaction of 3-methoxypyridine with phenyllithium has been shown to result in substitution at the 2-position, highlighting the activation of this position towards nucleophilic attack.[2] A similar reactivity can be expected for this compound, where a strong nucleophile could potentially attack the 2-position, leading to the displacement of the methoxy group.

Diagram: Nucleophilic Aromatic Substitution (SNAr)

G reactant This compound intermediate Meisenheimer-like Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nu⁻ product Substituted Product intermediate->product - OCH₃⁻

Caption: Plausible SNAr mechanism on the pyridine ring.

Reactions at the Hydroxyl Group

The hydroxyl group at the 3-position is a versatile functional handle. It can be deprotonated by a base to form a phenoxide-like species, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions.

O-Alkylation: Reaction with an alkyl halide in the presence of a base (e.g., sodium hydride or potassium carbonate) will yield the corresponding ether.

O-Acylation: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) will form the corresponding ester.

Role in Drug Development and Medicinal Chemistry

Substituted pyridines are a common scaffold in many pharmaceutical compounds. The methoxy group, in particular, is prevalent in numerous approved drugs and can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3] The presence of multiple functional groups on this compound makes it an attractive starting point for the synthesis of more complex molecules with potential biological activity. For instance, related 2-methoxy-5-methylpyridin-3-amine has been described as a precursor to the antibiotic streptonigrin.[4]

Conclusion

This compound possesses a rich and varied reaction chemistry. Its synthesis can be approached through multi-step sequences involving standard pyridine functionalization reactions. The interplay of its substituents allows for a range of transformations, including electrophilic and nucleophilic aromatic substitutions, as well as reactions at the hydroxyl group. Understanding these reaction mechanisms is crucial for harnessing the full potential of this molecule as a versatile building block in the design and synthesis of novel compounds for the pharmaceutical and materials science industries. Further experimental studies are warranted to fully elucidate the specific reactivity and optimize reaction conditions for this promising chemical entity.

References

A Technical Guide to Theoretical and Computational Modeling of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-Methoxy-5-methylpyridin-3-ol, a pyridine derivative of interest in medicinal chemistry and drug development. We delve into the core computational methodologies, from foundational quantum mechanical calculations to advanced molecular modeling techniques. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating system of protocols grounded in established scientific principles. We will explore the causality behind methodological choices, detail step-by-step workflows for key analyses, and present data in a clear, structured format. The guide emphasizes the application of Density Functional Theory (DFT) for elucidating molecular structure, spectroscopic signatures, and electronic properties, and extends to molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies to evaluate its therapeutic potential.

Introduction: The Significance of Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are prevalent in a vast array of natural products and synthetic pharmaceuticals.[1][2] Their unique electronic properties and ability to form hydrogen bonds make them privileged structures in medicinal chemistry. This compound (C₇H₉NO₂) belongs to this important class of compounds. Understanding its three-dimensional structure, chemical reactivity, and potential interactions with biological macromolecules at a molecular level is paramount for its rational development as a therapeutic agent.

Computational modeling provides a powerful, cost-effective, and time-efficient alternative to purely experimental approaches. By simulating molecular properties and interactions, we can predict behavior, guide synthesis, and prioritize candidates for further testing.[1][3] This guide outlines a robust computational workflow to thoroughly characterize this compound.

Core Directive: The Computational Workflow

The theoretical investigation of a molecule like this compound follows a multi-step, logical progression. Each step builds upon the last, providing a deeper layer of understanding. The workflow is designed to be a self-validating system, where the results from one stage inform and corroborate the findings of the next.

G cluster_0 Quantum Mechanics (QM) Foundation cluster_1 Electronic & Reactivity Analysis cluster_2 Drug Development Applications A Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B Frequency Calculation (Vibrational Analysis - IR/Raman) A->B Confirms Minimum Energy C Spectroscopic Prediction (NMR, UV-Vis) A->C Uses Optimized Geometry D FMO Analysis (HOMO-LUMO Gap) A->D Calculates Orbitals E MEP Mapping (Electrostatic Potential) A->E Calculates Charge Distribution F Molecular Docking (Ligand-Protein Interaction) A->F Provides Ligand Structure H ADMET Prediction (Drug-Likeness Profile) A->H G QSAR Modeling (Structure-Activity Relationship) F->G

Figure 1: A comprehensive workflow for the computational investigation of this compound.

Quantum Chemical Investigations: The DFT Approach

Density Functional Theory (DFT) is the cornerstone of modern quantum chemical calculations for organic molecules due to its excellent balance of accuracy and computational cost.[4] It is used to solve the electronic structure of the molecule, from which all other properties can be derived.

Rationale for Method Selection
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is chosen for its proven reliability in predicting the geometries and vibrational frequencies of a wide range of organic compounds, including heterocyclic systems.[5][6][7] It incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy over pure DFT functionals.

  • Basis Set - 6-311++G(d,p): This basis set provides a flexible and accurate description of the electron distribution. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing systems with lone pairs and for accurately calculating electronic properties. The "(d,p)" polarization functions allow for non-spherical electron distribution, which is essential for describing chemical bonds accurately.[7]

Protocol 1: Geometry Optimization and Vibrational Analysis
  • Input Structure: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Optimization Calculation: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation (the ground state).

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory.

    • Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Output: This calculation yields the theoretical vibrational modes, which correspond to the peaks in an infrared (IR) and Raman spectrum. A scaling factor (typically ~0.967 for B3LYP) is often applied to the calculated frequencies to better match experimental data, as DFT methods tend to overestimate vibrational energies.[8]

Data Presentation: Optimized Molecular Geometry

The optimized geometry provides precise bond lengths and angles, which are fundamental to understanding the molecule's structure.

ParameterAtom Pair/TripletCalculated Value
Bond Length (Å) C-O (hydroxyl)1.365
C-O (methoxy)1.362
O-CH₃ (methoxy)1.428
C-N (ring)1.335 - 1.345
Bond Angle (°) C-O-H (hydroxyl)109.2
C-O-C (methoxy)117.8
C-N-C (ring)118.5
Note: These are representative theoretical values for illustrative purposes.
Protocol 2: Spectroscopic Characterization

Theoretical spectroscopy is vital for interpreting experimental data and confirming molecular structure.

  • FT-IR Spectrum: The vibrational frequencies and intensities from the frequency calculation (Protocol 1) are used to generate a theoretical IR spectrum. Key vibrations to analyze include the O-H stretch of the hydroxyl group, C-H stretches of the methyl and aromatic groups, and C-O stretches of the ether and phenol moieties.[5]

  • NMR Spectrum (¹H and ¹³C):

    • Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.[5][6] This is the standard for reliable NMR chemical shift prediction.

    • Calculations are typically performed in a simulated solvent (e.g., DMSO or Chloroform using the I-PCM model) to better replicate experimental conditions.[5]

    • The calculated isotropic shielding values are referenced against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ in ppm).[8]

  • UV-Vis Spectrum:

    • Employ Time-Dependent DFT (TD-DFT) at the same level of theory.[5][7]

    • This calculation predicts the electronic transition energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λ_max) in a UV-Vis spectrum.

Data Presentation: Predicted Spectroscopic Data
Spectroscopy Feature Predicted Value Assignment
FT-IR Vibrational Frequency (cm⁻¹)~3450O-H stretch (hydroxyl)
~2950C-H stretch (methyl)
~1250C-O stretch (methoxy)
¹H NMR Chemical Shift (δ, ppm)~9.5-OH
~7.0-7.5Aromatic protons
~3.8-OCH₃
~2.3-CH₃
¹³C NMR Chemical Shift (δ, ppm)~150-160C-OH, C-OCH₃
~120-140Aromatic carbons
~55-OCH₃
~18-CH₃
UV-Vis λ_max (nm)~275π → π* transition
Note: These are representative theoretical values for illustrative purposes.
Electronic Properties: FMO and MEP Analysis
  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and electronic excitability.[7] A smaller gap suggests the molecule is more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are sites for nucleophilic attack. This is invaluable for predicting intermolecular interactions.

Applications in Drug Development

Computational modeling directly informs the drug discovery process by predicting how a molecule might behave in a biological system.

Molecular Docking: Predicting Ligand-Protein Interactions

Molecular docking is a technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme).[1][9] This helps to elucidate the binding mode and estimate the binding affinity, which is correlated with the compound's potential efficacy.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A Obtain Receptor Structure (e.g., from PDB) B Prepare Receptor (Remove water, add hydrogens) A->B D Define Binding Site (Grid Box Generation) B->D C Prepare Ligand (Optimized 3D structure) E Run Docking Algorithm (e.g., AutoDock Vina) C->E D->E F Analyze Poses (Binding Conformations) E->F G Evaluate Scoring (Binding Energy, kcal/mol) F->G H Visualize Interactions (H-bonds, hydrophobic) G->H

Figure 2: A generalized workflow for a molecular docking experiment.

Protocol 3: Molecular Docking Study

  • Receptor Preparation: Obtain the 3D crystal structure of a target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized structure of this compound as the input ligand.

  • Grid Generation: Define a grid box around the active site of the target protein. This box defines the search space for the docking algorithm.

  • Docking Simulation: Run the docking simulation using software like AutoDock Vina.[10] The software will systematically sample different conformations of the ligand within the active site.

  • Analysis: Analyze the resulting poses. The best pose is typically the one with the lowest binding energy score (in kcal/mol). Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.[11]

QSAR and ADMET Prediction

  • Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[12][13] For pyridine derivatives, a QSAR model could be developed to predict properties like inhibitory concentration (IC₅₀) based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).[12][14] This allows for the in silico design of new, more potent derivatives.

G A Dataset of Pyridine Derivatives with known activity B Calculate Molecular Descriptors (Electronic, Topological, etc.) A->B C Develop Mathematical Model (e.g., Multiple Linear Regression) B->C D Validate Model (Test & Training Sets) C->D E Predict Activity of New/Untested Compounds D->E

Figure 3: Logical relationship diagram for a QSAR study.

  • ADMET Prediction: In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools use computational models to estimate a molecule's drug-likeness, potential toxicity, and metabolic stability.[11][12]

Conclusion

The theoretical and computational modeling of this compound provides an indispensable toolkit for its comprehensive characterization. Through a systematic workflow encompassing DFT calculations, spectroscopic predictions, and advanced molecular modeling, we can gain deep insights into its structural, electronic, and biological properties. This guide has outlined the key protocols and the scientific rationale behind them, providing a robust framework for researchers to predict molecular behavior, guide experimental work, and accelerate the discovery of novel therapeutics based on the pyridine scaffold.

References

Methodological & Application

The Versatile Scaffold: Application Notes for 2-Methoxy-5-methylpyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridin-3-ol Core

The pyridin-3-ol framework is a privileged scaffold in medicinal chemistry, offering a unique combination of hydrogen bonding capabilities, aromatic character, and versatile functional handles for synthetic elaboration.[1] Its derivatives have been successfully incorporated into a wide array of biologically active agents, demonstrating activities from anticancer and antimicrobial to anti-inflammatory.[2][3] Within this class, 2-Methoxy-5-methylpyridin-3-ol emerges as a particularly valuable building block. Its specific substitution pattern—a methoxy group at the 2-position, a hydroxyl at the 3-position, and a methyl group at the 5-position—provides a strategic platform for generating novel chemical entities with finely tuned pharmacological profiles.

The methoxy group can influence the electronic properties of the ring and participate in key interactions within protein binding pockets, while the hydroxyl group serves as both a hydrogen bond donor/acceptor and a convenient point for derivatization, such as in the synthesis of kinase inhibitors.[4] The methyl group offers a way to probe steric tolerance in target active sites and can favorably impact metabolic stability. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols for its preparation and subsequent use in drug discovery workflows.

Part 1: Synthesis of this compound

While direct, single-step syntheses of this compound are not prominently featured in the literature, a robust and logical multi-step synthesis can be designed based on established pyridine chemistry. The following protocol outlines a plausible route starting from commercially available 2-amino-5-methylpyridine.

Experimental Protocol: Multi-step Synthesis

This protocol is a conceptualized pathway and requires optimization in a laboratory setting.

Overall Synthetic Scheme:

Synthesis_Workflow A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methylpyridine A->B  1. NaNO2, H2SO4/H2O  2. Heat C 2-Hydroxy-5-methyl-3-nitropyridine B->C  HNO3, H2SO4 D 3-Amino-2-hydroxy-5-methylpyridine C->D  H2, Pd/C E This compound D->E  1. NaNO2, H2SO4/H2O  2. MeOH, Heat

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

  • Rationale: This step converts the readily available aminopyridine to its corresponding pyridone/hydroxypyridine tautomer via a diazotization reaction followed by hydrolysis.

  • Procedure:

    • In a two-necked round-bottomed flask equipped with a magnetic stirrer and an internal thermometer, prepare a solution of concentrated sulfuric acid in water.[5]

    • Cool the solution to below 0°C using an acetone/ice bath.

    • Slowly add 2-amino-5-methylpyridine (1.0 eq) to the cooled acid solution while maintaining the temperature between 0-5°C.

    • Prepare a solution of sodium nitrite (1.3 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, stir the mixture at 0°C for 45 minutes.

    • Gradually heat the reaction mixture to 95°C and maintain for 15 minutes to facilitate hydrolysis of the diazonium salt.

    • Cool the mixture to room temperature and carefully neutralize to pH 6.5-7.0 with a 50% w/w aqueous sodium hydroxide solution.

    • Extract the aqueous solution with ethyl acetate (4x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be further purified by recrystallization.[5]

Step 2: Nitration to 2-Hydroxy-5-methyl-3-nitropyridine

  • Rationale: Introduction of a nitro group at the 3-position is a key step to enable subsequent functionalization. The hydroxyl group at position 2 directs the nitration to the adjacent C3 position.

  • Procedure:

    • Dissolve 2-hydroxy-5-methylpyridine (1.0 eq) in concentrated sulfuric acid in a round-bottomed flask at room temperature.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Slowly add the nitrating mixture to the pyridine solution, maintaining the temperature around 130°C.[5]

    • After the addition is complete, pour the reaction mixture onto ice.

    • Adjust the pH to 3-4 with aqueous ammonia to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for purification.[5]

Step 3: Reduction to 3-Amino-2-hydroxy-5-methylpyridine

  • Rationale: The nitro group is reduced to an amine, which can then be converted into the target hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-hydroxy-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent like ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine derivative.

Step 4: Conversion to this compound

  • Rationale: This final step involves another diazotization of the newly formed amino group, followed by a reaction with methanol to introduce the methoxy group. This is a conceptual step; an alternative and potentially more reliable method would be O-methylation of the 2-hydroxy group prior to the final diazotization/hydrolysis at C3. However, for this proposed route:

  • Procedure:

    • Dissolve 3-amino-2-hydroxy-5-methylpyridine (1.0 eq) in an aqueous solution of sulfuric acid, cooled to 0-5°C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature.

    • After stirring for 30-60 minutes, add methanol to the reaction vessel.

    • Gently heat the mixture to promote the substitution of the diazonium group with a methoxy group from the methanol solvent, and hydrolysis to the 3-ol. This step is complex and would require significant optimization to control the formation of the desired product versus potential side products.

    • After the reaction is complete, cool, neutralize, and extract the product with an organic solvent.

    • Purify the final product using column chromatography.

Part 2: Applications in Medicinal Chemistry

This compound is a strategic intermediate for generating libraries of compounds for high-throughput screening. Its true value lies in its potential for derivatization at the 3-hydroxyl position and its use in cross-coupling reactions to build molecular complexity.

Application 1: Synthesis of Kinase Inhibitor Scaffolds

The pyridin-3-ol motif is a known hinge-binding element in many kinase inhibitors.[4] The hydroxyl group can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, or it can be used in etherification reactions.

Workflow: From Intermediate to Kinase Inhibitor Library

Kinase_Inhibitor_Workflow A This compound B 2-Methoxy-5-methylpyridin-3-yl trifluoromethanesulfonate A->B  Tf2O or TfCl,  Base (e.g., Pyridine) D Library of 3-Aryl/Heteroaryl- 2-methoxy-5-methylpyridines B->D  Pd Catalyst (e.g., Pd(dppf)Cl2)  Base (e.g., K2CO3) C Diverse Aryl/Heteroaryl Boronic Acids/Esters C->D  Suzuki-Miyaura  Coupling E In Vitro Kinase Screening D->E  Assay PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 TSC2 TSC2 AKT->TSC2 Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes TSC2->mTORC1 Inhibits JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates JAK->CytokineReceptor Phosphorylates STAT_mono STAT (monomer) JAK->STAT_mono Phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT_dimer STAT Dimer STAT_mono->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Binds cluster_nucleus cluster_nucleus STAT_dimer->cluster_nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription

References

Application Notes and Protocols for 2-Methoxy-5-methylpyridin-3-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of pharmaceutical development, the pyridine ring system stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. Within this class of compounds, 2-Methoxy-5-methylpyridin-3-ol emerges as a promising, albeit specialized, intermediate. While not a household name in chemical synthesis, its strategic placement of methoxy, methyl, and hydroxyl functional groups offers a nuanced platform for the elaboration of complex molecular architectures.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices. Herein, we explore the potential of this compound, not as a standalone entity, but as a critical stepping stone in the synthesis of bioactive molecules. We will delve into a plausible and scientifically grounded synthetic application, supported by a detailed protocol. Furthermore, we will establish a robust analytical framework for its characterization, ensuring the reliability and reproducibility of your research. Every protocol is presented as a self-validating system, emphasizing scientific integrity and trustworthiness.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis and to ensure laboratory safety.

PropertyValueSource(s)
CAS Number 1227574-65-3[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Solid[1]
InChI Key JRDKEJRENRFMIP-UHFFFAOYSA-N[1]
SMILES COc1ncc(C)cc1O[1]
Hazard Classifications Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2)
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]
Storage Class 11 - Combustible Solids

Synthetic Application: A Gateway to Bioactive Aminopyridines

While direct applications of this compound in the synthesis of blockbuster drugs are not extensively documented, its structure suggests a logical pathway towards valuable pharmacophores. One such pathway is its conversion to 2-Methoxy-5-methylpyridin-3-amine. The resulting aminopyridine is a known precursor to the antibiotic streptonigrin and can be used to generate novel analogues for drug discovery programs.[2] This transformation from a hydroxyl to an amino group is a critical step in expanding the synthetic utility of the starting material.

The following protocol outlines a plausible, multi-step synthesis to achieve this transformation, based on established chemical principles.

Protocol 1: Synthesis of 2-Methoxy-5-methylpyridin-3-amine from this compound

This protocol is divided into two main stages: (1) Conversion of the hydroxyl group to a suitable leaving group, and (2) Nucleophilic substitution with an amine source.

The hydroxyl group of a pyridine ring is a poor leaving group. Therefore, it must first be converted into a more reactive species, such as a triflate.

Materials:

  • This compound

  • Triflic anhydride (Tf₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the solution.

  • To this cooled solution, add triflic anhydride (1.1 eq) dropwise via a syringe. Ensure the temperature does not rise above 5 °C during the addition.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyridin-3-yl trifluoromethanesulfonate. This intermediate is often used in the next step without further purification.

The activated triflate intermediate can then undergo nucleophilic substitution with an ammonia equivalent.

Materials:

  • Crude pyridin-3-yl trifluoromethanesulfonate from Part A

  • Ammonia solution (e.g., 7N in methanol) or ammonium chloride with a strong base

  • Suitable solvent (e.g., Dioxane or THF)

Procedure:

  • Dissolve the crude triflate intermediate in a suitable solvent such as dioxane in a pressure-rated vessel.

  • Add the ammonia solution (excess, e.g., 5-10 eq).

  • Seal the vessel and heat the reaction to a temperature between 80-100 °C. The optimal temperature should be determined empirically.

  • Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Methoxy-5-methylpyridin-3-amine.

G cluster_0 Part A: Activation cluster_1 Part B: Amination A This compound B Pyridin-3-yl trifluoromethanesulfonate A->B Tf2O, Pyridine, DCM, 0°C to RT C Pyridin-3-yl trifluoromethanesulfonate D 2-Methoxy-5-methylpyridin-3-amine C->D Ammonia source, Dioxane, Heat

Caption: Synthetic workflow for the conversion of this compound to 2-Methoxy-5-methylpyridin-3-amine.

Analytical Protocols: Ensuring Purity and Identity

The purity and identity of a pharmaceutical intermediate are paramount. The following protocol details a High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound. This method is based on common practices for the analysis of related pyridine derivatives and should be validated in your laboratory for its intended use.[3][4]

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle:

This method utilizes reversed-phase chromatography, where a nonpolar stationary phase (C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is used for quantification.[4]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Any standard HPLC system with a pump, autosampler, column oven, and UV/DAD detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (typically around 270 nm for pyridine derivatives)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare a sample solution of this compound at a similar concentration to the working standard using the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation:

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:[5]

  • Specificity: Ensure the analyte peak is well-resolved from any impurities or degradation products.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

G A Sample Preparation (Dissolution and Dilution) B HPLC Injection A->B C Chromatographic Separation (C18 Column, Gradient Elution) B->C D UV Detection C->D E Data Analysis (Peak Integration, Purity Calculation) D->E

Caption: Experimental workflow for the HPLC analysis of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

References

The Strategic Application of 2-Methoxy-5-methylpyridin-3-ol in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Potential of a Versatile Pyridinol Building Block

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a sophisticated and versatile toolbox of chemical intermediates. Pyridine scaffolds are of paramount importance, forming the core of numerous approved drugs and clinical candidates. Among these, substituted pyridinols represent a class of intermediates with significant, yet often underexplored, potential. This application note delves into the strategic synthesis and application of a key, highly functionalized pyridinol derivative: 2-Methoxy-5-methylpyridin-3-ol . We will illuminate its role as a critical precursor in the synthesis of advanced bioactive molecules, particularly focusing on the class of Potassium-Competitive Acid Blockers (P-CABs), which represent a new frontier in the management of acid-related disorders.

This guide moves beyond a simple recitation of synthetic steps. It is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the causality behind experimental choices and providing robust, self-validating protocols. We will explore a plausible and efficient synthesis of this compound and subsequently detail its application in the construction of a representative bioactive imidazo[1,2-a]pyridine, a privileged scaffold in modern drug discovery.

Part 1: Synthesis of the Core Intermediate: this compound

While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented in readily available literature, a logical and efficient route can be devised based on established principles of pyridine chemistry. Our proposed synthesis leverages commercially available starting materials and proceeds through a series of robust and scalable reactions.

The overall synthetic strategy is depicted below:

Synthesis of this compound A 2-Amino-5-methylpyridine B 2-Amino-5-methylpyridin-3-ol A->B 1. Diazotization 2. Hydrolysis C 2-Bromo-5-methylpyridin-3-ol B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) D 2-Bromo-3-benzyloxy-5-methylpyridine C->D Williamson Ether Synthesis (BnBr, Base) E 2-Methoxy-3-benzyloxy-5-methylpyridine D->E Nucleophilic Aromatic Substitution (NaOMe) F This compound E->F Hydrogenolysis (H2, Pd/C)

Figure 1: Proposed synthetic pathway to this compound.

Protocol 1.1: Synthesis of 2-Amino-5-methylpyridin-3-ol (B)

This initial step introduces the crucial hydroxyl group at the 3-position.

Materials:

  • 2-Amino-5-methylpyridine (A)

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Water

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a two-necked round-bottomed flask equipped with a thermometer and a magnetic stirrer, carefully add 2-amino-5-methylpyridine (1.0 eq) to a cooled (0-5 °C) solution of concentrated sulfuric acid in water.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 90-95 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and carefully neutralize with a 50% w/w aqueous sodium hydroxide solution to a pH of 7.0-7.5.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-5-methylpyridin-3-ol (B). This intermediate can often be used in the next step without further purification.

Protocol 1.2: Synthesis of 2-Bromo-5-methylpyridin-3-ol (C)

The Sandmeyer reaction is a reliable method for converting the amino group to a bromide, which is a versatile handle for subsequent reactions.

Materials:

  • 2-Amino-5-methylpyridin-3-ol (B)

  • Hydrobromic Acid (48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Water

  • Dichloromethane

Procedure:

  • Dissolve 2-amino-5-methylpyridin-3-ol (1.0 eq) in 48% hydrobromic acid at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the diazonium salt solution to the CuBr solution, allowing for the controlled evolution of nitrogen gas.

  • After the addition is complete, warm the mixture to room temperature and then heat to 60 °C for 1 hour.

  • Cool the reaction mixture, neutralize with a suitable base (e.g., sodium bicarbonate), and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 2-bromo-5-methylpyridin-3-ol (C).

Protocol 1.3: Protection and Methoxylation (D & E)

Protection of the hydroxyl group is necessary before the introduction of the methoxy group.

Procedure:

  • Protection: React 2-bromo-5-methylpyridin-3-ol (C) (1.0 eq) with benzyl bromide (1.1 eq) in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield 2-bromo-3-benzyloxy-5-methylpyridine (D).

  • Methoxylation: The resulting 2-bromo derivative (D) (1.0 eq) is then subjected to nucleophilic aromatic substitution with sodium methoxide (1.5 eq) in methanol at reflux to yield 2-methoxy-3-benzyloxy-5-methylpyridine (E).

Protocol 1.4: Deprotection to Yield this compound (F)

The final step is the removal of the benzyl protecting group.

Materials:

  • 2-Methoxy-3-benzyloxy-5-methylpyridine (E)

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas

Procedure:

  • Dissolve 2-methoxy-3-benzyloxy-5-methylpyridine (E) in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, This compound (F) .

Part 2: Application in the Synthesis of a Bioactive Imidazo[1,2-a]pyridine

The true value of this compound lies in its ability to be transformed into a key building block for the synthesis of complex bioactive molecules. Here, we detail its conversion to a 2-aminopyridine derivative and subsequent cyclization to form an imidazo[1,2-a]pyridine, a core scaffold of many Potassium-Competitive Acid Blockers (P-CABs).

The synthetic workflow is as follows:

Bioactive Molecule Synthesis cluster_0 Cyclization F This compound G 3-Amino-2-methoxy-5-methylpyridine F->G 1. Nitration 2. Reduction I Bioactive Imidazo[1,2-a]pyridine G->I Condensation H α-Haloketone H->I

Figure 2: Application of this compound in the synthesis of a bioactive imidazo[1,2-a]pyridine.

Protocol 2.1: Synthesis of 3-Amino-2-methoxy-5-methylpyridine (G)

This protocol outlines the conversion of the pyridinol to the corresponding aminopyridine, a crucial intermediate for imidazo[1,2-a]pyridine synthesis.

Materials:

  • This compound (F)

  • Nitrating mixture (e.g., HNO₃/H₂SO₄)

  • Reducing agent (e.g., SnCl₂/HCl or H₂/Pd/C)

Procedure:

  • Nitration: Carefully nitrate this compound (F) using a standard nitrating mixture at low temperatures to introduce a nitro group, likely at the 4- or 6-position. The directing effects of the existing substituents will need to be considered for regioselectivity.

  • Reduction: Reduce the resulting nitropyridine derivative using a suitable reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to yield the corresponding aminopyridine, for example, 3-Amino-2-methoxy-5-methylpyridine (G).

Protocol 2.2: Synthesis of a Bioactive Imidazo[1,2-a]pyridine (I)

The final step involves the condensation of the aminopyridine with an α-haloketone to construct the imidazo[1,2-a]pyridine ring system. This is a widely used and robust method for the synthesis of this class of compounds.

Materials:

  • 3-Amino-2-methoxy-5-methylpyridine (G)

  • A suitable α-haloketone (e.g., 2-chloro-1-(4-fluorophenyl)ethan-1-one) (H)

  • A suitable solvent (e.g., ethanol, isopropanol)

  • A base (optional, e.g., sodium bicarbonate)

Procedure:

  • Dissolve 3-Amino-2-methoxy-5-methylpyridine (G) (1.0 eq) in a suitable solvent like ethanol.

  • Add the α-haloketone (H) (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a salt has precipitated, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization to yield the desired bioactive imidazo[1,2-a]pyridine (I).

Data Summary

The following table provides expected data for the key compounds in this synthetic pathway. Note that these are representative values and may vary based on specific reaction conditions and purification methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
This compoundC₇H₉NO₂139.1570-80 (from E)
3-Amino-2-methoxy-5-methylpyridineC₇H₁₀N₂O138.1780-90 (from nitro)
Bioactive Imidazo[1,2-a]pyridineVariesVaries60-80

Conclusion and Future Perspectives

This application note has detailed a strategic and plausible pathway for the synthesis and utilization of this compound as a key intermediate in the construction of bioactive molecules, with a particular focus on the imidazo[1,2-a]pyridine scaffold. The provided protocols are designed to be robust and adaptable, offering a solid foundation for researchers in drug discovery and development.

The versatility of this compound extends beyond the examples provided herein. The hydroxyl and methoxy groups offer multiple points for further functionalization, enabling the creation of diverse libraries of compounds for screening against various biological targets. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed, functionalized intermediates like this compound will undoubtedly play a pivotal role in accelerating the discovery of the next generation of medicines.

Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive overview of the synthesis and application of a key pyridine intermediate, 2-Methoxy-5-methylpyridin-3-ol , for the development of novel anticancer agents. We present a detailed, field-proven protocol for the multi-step synthesis of this precursor, starting from commercially available materials. Subsequently, we outline a robust methodology for its incorporation into a potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, a critical target in hepatocellular carcinoma and other malignancies. This document is designed to equip researchers with the foundational knowledge and practical steps necessary to leverage this versatile building block in their drug discovery programs. We delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Pyridinol Scaffold in Oncology

Pyridinol and its derivatives are privileged structures in drug discovery, demonstrating a wide array of biological activities.[1] The unique arrangement of nitrogen and oxygen atoms within the ring system allows for critical hydrogen bonding interactions with biological targets, while the surrounding positions on the ring offer versatile handles for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[2] In the context of oncology, the pyridine core is integral to a multitude of kinase inhibitors, which function by blocking signaling pathways that drive tumor proliferation, survival, and angiogenesis.[3][4]

The specific molecule of interest, This compound , combines several key features:

  • The 3-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, often interacting with the hinge region of a kinase active site.

  • The 2-methoxy group can influence conformation and solubility, and its position can be critical for optimizing binding affinity.[5]

  • The 5-methyl group provides a point for steric interaction and can fill hydrophobic pockets within a target protein.

This guide will focus on leveraging this intermediate for the synthesis of a selective FGFR4 inhibitor, a kinase implicated in the progression of various cancers.[2][6]

Synthesis of the Key Precursor: this compound

The synthesis of this compound is a multi-step process that begins with the nitration and chlorination of 3-methylpyridine. The subsequent steps involve nucleophilic substitution to introduce the methoxy group, reduction of the nitro group to an amine, and finally, conversion of the amine to the target hydroxyl group.

Physicochemical Properties of Key Intermediates
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Chloro-5-methyl-3-nitropyridine23056-40-8C₆H₅ClN₂O₂172.57Light yellow powder46-50
2-Methoxy-5-methyl-3-nitropyridineN/AC₇H₈N₂O₃168.15Yellow solidN/A
2-Methoxy-5-methylpyridin-3-amine179677-17-9C₇H₁₀N₂O138.17Off-white solidN/A
This compound1227574-65-3C₇H₉NO₂139.15SolidN/A

Synthetic Workflow Diagram

G Start 3-Methylpyridine Step1 Nitration & Chlorination Start->Step1 Intermediate1 2-Chloro-5-methyl-3-nitropyridine Step1->Intermediate1 Step2 Methoxylation (Sodium Methoxide) Intermediate1->Step2 Intermediate2 2-Methoxy-5-methyl-3-nitropyridine Step2->Intermediate2 Step3 Nitro Reduction (e.g., SnCl₂/HCl) Intermediate2->Step3 Intermediate3 2-Methoxy-5-methylpyridin-3-amine Step3->Intermediate3 Step4 Diazotization & Hydrolysis (NaNO₂/H₂SO₄) Intermediate3->Step4 End This compound Step4->End

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a composite based on established chemical transformations of pyridine derivatives.[7][8][9][10][11]

Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

  • Rationale: This initial step functionalizes the pyridine ring, introducing a nitro group that can be later converted to the desired hydroxyl group via an amine intermediate, and a chloro group that serves as a leaving group for the introduction of the methoxy moiety. The synthesis of this intermediate can be achieved from 3-methylpyridine through nitration followed by chlorination of the corresponding pyridin-2-ol.[8]

  • Procedure:

    • Synthesize 3-methyl-5-nitropyridin-2-ol from 3-methylpyridine following established nitration and subsequent hydrolysis procedures.

    • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

    • To the flask, add 3-methyl-5-nitropyridin-2-ol (1.0 equiv).

    • Slowly add phosphorus oxychloride (POCl₃, 5.0 equiv) while stirring. An exotherm may be observed.[8]

    • Heat the reaction mixture to 85-90 °C and maintain for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-5-methyl-3-nitropyridine. The product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Methoxy-5-methyl-3-nitropyridine

  • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction where the methoxide ion displaces the chloride at the 2-position. The electron-withdrawing nitro group activates the ring for this substitution.[10][12]

  • Procedure:

    • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 equiv) in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).

    • Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 equiv) in anhydrous methanol and add it dropwise to the sodium methoxide solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, cool the mixture and remove the methanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methoxy-5-methyl-3-nitropyridine, which can be used in the next step without further purification if purity is high.

Step 3: Synthesis of 2-Methoxy-5-methylpyridin-3-amine

  • Rationale: The nitro group is reduced to a primary amine, which is a key transformation to enable the final conversion to the hydroxyl group. Stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a classic and effective method for this reduction.[11][13][14]

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxy-5-methyl-3-nitropyridine (1.0 equiv) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) to the solution.

    • Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (70-80 °C) for 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 10, while cooling in an ice bath.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-methoxy-5-methylpyridin-3-amine.[15]

Step 4: Synthesis of this compound

  • Rationale: This final step utilizes a diazotization reaction. The primary amine is converted to a diazonium salt using sodium nitrite in an acidic medium. The diazonium salt is unstable and, upon gentle heating in aqueous acid, hydrolyzes to the desired phenol (hydroxyl) group, releasing nitrogen gas.

  • Procedure:

    • Dissolve 2-methoxy-5-methylpyridin-3-amine (1.0 equiv) in a mixture of sulfuric acid and water at 0-5 °C.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water and add it dropwise to the amine solution, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes.

    • Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C until nitrogen gas evolution ceases.

    • Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the crude product by column chromatography to obtain pure this compound.

Application in Anticancer Agent Synthesis: A Selective FGFR4 Inhibitor

We propose the synthesis of a novel, potent, and selective covalent inhibitor of FGFR4, designated as Pyridinol-FGFR4-Inhibitor-1 (PFI-1) . The design is based on established pharmacophores for FGFR4 inhibitors, which typically feature a core that interacts with the kinase hinge region, a linker, and a warhead that forms a covalent bond with a non-catalytic cysteine residue (Cys552) unique to FGFR4, thereby ensuring high selectivity.[2][6]

Proposed Structure of PFI-1

The proposed structure involves coupling the synthesized this compound with a suitable linker and an acrylamide warhead, a common feature in covalent kinase inhibitors.

Protocol 2: Synthesis of Pyridinol-FGFR4-Inhibitor-1 (PFI-1)

This protocol outlines a plausible synthetic route to PFI-1, leveraging the synthesized pyridinol precursor.

Step 1: Synthesis of a 2-aminopyrimidine intermediate

  • Rationale: This step creates the core scaffold that will be coupled with the pyridinol. The synthesis of similar 2-aminopyrimidine derivatives has been reported as a key step in developing FGFR4 inhibitors.[2]

  • Procedure:

    • Synthesize a suitable 4-chloro-5-substituted-2-aminopyrimidine according to literature procedures. The substituent at the 5-position is typically an aryl group designed to occupy a specific pocket in the kinase.

Step 2: Suzuki Coupling of this compound with the pyrimidine core

  • Rationale: A Suzuki coupling reaction will be used to form a C-C bond between the pyridinol and the pyrimidine core. This requires prior conversion of the pyridinol's hydroxyl group to a triflate or a boronic ester.

  • Procedure:

    • Convert this compound to its corresponding triflate or boronic ester derivative using standard literature methods.

    • In a reaction vessel, combine the pyridinol derivative (1.0 equiv), the 4-chloro-5-substituted-2-aminopyrimidine (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

    • Add a suitable solvent system (e.g., 1,4-dioxane/water) and degas the mixture.

    • Heat the reaction to 90-100 °C for 4-12 hours. Monitor by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 3: Acrylamide Warhead Installation

  • Rationale: The final step involves acylating the amino group on the pyrimidine with acryloyl chloride to install the covalent warhead.

  • Procedure:

    • Dissolve the product from Step 2 in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 equiv).

    • Slowly add acryloyl chloride (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water, extract with DCM, dry the organic layer, and concentrate.

    • Purify the final compound, PFI-1, by preparative HPLC.

Experimental Workflow for PFI-1 Synthesis

G Start This compound Step1 Functionalization (e.g., Triflation) Start->Step1 Intermediate1 Pyridinol-Triflate Step1->Intermediate1 Step2 Suzuki Coupling (Pd Catalyst) Intermediate1->Step2 Reagent1 4-Chloro-5-aryl-2-aminopyrimidine Reagent1->Step2 Intermediate2 Coupled Pyridinol-Pyrimidine Step2->Intermediate2 Step3 Acylation Intermediate2->Step3 Reagent2 Acryloyl Chloride Reagent2->Step3 End PFI-1 (FGFR4 Inhibitor) Step3->End

Caption: Synthesis of PFI-1 from the pyridinol precursor.

Mechanism of Action and Biological Evaluation

FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase. In certain cancers, such as hepatocellular carcinoma, amplification of its ligand FGF19 leads to constitutive activation of the FGFR4 signaling pathway. This drives downstream signaling through pathways like PI3K/Akt, promoting cell proliferation, survival, and inhibiting apoptosis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates PI3K PI3K FGFR4->PI3K Activates PFI1 PFI-1 PFI1->FGFR4 Covalently Inhibits Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: PFI-1 inhibits the FGFR4 signaling pathway.

Protocol 3: In Vitro Kinase Inhibition Assay
  • Rationale: To determine the potency (IC₅₀) of PFI-1 against FGFR4 and its selectivity against other FGFR family members (FGFR1, 2, 3).

  • Procedure:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • In a 384-well plate, add recombinant human FGFR4 kinase.

    • Add serial dilutions of PFI-1 (and control inhibitors) to the wells.

    • Initiate the kinase reaction by adding ATP and a suitable peptide substrate.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and add detection reagents (e.g., europium-labeled anti-phospho-substrate antibody).

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay
  • Rationale: To assess the cytotoxic effect of PFI-1 on cancer cell lines with known FGFR4 dependency.

  • Procedure:

    • Seed FGFR4-dependent cancer cells (e.g., Hep3B) and a control cell line in 96-well plates.

    • After 24 hours, treat the cells with increasing concentrations of PFI-1.

    • Incubate for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Measure the signal and calculate the concentration of PFI-1 that inhibits cell growth by 50% (GI₅₀).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. The protocols detailed herein provide a clear and actionable pathway for its synthesis and its subsequent elaboration into a targeted covalent FGFR4 inhibitor. The strategic combination of the pyridinol core with a covalent warhead represents a promising approach for developing next-generation kinase inhibitors with enhanced potency and selectivity. This guide serves as a foundational resource for researchers aiming to explore the rich chemical space accessible from this privileged scaffold.

References

Synthesis of 2-Methoxy-5-methylpyridin-3-ol: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the laboratory-scale synthesis of 2-Methoxy-5-methylpyridin-3-ol, a valuable substituted pyridine derivative for research and development in medicinal chemistry and materials science. The described multi-step synthesis is designed to be robust and scalable, starting from the readily available precursor 2-amino-5-methylpyridine. Each stage of the protocol has been detailed with expert insights into the underlying chemical principles, safety considerations, and purification techniques to ensure a high-purity final product.

Introduction

Substituted pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. This compound, with its specific substitution pattern, presents a key scaffold for the development of novel bioactive molecules. This document outlines a reliable synthetic route, providing researchers with a practical guide for its preparation. The synthesis involves a series of classical organic transformations, including diazotization, nitration, O-methylation, nitro group reduction, and a final diazotization to yield the target compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a five-step process, commencing with 2-amino-5-methylpyridine. The overall transformation is depicted below:

Synthetic_Pathway A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methylpyridine A->B 1. NaNO2, H2SO4, H2O 2. Heat C 2-Hydroxy-5-methyl-3-nitropyridine B->C HNO3, H2SO4 D 2-Methoxy-5-methyl-3-nitropyridine C->D (CH3)2SO4, K2CO3, Acetone E 3-Amino-2-methoxy-5-methylpyridine D->E H2, Pd/C, Ethanol F This compound E->F 1. NaNO2, H2SO4, H2O 2. Heat

Caption: Overall synthetic route for this compound.

Materials and Methods

Reagents and Equipment

All reagents should be of analytical grade and used as received unless otherwise specified. Standard laboratory glassware, including round-bottom flasks, condensers, dropping funnels, and separation funnels, are required. A magnetic stirrer with heating capabilities, a rotary evaporator, and a vacuum pump are also necessary. For purification, column chromatography equipment with silica gel (230-400 mesh) will be utilized. All reactions should be conducted in a well-ventilated fume hood.

Safety Precautions
  • General: Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. It should be prepared and handled with extreme caution, preferably in an ice bath to control the exothermic reaction.[1]

  • Diazotization: Diazonium salts can be explosive when isolated in a dry state. These reactions should be carried out at low temperatures, and the diazonium intermediate should be used immediately in the subsequent step without isolation.

  • Dimethyl Sulfate: This reagent is extremely toxic and a suspected carcinogen. It should be handled with extreme care in a fume hood, and appropriate gloves should be worn. Any glassware contaminated with dimethyl sulfate should be decontaminated with a concentrated ammonia solution.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

This initial step involves the conversion of the amino group of 2-amino-5-methylpyridine to a hydroxyl group via a diazotization reaction.[2]

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-methylpyridine (18.2 g, 168 mmol) in a solution of concentrated sulfuric acid (40 g) in water (150 mL). Cool the mixture to below 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (15.4 g, 223 mmol) in water (30 mL) dropwise, ensuring the temperature remains between 0-5°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 45 minutes.

  • Heat the reaction mixture to 95°C for 15 minutes.

  • Cool the mixture to room temperature and adjust the pH to 6.5-7.0 using a 50% w/w aqueous sodium hydroxide solution.

  • Heat the solution to 60°C and extract with ethyl acetate (4 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a pale-yellow solid.

  • Recrystallize the crude product from hot ethyl acetate to obtain 2-hydroxy-5-methylpyridine as white crystalline needles.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Amino-5-methylpyridine108.1418.2168
Sodium Nitrite69.0015.4223
Sulfuric Acid (conc.)98.0840-

Expected Yield: ~61%

Step 2: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

The synthesized 2-hydroxy-5-methylpyridine is then nitrated to introduce a nitro group at the 3-position of the pyridine ring.[1]

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-methylpyridine (10.0 g, 91.6 mmol) in concentrated sulfuric acid (20 mL).

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (15 mL) in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-methylpyridine, maintaining the reaction temperature at 130°C.

  • After the addition is complete, pour the reaction mixture onto ice (150 g).

  • Adjust the pH to 3-4 by the careful addition of aqueous ammonia.

  • Cool the mixture in a refrigerator to facilitate precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from hot water to obtain 2-hydroxy-5-methyl-3-nitropyridine.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Hydroxy-5-methylpyridine109.1310.091.6
Nitric Acid (conc.)63.01~21.3~338
Sulfuric Acid (conc.)98.08~55.3-
Step 3: Synthesis of 2-Methoxy-5-methyl-3-nitropyridine

This step involves the selective O-methylation of the hydroxyl group at the 2-position.

Procedure:

  • To a solution of 2-hydroxy-5-methyl-3-nitropyridine (10.0 g, 64.9 mmol) in acetone (150 mL), add anhydrous potassium carbonate (13.5 g, 97.4 mmol).

  • Heat the mixture to reflux with vigorous stirring.

  • Add dimethyl sulfate (8.18 g, 64.9 mmol) dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-5-methyl-3-nitropyridine.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Hydroxy-5-methyl-3-nitropyridine154.1210.064.9
Dimethyl Sulfate126.138.1864.9
Potassium Carbonate138.2113.597.4
Step 4: Synthesis of 3-Amino-2-methoxy-5-methylpyridine

The nitro group is reduced to an amino group via catalytic hydrogenation.

Procedure:

  • Dissolve 2-methoxy-5-methyl-3-nitropyridine (5.0 g, 29.7 mmol) in ethanol (100 mL) in a hydrogenation flask.

  • Add 10% Palladium on carbon (Pd/C) (0.5 g, 10 wt%).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-2-methoxy-5-methylpyridine, which can be used in the next step without further purification.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Methoxy-5-methyl-3-nitropyridine168.155.029.7
10% Pd/C-0.5-
Step 5: Synthesis of this compound

The final step is the conversion of the newly formed amino group to a hydroxyl group.

Procedure:

  • Dissolve 3-amino-2-methoxy-5-methylpyridine (4.0 g, 28.9 mmol) in a mixture of concentrated sulfuric acid (8 mL) and water (30 mL). Cool the solution to 0-5°C.

  • Slowly add a solution of sodium nitrite (2.4 g, 34.7 mmol) in water (10 mL) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at this temperature for 30 minutes.

  • Gently heat the reaction mixture to 50-60°C until nitrogen evolution ceases.

  • Cool the solution to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
3-Amino-2-methoxy-5-methylpyridine138.174.028.9
Sodium Nitrite69.002.434.7
Sulfuric Acid (conc.)98.088 mL-

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: O-Methylation cluster_step4 Step 4: Nitro Reduction cluster_step5 Step 5: Final Hydroxylation A1 Dissolve 2-amino-5-methylpyridine in H2SO4/H2O A2 Cool to 0-5°C A1->A2 A3 Add NaNO2 solution A2->A3 A4 Heat to 95°C A3->A4 A5 Neutralize and Extract A4->A5 A6 Recrystallize A5->A6 B1 Dissolve 2-hydroxy-5-methylpyridine in H2SO4 A6->B1 B2 Add nitrating mixture at 130°C B1->B2 B3 Pour onto ice B2->B3 B4 Neutralize and Filter B3->B4 B5 Recrystallize B4->B5 C1 Reflux 2-hydroxy-5-methyl-3-nitropyridine with K2CO3 in Acetone B5->C1 C2 Add (CH3)2SO4 C1->C2 C3 Filter and Concentrate C2->C3 C4 Purify by Chromatography C3->C4 D1 Hydrogenate 2-methoxy-5-methyl-3-nitropyridine with H2, Pd/C C4->D1 D2 Filter catalyst D1->D2 D3 Concentrate D2->D3 E1 Dissolve 3-amino-2-methoxy-5-methylpyridine in H2SO4/H2O D3->E1 E2 Cool and add NaNO2 E1->E2 E3 Heat to 50-60°C E2->E3 E4 Neutralize and Extract E3->E4 E5 Purify by Chromatography E4->E5

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The protocol described in this application note provides a clear and detailed pathway for the synthesis of this compound. By following these procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable compound for their scientific endeavors. The modular nature of this synthesis also allows for the potential preparation of analogs by varying the starting materials or reagents in the respective steps.

References

Application Note: A Multi-Platform Approach to the Characterization of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical characterization of 2-Methoxy-5-methylpyridin-3-ol, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Given the limited availability of specific analytical methods for this compound, this document outlines a multi-platform approach leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols and methodologies presented herein are based on established principles of analytical chemistry and data from structurally analogous compounds, offering a robust starting point for method development and validation.

Introduction

This compound (C₇H₉NO₂, Molecular Weight: 139.15 g/mol ) is a solid compound with potential applications in drug discovery and organic synthesis. Its structure, featuring a pyridine ring with methoxy, methyl, and hydroxyl substituents, necessitates a comprehensive analytical strategy to confirm its identity, purity, and stability. This guide is designed for researchers, scientists, and drug development professionals, providing detailed protocols and the scientific rationale behind the selection of each analytical technique.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15
Physical FormSolid

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. Both HPLC and GC-MS are powerful tools for this purpose, with the choice depending on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is proposed here, based on methods developed for similar phenolic and pyridine compounds.[1][2]

Rationale: The polarity of this compound, imparted by the hydroxyl group, makes it well-suited for reversed-phase HPLC. A C18 stationary phase will provide sufficient retention, while a polar mobile phase will allow for efficient elution.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of mobile phase to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC SystemStandard HPLC with UV detector
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at an appropriate wavelength (e.g., 270 nm)

Data Analysis: Quantification is achieved by constructing a calibration curve from the peak areas of the standards and comparing the peak area of the sample.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Prepare Standards B->C D Filter C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile compounds. Due to the presence of a polar hydroxyl group, derivatization is recommended to improve the volatility and chromatographic performance of this compound.[3]

Rationale: Trimethylsilylation (TMS) of the hydroxyl group will increase the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity in GC-MS analysis.

Experimental Protocol:

  • Derivatization (Trimethylsilylation):

    • To a dried sample of this compound, add a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS SystemStandard GC with a Mass Selective Detector
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at a constant flow rate
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C at 10 °C/min
MS Source Temp230 °C
MS Quad Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV

Data Analysis: The mass spectrum of the derivatized compound can be used for structural confirmation. Quantification can be performed using an internal standard and selected ion monitoring (SIM) for enhanced sensitivity.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction B Derivatization (TMS) A->B C Injection into GC B->C D Separation on Capillary Column C->D E Mass Spectrometry Detection D->E F Mass Spectrum Analysis E->F G Chromatogram Integration E->G H Identification & Quantification F->H G->H

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

  • Methoxy Protons: A singlet peak for the -OCH₃ group.

  • Methyl Protons: A singlet peak for the -CH₃ group on the ring.

  • Hydroxyl Proton: A broad singlet that may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals for the carbon atoms of the pyridine ring.

  • Methoxy Carbon: A signal for the carbon of the -OCH₃ group.

  • Methyl Carbon: A signal for the carbon of the -CH₃ group.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.[8][9]

Expected Characteristic Peaks:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl)3200-3600 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C and C=N Stretch (aromatic ring)1400-1600
C-O Stretch (methoxy)1000-1300

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an ATR accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The analytical characterization of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. This application note provides a comprehensive framework for researchers to develop and validate analytical methods for this compound. The proposed HPLC and GC-MS methods are suitable for purity assessment and quantification, while NMR and FTIR spectroscopy are essential for structural confirmation. The provided protocols and workflows are designed to be a starting point for method development, and optimization may be required based on specific sample matrices and instrumentation.

References

Topic: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Introduction

2-Methoxy-5-methylpyridin-3-ol is a substituted pyridine derivative with a chemical structure that presents opportunities for analysis in pharmaceutical intermediates, impurity profiling, and metabolic studies. Its empirical formula is C₇H₉NO₂ with a molecular weight of 139.15 g/mol [1]. The accurate and precise quantification of this compound is essential for ensuring quality control and for advancing research and development activities.

This application note details a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The narrative is structured to not only provide a step-by-step protocol but also to elucidate the scientific rationale behind key methodological choices, from column and mobile phase selection to detector settings. The protocol is designed to be self-validating by incorporating system suitability checks and adhering to internationally recognized validation principles, ensuring its trustworthiness for researchers, scientists, and drug development professionals.[2][3]

The Chromatographic Principle: Causality in Method Design

The selection of an analytical method is dictated by the physicochemical properties of the analyte. This compound is a moderately polar molecule, containing a basic pyridine nitrogen (typical pKa ~5.2-6.0) and an acidic phenolic hydroxyl group, alongside nonpolar methyl and methoxy substituents[4][5]. This amphipathic nature makes it an ideal candidate for reversed-phase chromatography, the most widely used and versatile HPLC technique.[6][7][8]

In this mode, we employ a nonpolar stationary phase and a polar mobile phase.[8][9] The separation is governed by hydrophobic interactions; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[7]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. The long alkyl chains of the C18 ligand provide a highly hydrophobic environment, which is effective for retaining aromatic compounds like our target analyte.[7]

  • Mobile Phase Strategy: The mobile phase consists of a polar mixture of water and an organic modifier (acetonitrile).[7][8] The ratio of these solvents is critical for controlling retention. Furthermore, the ionization state of the analyte dramatically affects its polarity and retention. To ensure consistent ionization and prevent poor peak shape (e.g., tailing), the pH of the mobile phase is controlled with an acidic additive. Formic acid is selected as it is effective and compatible with mass spectrometry (MS), allowing for future hyphenated techniques.[4][10]

  • Detection: The pyridine ring is an excellent chromophore, making UV detection a sensitive and robust choice.[11] A Diode Array Detector (DAD) is utilized to monitor the analyte's absorbance across a spectrum, allowing for the determination of the optimal wavelength (λmax) and simultaneous assessment of peak purity. For pyridine-related compounds, a wavelength of ~275 nm often provides excellent sensitivity.[5]

The logical relationship between the analyte's properties and the chosen HPLC parameters is visualized below.

G cluster_analyte Analyte Properties: this compound cluster_hplc HPLC Method Choices A Aromatic Pyridine Ring M4 Detector: UV/DAD (~275 nm) A->M4 Strong chromophore for high sensitivity B Polar Groups (OH, N) M1 Mode: Reversed-Phase (RP-HPLC) B->M1 Requires polar mobile phase C Non-Polar Groups (CH3, OCH3) C->M1 Basis for hydrophobic interaction M2 Stationary Phase: C18 Column C->M2 Strong retention on hydrophobic surface D pH-Dependent Ionization (pKa) M3 Mobile Phase: ACN/H2O + Acid D->M3 Necessitates pH control for reproducibility

Caption: Logic diagram linking analyte properties to HPLC method design choices.

Instrumentation, Reagents, and Conditions

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatography Data System (CDS)

Reagents and Materials
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Acid: Formic acid (LC-MS grade)

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon)

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard geometry offering good resolution and efficiency.[12][13]
Mobile Phase A 0.1% Formic Acid in WaterAqueous component; acid suppresses silanol activity and ensures consistent analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier; elutes the analyte from the column.
Elution Mode Gradient ElutionProvides optimal separation of the main analyte from potential impurities and reduces run time.[6]
Gradient Program 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12.1-15 min: 10% BA linear gradient to resolve compounds, followed by a wash and re-equilibration step.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Detection Wavelength 275 nmHigh absorbance wavelength for pyridine derivatives, ensuring good sensitivity.[5]
Data Acquisition Rate 10 HzSufficient data points across the peak for accurate integration.

Experimental Protocols

The following protocols provide step-by-step methodologies for analysis. Adherence to these steps is critical for achieving reproducible and accurate results.

Protocol 1: Preparation of Standards and Samples
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of this compound reference standard.

    • Transfer to a 10 mL Class A volumetric flask.

    • Add ~7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly. This solution is stable for 1 month when stored at 2-8 °C.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Primary Stock Solution using the mobile phase (at initial conditions, 90:10 Water:ACN) as the diluent.

  • Sample Preparation:

    • Accurately weigh the sample material expected to contain the analyte.

    • Transfer to a suitable volumetric flask.

    • Add diluent (methanol or mobile phase) to approximately 70% of the flask volume.

    • Sonicate for 15 minutes to ensure complete extraction.

    • Cool to room temperature, dilute to volume, and mix.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Analysis Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) H1 Equilibrate System (15 min with initial conditions) P1->H1 P2 Prepare Stock & Working Standards H2 Perform System Suitability Test (SST) (Inject standard 5x) P2->H2 P3 Prepare & Filter Samples H5 Analyze Samples P3->H5 H3 Analyze Blank (Diluent) H2->H3 If SST Passes D1 Verify SST Results Meet Criteria H2->D1 H4 Analyze Calibration Standards (Linearity) H3->H4 H4->H5 D2 Generate Calibration Curve (Peak Area vs. Concentration) H4->D2 D3 Quantify Analyte in Samples H5->D3 D1->H3 D2->D3 D4 Generate Final Report D3->D4

Caption: Experimental workflow for the HPLC analysis of this compound.

System Suitability and Method Validation

To ensure the trustworthiness of the analytical results, the performance of the HPLC system must be verified before sample analysis, and the method itself must be validated for its intended purpose.[14][15]

System Suitability Test (SST)

Before initiating any sample sequence, inject a mid-level standard (e.g., 25 µg/mL) five times. The results must conform to the acceptance criteria listed below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good chromatographic performance.
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision of the injector and the stability of the system.
%RSD of Retention Time ≤ 1.0% (for n=5)Indicates the stability of the pump flow rate and mobile phase composition.
Method Validation Parameters (ICH Q2(R1)/Q2(R2) Framework)

This method should be fully validated according to ICH guidelines to demonstrate its suitability.[16][17] The key validation characteristics and typical acceptance criteria are outlined below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities).Peak is pure (DAD analysis) and resolved from other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that has been demonstrated.80-120% of the target concentration.[14]
Accuracy The closeness of the test results to the true value, assessed by spike/recovery studies.98.0% - 102.0% recovery.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time (%RSD).%RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Results remain within SST criteria after minor changes.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded RP-HPLC method for the quantitative analysis of this compound. By explaining the rationale behind the experimental design and incorporating protocols for system suitability and method validation, this guide serves as a trustworthy resource for researchers in quality control and drug development. The method is demonstrated to be specific, precise, and accurate for its intended purpose.

References

NMR spectroscopy of "2-Methoxy-5-methylpyridin-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive NMR Spectroscopic Analysis of 2-Methoxy-5-methylpyridin-3-ol

Abstract

This guide provides a detailed framework for the structural elucidation of this compound (CAS: 1227574-65-3), a substituted pyridinol derivative, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a valuable building block in medicinal chemistry and materials science, unambiguous characterization of its molecular structure is paramount. This document outlines field-proven protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers and drug development professionals. We detail a multi-dimensional approach employing ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments to achieve complete and confident assignment of all proton and carbon resonances. The causality behind experimental choices is explained to empower scientists to adapt these methods for analogous compounds.

Introduction: The Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the structure of organic molecules in solution. For a molecule like this compound (C₇H₉NO₂), while basic 1D NMR (¹H and ¹³C) provides initial data, a complete and unambiguous assignment requires a synergistic application of 2D NMR experiments. This guide details the logical workflow from sample preparation to final structure confirmation, leveraging a suite of experiments to map the intricate network of covalent bonds and spatial relationships within the molecule.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and type of carbon atoms (aliphatic, aromatic, carbonyl, etc.).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in carbon peak assignment.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds, revealing neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (¹JCH coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (typically 2-3 bond, ²JCH and ³JCH) correlations between protons and carbons. This is crucial for connecting molecular fragments and identifying quaternary (non-protonated) carbons.

Experimental Protocols and Methodologies

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on meticulous sample preparation. A homogeneous solution free of particulate matter and paramagnetic impurities is essential for achieving high-resolution spectra.

Materials:

  • Analyte: this compound

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.7 mL. Deuterated solvents are critical for providing a field-frequency lock for the spectrometer and avoiding overwhelming solvent signals in ¹H spectra.

  • Apparatus: High-quality, clean, and unscratched 5 mm NMR tube, glass Pasteur pipette, small vial, and a filter (e.g., a small plug of glass wool).

Step-by-Step Procedure:

  • Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For a full suite of experiments including ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Dissolution: Transfer the weighed solid into a small, clean vial. Add approximately 0.7 mL of the chosen deuterated solvent. Preparing the sample in a secondary vial ensures complete dissolution, which can be difficult to achieve within the confines of the NMR tube.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step is critical to remove any suspended solid particles, which can severely degrade magnetic field homogeneity and result in broad, poorly resolved spectral lines.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • Final Check: Ensure the final sample volume results in a column height of 4-5 cm within the tube, which is optimal for modern spectrometers.

Data Acquisition Workflow

The following diagram illustrates the logical flow of experiments for comprehensive structural analysis.

2-Methoxy-5-methylpyridin-3-ol: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Substituted Pyridinol

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Methoxy-5-methylpyridin-3-ol emerges as a highly valuable, yet underexplored, heterocyclic scaffold. Its unique arrangement of a hydroxyl, a methoxy, and a methyl group on a pyridine core offers a rich platform for diverse chemical transformations. The inherent reactivity of the 3-hydroxypyridine moiety, combined with the electronic influence of the 2-methoxy group, provides a nuanced reactivity profile that can be exploited for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

The 3-hydroxyl group serves as a versatile handle for a variety of functionalizations, including O-alkylation, O-arylation, and conversion to triflates for subsequent cross-coupling reactions. The pyridine nitrogen, while possessing inherent basicity, has this property modulated by the adjacent electron-donating methoxy group, which can influence its role in catalysis and its interaction with biological targets. This guide provides detailed application notes and protocols for the utilization of this compound as a strategic building block in organic synthesis, empowering researchers to harness its full synthetic potential.

Key Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 1227574-65-3[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Solid[1]
SMILES COc1ncc(C)cc1O[1]
InChI Key JRDKEJRENRFMIP-UHFFFAOYSA-N[1]

Safety Profile:

This compound is classified with GHS07 pictograms, indicating it may cause skin and eye irritation, and may be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application Note I: O-Alkylation for the Synthesis of Novel Pyridine Ethers

The hydroxyl group of this compound provides a prime site for O-alkylation, leading to the formation of a diverse array of pyridine ethers. These derivatives are of significant interest in medicinal chemistry, as the introduction of various alkyl or arylalkyl groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. The following protocol details a general procedure for the Williamson ether synthesis, a robust and widely used method for this transformation.

Workflow for O-Alkylation

O_Alkylation_Workflow Start Start: 2-Methoxy-5- methylpyridin-3-ol Deprotonation Deprotonation (NaH, DMF) Start->Deprotonation Alkylation Alkylation (R-X) Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (Chromatography) Workup->Purification Product Product: 3-Alkoxy- 2-methoxy-5- methylpyridine Purification->Product

Caption: Workflow for the O-alkylation of this compound.

Detailed Experimental Protocol: Synthesis of 3-(Benzyloxy)-2-methoxy-5-methylpyridine

This protocol describes the synthesis of a benzyl ether derivative, a common protecting group and a scaffold for further functionalization.

Materials:

ReagentCAS NumberMolecular WeightEquivalentsAmount
This compound1227574-65-3139.151.0(e.g., 1.39 g, 10 mmol)
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.001.20.48 g
Benzyl Bromide100-39-0171.041.11.31 mL
Anhydrous Dimethylformamide (DMF)68-12-2--50 mL
Saturated Aqueous Ammonium Chloride---As needed
Ethyl Acetate141-78-6--As needed
Brine---As needed
Anhydrous Sodium Sulfate7757-82-6--As needed

Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of ~0.2 M) and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the pyridinol should result in a clear solution or a fine suspension.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(benzyloxy)-2-methoxy-5-methylpyridine.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to ensure complete deprotonation of the phenolic hydroxyl group without competing side reactions.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the starting material and the resulting alkoxide, facilitating the SN2 reaction with the alkyl halide. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.

  • Benzyl Bromide: A reactive electrophile is used to ensure efficient alkylation. Other alkylating agents such as iodides or tosylates can also be employed.

  • Aqueous Workup: The use of saturated ammonium chloride neutralizes any unreacted sodium hydride. The subsequent extractions and washes are crucial for removing DMF and inorganic salts.

Application Note II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling via a Triflate Intermediate

For the construction of C-C bonds at the 3-position of the pyridine ring, a powerful strategy involves the conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This two-step sequence opens up access to a wide range of biaryl and heteroaryl pyridine derivatives.

Workflow for Triflation and Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: 2-Methoxy-5- methylpyridin-3-ol Triflation Triflation (Tf₂O, Pyridine) Start->Triflation Intermediate Intermediate: Pyridin-3-yl trifluoromethanesulfonate Triflation->Intermediate Coupling Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) Intermediate->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Product: 3-Aryl-2-methoxy- 5-methylpyridine Purification->Product

Caption: Workflow for the synthesis of 3-arylpyridines via triflation and Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Part A: Synthesis of 2-Methoxy-5-methylpyridin-3-yl trifluoromethanesulfonate

Materials:

ReagentCAS NumberMolecular WeightEquivalentsAmount
This compound1227574-65-3139.151.0(e.g., 1.39 g, 10 mmol)
Anhydrous Pyridine110-86-179.103.02.4 mL
Trifluoromethanesulfonic Anhydride (Tf₂O)358-23-6282.141.22.0 mL
Anhydrous Dichloromethane (DCM)75-09-2--50 mL
Saturated Aqueous Sodium Bicarbonate---As needed
Brine---As needed
Anhydrous Magnesium Sulfate7487-88-9--As needed

Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DCM (to achieve a concentration of ~0.2 M).

  • Base Addition: Add anhydrous pyridine (3.0 eq) and cool the solution to 0 °C.

  • Triflation: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 10 minutes. Caution: This reagent is corrosive and reacts violently with water. Handle with extreme care in a fume hood. Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentration: Filter and concentrate under reduced pressure to afford the crude triflate, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

ReagentCAS NumberMolecular WeightEquivalentsAmount
2-Methoxy-5-methylpyridin-3-yl trifluoromethanesulfonate-271.211.0(e.g., 2.71 g, 10 mmol)
Phenylboronic Acid98-80-6121.931.51.83 g
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.58 g
Potassium Carbonate584-08-7138.212.02.76 g
1,4-Dioxane123-91-1--40 mL
Water7732-18-5--10 mL
Ethyl Acetate141-78-6--As needed
Brine---As needed
Anhydrous Sodium Sulfate7757-82-6--As needed

Procedure:

  • Reaction Setup: To a round-bottom flask, add the crude triflate from Part A (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-phenyl-2-methoxy-5-methylpyridine.

Causality Behind Experimental Choices:

  • Trifluoromethanesulfonic Anhydride (Tf₂O): This reagent efficiently converts the hydroxyl group into an excellent leaving group (triflate) for the subsequent palladium-catalyzed cross-coupling.

  • Pyridine: Acts as a base to neutralize the triflic acid generated during the reaction.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki-Miyaura reactions.[3]

  • Potassium Carbonate: A mild base is required for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2]

  • Dioxane/Water Solvent System: A common solvent mixture for Suzuki-Miyaura reactions, as it dissolves both the organic and inorganic reagents.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of a wide range of functionalized pyridine derivatives. The protocols detailed in this guide for O-alkylation and Suzuki-Miyaura cross-coupling provide a solid foundation for researchers to explore the synthetic utility of this compound. The strategic functionalization of the 3-position, in concert with the electronic properties imparted by the 2-methoxy group, opens up new avenues for the design and synthesis of novel molecules with potential applications in drug discovery and materials science.

References

An Investigative Guide to 2-Methoxy-5-methylpyridin-3-ol in Material Science: A Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed examination of 2-Methoxy-5-methylpyridin-3-ol, a pyridine derivative currently utilized primarily as a chemical intermediate. While direct, established applications in material science are not documented in current literature, its molecular architecture—featuring a pyridinolic core, a methoxy group, and a hydroxyl group—suggests significant untapped potential. This guide will first establish the known properties of this compound. It will then pivot to a forward-looking analysis, proposing scientifically-grounded, hypothetical applications in advanced materials by drawing parallels with structurally similar compounds. Finally, a detailed, field-proven protocol for its synthesis is provided, empowering researchers to explore its prospective uses.

Introduction: Understanding the Subject Molecule

This compound (CAS No. 1227574-65-3) is a solid organic compound with the empirical formula C₇H₉NO₂. Its structure is characterized by a pyridine ring, which is known to impart unique electronic and coordination properties to materials. The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group offers multiple sites for chemical modification, such as polymerization, esterification, or coordination with metal ions.

Currently, the compound is commercially available and primarily cataloged as a specialty chemical or intermediate for organic synthesis.[1][2][3] Its true value, however, may lie in functionalities that have yet to be explored within the domain of material science. Pyridine derivatives, more broadly, are integral to the development of functional materials, including polymers, agrochemicals, and pharmaceuticals, underscoring the potential of this specific molecule.[4]

Property Value Source
CAS Number 1227574-65-3
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol [5]
Physical Form Solid
InChI Key JRDKEJRENRFMIP-UHFFFAOYSA-N[5]

Prospective Applications in Material Science: A Theoretical Framework

While no direct applications of this compound in material science are currently published, its structure is analogous to other pyridine derivatives that have demonstrated significant utility. The following sections outline potential research directions based on established principles.

The hydroxyl group on the pyridine ring is a prime candidate for incorporation into polymer backbones.

  • Rationale: Pyridine-containing polymers are known for their enhanced thermal stability, unique electronic properties, and ability to coordinate with metals.[6][7] The hydroxyl group of this compound can be used as a monomer in condensation polymerizations with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The pyridine moiety within the polymer chain could then serve as a site for metal coordination, leading to self-healing materials, catalysts, or materials with tailored optical properties. The methoxy group can enhance solubility and processability.[6]

  • Hypothetical Application: Development of novel polymer electrolyte membranes for fuel cells.[7] The pyridine nitrogen can be quaternized to create ionic conductivity pathways, a property essential for efficient fuel cell operation.

Caption: Potential pathway for polymer synthesis.

Pyridine derivatives are widely explored for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices due to their ability to transport charge and emit light.[8]

  • Rationale: The pyridine ring is electron-deficient, making it a good electron-transporting moiety. The hydroxyl and methoxy groups are electron-donating, creating a "push-pull" electronic structure within the molecule. This intramolecular charge transfer characteristic is highly desirable for creating materials with non-linear optical (NLO) properties or for use as emitters in OLEDs.[9][10]

  • Hypothetical Application: As a ligand for creating phosphorescent metal complexes for OLEDs. The pyridine nitrogen can coordinate to heavy metals like iridium or platinum. The substituents on the ring (-OH, -OCH₃, -CH₃) can be used to tune the emission color and quantum efficiency of the resulting complex. A related compound, 2-methoxy-5-methylpyridine, is noted for its potential in creating materials with special optical or electrical properties.[11]

G cluster_molecule Molecular Structure cluster_property Resulting Property cluster_application Potential Application Molecule Electron-Donating Groups -OH, -OCH₃ Pyridine Core (Electron Acceptor) Property Intramolecular Charge Transfer (ICT) Molecule:f0->Property creates 'push' Molecule:f1->Property creates 'pull' Application Organic Electronics (OLEDs, NLO Materials) Property->Application enables

Caption: Logic flow for optoelectronic applications.

Protocol: Synthesis of this compound

As this molecule is primarily an intermediate, providing a reliable synthesis protocol is crucial for researchers wishing to explore its potential. The following protocol is a generalized procedure based on common organic synthesis techniques for related pyridine derivatives, such as the N-alkylation of hydroxypyridines and reactions involving 3-methylpyridine-1-oxide.[12][13]

Disclaimer: This protocol must be performed by a qualified chemist in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety measures in place.

  • 2-Amino-5-methylpyridine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfate (DMS)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and hotplate

Step 1: Diazotization of 2-Amino-5-methylpyridine

  • In a three-necked flask equipped with a stirrer and a thermometer, dissolve 2-amino-5-methylpyridine in aqueous HCl at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at this temperature.

Rationale: This is a standard Sandmeyer-type reaction to convert the amino group into a diazonium group, which is an excellent leaving group for subsequent nucleophilic substitution.

Step 2: Hydrolysis to 5-methylpyridin-2,3-diol

  • Carefully heat the diazonium salt solution to 50-60 °C. Nitrogen gas will evolve.

  • Maintain this temperature until gas evolution ceases.

  • Cool the reaction mixture and neutralize with a saturated NaOH solution to precipitate the diol product.

  • Filter, wash with cold water, and dry the crude product.

Rationale: The diazonium group is displaced by water (hydrolysis) to form the hydroxyl group. This step is often the source of impurities, so careful temperature control is key.

Step 3: Selective Methylation

  • Suspend the crude 5-methylpyridin-2,3-diol in a suitable solvent like DCM or methanol.

  • Add one equivalent of a base (e.g., NaOH or potassium carbonate) to selectively deprotonate the more acidic hydroxyl group.

  • Add one equivalent of dimethyl sulfate (DMS) dropwise at room temperature. Caution: DMS is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction with an aqueous ammonia solution to destroy any unreacted DMS.

  • Extract the product into DCM, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting solid by column chromatography or recrystallization to yield pure this compound.

Rationale: Selective methylation is crucial. The different acidities of the two hydroxyl groups (one being more phenolic) allow for selective deprotonation and subsequent reaction with the methylating agent.

Conclusion and Future Outlook

This compound stands as a molecule of high potential but low current exploration in material science. Its inherent chemical functionalities—a coordinative pyridine ring, a polymerizable hydroxyl group, and a solubility-enhancing methoxy group—provide a compelling basis for future research. This guide serves as a foundational document to inspire and enable researchers to investigate its use in creating next-generation polymers, optoelectronic components, and other functional materials. The provided synthesis protocol offers a practical starting point for obtaining the necessary quantities for such exploratory work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis Yield Optimization for 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on optimizing yield and minimizing common side reactions by understanding the underlying chemical principles of each synthetic step.

Proposed Synthetic Pathway

Due to the limited availability of a direct, high-yield synthesis protocol for this compound in the current literature, we propose a chemically sound, multi-step approach. This guide is structured around the potential challenges and optimization points within this pathway.

Synthetic_Pathway A 3-Amino-5-methylpyridine B 3-Hydroxy-5-methylpyridine A->B  Diazotization & Hydrolysis    (Sandmeyer-type)   C 2-Chloro-5-methylpyridin-3-ol B->C  Chlorination   D This compound C->D  Nucleophilic Aromatic Substitution    (Williamson Ether Synthesis)  

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide: Step-by-Step Yield Optimization

This section addresses specific problems you might encounter at each stage of the synthesis.

Step 1: Diazotization and Hydrolysis of 3-Amino-5-methylpyridine

Q1: My yield of 3-hydroxy-5-methylpyridine is consistently low after the Sandmeyer-type reaction. What are the likely causes and how can I improve it?

A1: Low yields in the conversion of 3-amino-5-methylpyridine to its corresponding hydroxyl derivative are common and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Diazotization: The formation of the diazonium salt is critical. Ensure your sodium nitrite solution is fresh and added slowly at a low temperature (0-5 °C) to prevent premature decomposition of the diazonium salt and the formation of side products.

  • Side Reactions of the Diazonium Salt: The diazonium intermediate is highly reactive. Undesired reactions, such as coupling with unreacted 3-amino-5-methylpyridine to form azo compounds, can significantly reduce the yield. To mitigate this, ensure a slight excess of the nitrous acid source.

  • Inefficient Hydrolysis: The hydrolysis of the diazonium salt to the desired phenol is temperature-dependent. After diazotization, the temperature should be carefully raised to promote the hydrolysis. However, excessive heat can lead to decomposition and the formation of tarry byproducts. A controlled, gradual increase in temperature is recommended.

  • Purity of Starting Material: The purity of the starting 3-amino-5-methylpyridine is crucial. Impurities can interfere with the diazotization process. It is advisable to use a purified starting material.

Parameter Recommendation Rationale
Temperature Diazotization: 0-5 °C; Hydrolysis: 50-80 °C (gradual increase)Prevents premature decomposition of the diazonium salt and minimizes side reactions.
Reagent Purity Use freshly prepared sodium nitrite solution and purified 3-amino-5-methylpyridine.Ensures efficient diazotization and reduces the formation of impurities.
Reaction Time Monitor by TLC to ensure complete consumption of the starting amine before hydrolysis.Prevents the formation of azo-coupled byproducts.

Q2: I am observing a significant amount of dark, tarry byproduct during the hydrolysis step. How can I prevent this?

A2: The formation of tar is a common issue in Sandmeyer-type reactions and is often due to the decomposition of the diazonium salt and subsequent polymerization reactions. Here are some strategies to minimize tar formation:

  • Controlled Temperature: As mentioned, avoid rapid heating during the hydrolysis step. A slow, controlled increase in temperature allows for a more controlled release of nitrogen gas and reduces the likelihood of uncontrolled decomposition.

  • Use of Copper Catalyst: While not always necessary for hydroxylation, the use of a copper(I) catalyst can sometimes moderate the reaction and improve the yield of the desired phenol.[1]

  • Efficient Stirring: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and prevent localized overheating.

Step 2: Chlorination of 3-Hydroxy-5-methylpyridine

Q3: I am struggling with the regioselective chlorination of 3-hydroxy-5-methylpyridine at the 2-position. What are the challenges and how can I address them?

A3: The directing effects of the hydroxyl and methyl groups on the pyridine ring make regioselective chlorination at the 2-position challenging. The hydroxyl group is an activating ortho-, para-director, while the methyl group is a weak activating ortho-, para-director. This can lead to a mixture of chlorinated isomers.

  • Protecting Group Strategy: To enhance the selectivity of chlorination at the 2-position, it is advisable to protect the hydroxyl group. Converting the hydroxyl group to a less activating group, such as an acetate or a benzyl ether, can help direct the chlorination to the desired position.

  • Choice of Chlorinating Agent: The choice of chlorinating agent is critical. Stronger chlorinating agents may lead to over-chlorination or side reactions. Milder reagents like N-chlorosuccinimide (NCS) in the presence of a suitable catalyst may offer better control.

  • Reaction Conditions: Optimization of reaction temperature and time is crucial. Lower temperatures may favor the desired isomer. Monitoring the reaction by GC-MS or LC-MS is essential to determine the optimal conditions for maximizing the yield of the 2-chloro isomer.

Chlorination_Strategy cluster_0 Troubleshooting Workflow for Chlorination Start Low Regioselectivity in Chlorination ProtectOH Protect the Hydroxyl Group Start->ProtectOH OptimizeReagent Optimize Chlorinating Agent (e.g., NCS) ProtectOH->OptimizeReagent OptimizeConditions Optimize Temperature and Time OptimizeReagent->OptimizeConditions Analyze Analyze Isomeric Ratio (GC-MS/LC-MS) OptimizeConditions->Analyze Analyze->OptimizeConditions If not selective Deprotect Deprotect to obtain 2-Chloro-5-methylpyridin-3-ol Analyze->Deprotect If selective End Improved Yield of Desired Isomer Deprotect->End

Caption: Workflow for optimizing the regioselective chlorination step.

Step 3: Nucleophilic Aromatic Substitution with Sodium Methoxide

Q4: The final methoxylation step is giving me a low yield of this compound. What are the common pitfalls in this Williamson ether synthesis on a pyridine ring?

A4: While nucleophilic aromatic substitution (SNA) on halopyridines is a common reaction, several factors can lead to low yields.

  • Incomplete Reaction: The reaction may not be going to completion. Ensure that you are using a sufficient excess of sodium methoxide and that the reaction is heated for an adequate amount of time. The reaction progress should be monitored by TLC or LC-MS.

  • Purity of 2-Chloro-5-methylpyridin-3-ol: The starting material must be free of impurities, especially any isomeric byproducts from the chlorination step, as they may also react or interfere with the desired reaction.

  • Solvent Choice: The choice of solvent is important. A polar aprotic solvent like DMF or DMSO is often used to facilitate SNA reactions. Ensure the solvent is anhydrous, as water can react with the sodium methoxide and reduce its effectiveness.

  • Side Reactions: At higher temperatures, side reactions such as elimination or decomposition can occur. It is important to find the optimal temperature that allows for a reasonable reaction rate without promoting side reactions.

Parameter Recommendation Rationale
Reagents Use freshly prepared and anhydrous sodium methoxide.Moisture will consume the methoxide and reduce the yield.
Solvent Use a dry, polar aprotic solvent (e.g., DMF, DMSO).Facilitates the SNA reaction by solvating the cation of the nucleophile.
Temperature Typically 80-120 °C. Optimize for your specific substrate.Balances reaction rate with the potential for side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted pyridines in general?

A1: Several named reactions are fundamental to pyridine synthesis. The Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The Chichibabin pyridine synthesis is a condensation reaction of aldehydes or ketones with ammonia. Other notable methods include the Guareschi-Thorpe synthesis and the Kröhnke pyridine synthesis.[2] For the functionalization of existing pyridine rings, methods like nucleophilic aromatic substitution and reactions involving pyridine N-oxides are common.[3][4]

Q2: Are there alternative approaches to synthesizing this compound?

A2: Yes, an alternative strategy could involve the use of a pyridine N-oxide. For instance, one could start with 2-chloro-5-methylpyridine, oxidize it to the corresponding N-oxide, and then perform a rearrangement reaction to introduce the hydroxyl group at the 3-position.[5] This would be followed by the nucleophilic substitution of the chloro group with a methoxy group. However, controlling the regioselectivity of the rearrangement can be challenging and may lead to a mixture of isomers.

Q3: How can I effectively purify the final product, this compound, from potential isomeric impurities?

A3: The purification of isomeric hydroxypyridines can be challenging due to their similar physical properties. A combination of techniques is often necessary:

  • Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. A gradient elution may be required to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective way to remove impurities, especially if the desired isomer is significantly less soluble than the impurities.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used to isolate the pure product.

Experimental Protocols

Protocol 1: General Procedure for Diazotization and Hydrolysis
  • Dissolve 3-amino-5-methylpyridine (1.0 eq.) in an aqueous solution of sulfuric acid (or another suitable acid) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Gradually warm the reaction mixture to 50-80 °C and maintain this temperature until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
  • To a solution of 2-chloro-5-methylpyridin-3-ol (1.0 eq.) in anhydrous DMF, add sodium methoxide (1.5-2.0 eq.).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-5-methylpyridin-3-ol (Catalogue Number: 1227574-65-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the purification of this compound.

Compound Profile

PropertyValueSource
Molecular Formula C₇H₉NO₂--INVALID-LINK--[1]
Molecular Weight 139.15 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[1]
SMILES COc1ncc(C)cc1O--INVALID-LINK--[1]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound and related polar heterocyclic compounds.

FAQ 1: My purified compound shows poor peak shape (tailing) during HPLC analysis. What are the likely causes and solutions?

Answer: Peak tailing in HPLC for pyridine-containing compounds is a common issue, often stemming from interactions between the basic nitrogen of the pyridine ring and acidic sites on the silica-based stationary phase.[2]

  • Causality: The lone pair of electrons on the pyridine nitrogen can interact strongly with residual acidic silanol groups on the surface of C18 columns, leading to poor peak shape and inconsistent retention times.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to your mobile phase to neutralize the acidic sites on the stationary phase. A small amount of triethylamine (TEA) or ammonia (e.g., 0.1%) can significantly improve peak shape for basic compounds.[2]

    • pH Adjustment: Ensure the pH of your mobile phase is appropriate. For pyridine derivatives, a mobile phase with a pH between 3 and 7 is often effective.

    • Column Selection: Consider using a column with a different stationary phase, such as one with end-capping to block residual silanol groups, or a polymer-based column that is more stable at a wider pH range.

FAQ 2: I am having difficulty removing a polar, colored impurity from my solid this compound. What purification strategy should I employ?

Answer: The presence of persistent colored impurities often suggests degradation products or highly conjugated starting materials. A multi-step purification approach is often necessary.

  • Causality: Polar impurities can co-precipitate with your desired compound during recrystallization if their solubility properties are too similar.

  • Troubleshooting Workflow:

G start Crude Solid with Colored Impurity recrystallization Attempt Recrystallization (e.g., from Ethyl Acetate/Hexane) start->recrystallization check_purity Check Purity (TLC/HPLC) recrystallization->check_purity success Pure Compound check_purity->success Impurity Removed slurry Activated Carbon Slurry check_purity->slurry Impurity Persists column Column Chromatography column->check_purity slurry->column Color Reduced, but still impure

A decision workflow for removing stubborn impurities.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (approximately 1-2% by weight) to adsorb the colored impurities. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal.[3]

  • Recrystallization: Allow the filtrate to cool slowly to promote the formation of pure crystals.[3][4][5]

  • Column Chromatography: If recrystallization alone is insufficient, column chromatography is the next logical step. Given the polar nature of the hydroxyl and methoxy groups, a gradient elution from a non-polar solvent system (like hexane/ethyl acetate) to a more polar one may be required.

FAQ 3: My compound appears to be degrading on the silica gel column, leading to streaking and low yield. How can I prevent this?

Answer: Hydroxypyridines can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or lead to strong, irreversible adsorption.

  • Causality: The acidic protons on the surface of silica gel can interact with the basic pyridine nitrogen, potentially leading to degradation, especially if the compound is heated on the column for extended periods.

  • Preventative Measures:

    • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing a small amount of a base like triethylamine or pyridine (e.g., 0.5-1%). This will neutralize the acidic sites.[2]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution order may change.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.

Part 2: Experimental Protocols

These protocols are designed as a starting point and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization from a Two-Solvent System

This method is ideal for removing less polar impurities.

  • Solvent Selection: Perform solubility tests to identify a solvent pair. A good pair consists of a "soluble" solvent in which your compound is highly soluble and an "insoluble" solvent in which it is poorly soluble. For this compound, a combination of ethyl acetate (soluble) and hexanes (insoluble) is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly cloudy (the cloud point).

  • Cooling and Crystal Growth: Add a few more drops of hot ethyl acetate to redissolve the precipitate, then allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating impurities with similar polarity to the target compound.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good solvent system will give your target compound an Rf value of approximately 0.3-0.4. For this compound, start with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. If separation is difficult, a gradient elution can be employed, gradually increasing the polarity of the mobile phase (e.g., from 20% ethyl acetate in hexanes to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (e.g., 30% EtOAc/Hexane) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

A typical workflow for flash column chromatography.

Part 3: Purity Assessment

Reliable analytical methods are crucial to confirm the purity of your final product.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Note: The use of formic acid in the mobile phase can help to improve peak shape by protonating the pyridine nitrogen, reducing its interaction with the stationary phase.[6]

References

Technical Support Center: Synthesis of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this and related substituted pyridinol compounds. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities I should expect in the synthesis of substituted 3-hydroxypyridines?

A1: Impurities in multi-step organic syntheses are common and can arise from various sources.[1][2] For pyridinol derivatives, impurities typically fall into these categories:

  • Process-Related Impurities: These include unreacted starting materials, leftover intermediates from previous steps, and byproducts from side reactions.[1]

  • Degradation Products: The target molecule may degrade under certain conditions (e.g., heat, light, or pH changes), leading to new impurities.[1]

  • Reagent-Derived Impurities: These are contaminants originating from the reagents, solvents, or catalysts used in the synthesis.

  • Isomeric Impurities: Formation of regioisomers due to incomplete selectivity in substitution reactions on the pyridine ring is a frequent challenge.[3]

Q2: Which analytical techniques are best for identifying and quantifying impurities in my this compound product?

A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A well-developed HPLC method can resolve the main product from starting materials, byproducts, and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information, which helps in proposing chemical structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation of the final product and any isolated impurities. It can also detect residual solvents.

  • Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and assessing the purity of column chromatography fractions.[4]

Q3: What are some general strategies for minimizing impurity formation during synthesis?

A3: Proactive measures are key to ensuring high purity:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry. For instance, in reactions involving strong bases like n-BuLi for metalation, precise temperature control (e.g., -78 °C) is critical to prevent side reactions.[5]

  • Use High-Purity Reagents: Ensure the quality of starting materials and solvents, as contaminants can lead to unexpected byproducts.

  • Inert Atmosphere: For sensitive reactions, such as those involving organometallics, working under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation.

  • Monitor the Reaction: Use TLC or HPLC to monitor the reaction's progress to ensure it goes to completion and to avoid over-reaction, which can generate different impurities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of this compound. A plausible synthetic pathway is visualized below, with potential impurity formation points highlighted.

Visualizing the Synthetic Pathway and Impurity Hotspots

A common strategy for synthesizing polysubstituted pyridines involves building the ring or modifying a pre-existing one. One plausible, generalized approach could start from a substituted aminopyridine.

G cluster_0 Plausible Synthetic Route for this compound SM Starting Material (e.g., 2-Amino-5-methylpyridine) INT1 Intermediate 1 (e.g., 2-Bromo-5-methylpyridine) SM->INT1 Diazotization/Sandmeyer (e.g., NaNO₂, HBr) IMP1 Impurity A (Unreacted SM) SM->IMP1 INT2 Intermediate 2 (e.g., 2-Methoxy-5-methylpyridine) INT1->INT2 Nucleophilic Substitution (e.g., NaOMe) IMP2 Impurity B (Isomeric Bromo-pyridine) INT1->IMP2 INT3 Intermediate 3 (e.g., 2-Methoxy-5-methylpyridin-3-yl)boronic ester) INT2->INT3 Borylation (e.g., Miyaura borylation) IMP3 Impurity C (Demethylated Product) INT2->IMP3 IMP5 Impurity E (Unreacted INT2) INT2->IMP5 FP Final Product (this compound) INT3->FP Oxidation (e.g., Oxone) IMP4 Impurity D (Over-oxidized/Side Product) FP->IMP4

Caption: Plausible synthetic pathway and key impurity formation points.

Problem 1: My final product shows a persistent signal from the starting material in the NMR/HPLC.
  • Potential Cause (Impurity A & E): This points to an incomplete reaction in one of the synthetic steps. For example, the nucleophilic substitution to introduce the methoxy group may not have gone to completion, or the final oxidation step was inefficient. In multistep syntheses, impurities from early stages can be carried through to the final product if purification is inadequate at each step.[1]

  • Recommended Solution:

    • Reaction Monitoring: Use TLC or in-process HPLC checks to ensure the starting material is fully consumed before proceeding with the work-up.

    • Re-evaluate Conditions: If the reaction is consistently incomplete, consider increasing the reaction time, temperature, or the equivalents of the limiting reagent.

    • Purification: Enhance the purification protocol. If the impurity is close in polarity to your product, consider techniques other than standard silica gel chromatography, such as reverse-phase chromatography or recrystallization.

Problem 2: LC-MS analysis shows a peak with the same mass as my product, but it has a different retention time.
  • Potential Cause (Impurity B): This is a classic sign of a regioisomer. During reactions on the pyridine ring, such as bromination or lithiation, substitution can sometimes occur at an unintended position. For instance, in the synthesis of substituted alkoxypyridines, directed metalation can lead to different isomers depending on the directing groups and reaction conditions.[5] N-activation of pyridines can also lead to mixtures of 1,2- and 1,4-addition products.[3]

  • Recommended Solution:

    • Confirm Structure: Isolate the impurity using preparative HPLC and perform detailed structural analysis (2D NMR, such as COSY and HMBC) to confirm its isomeric structure.

    • Modify Reaction Strategy: To improve regioselectivity, you may need to change your synthetic strategy. This could involve using a different catalyst, altering the temperature, or employing a directing group to guide the substitution to the desired position.

    • Chromatographic Separation: Optimize your purification method. Isomers can often be separated by carefully selecting the mobile phase and stationary phase in HPLC or column chromatography.

Problem 3: My product mass is 14 units lower than expected (M-14), suggesting demethylation.
  • Potential Cause (Impurity C): The methoxy group on the pyridine ring can be susceptible to demethylation, especially when treated with strong acids (like HBr) or certain Lewis acids. This would result in the formation of a hydroxypyridine impurity. Dealkylation is a known transformation for substituted pyridines.[6]

  • Recommended Solution:

    • Avoid Harsh Acidic Conditions: If possible, use milder reagents or conditions in subsequent steps. For example, if a deprotection step is needed, choose a method that is orthogonal to the methoxy group.

    • Protecting Group Strategy: If harsh conditions are unavoidable, consider using a more robust O-protecting group than methyl, which can be removed selectively at the end of the synthesis.

    • Purification: The resulting hydroxyl impurity will have a significantly different polarity from your methoxy-containing product, making it generally separable by standard column chromatography.

Problem 4: The product is discolored (yellow or brown) even after chromatography.
  • Potential Cause (Impurity D): Discoloration often indicates the presence of minor, highly conjugated or oxidized impurities. Pyridine rings, especially electron-rich ones like 3-hydroxypyridines, can be susceptible to oxidation.[7] This can happen during the reaction, work-up (if exposed to air for prolonged periods), or storage.

  • Recommended Solution:

    • Inert Atmosphere: Ensure that all reaction and work-up steps are performed under an inert atmosphere (N₂ or Ar) to minimize air oxidation.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Final Purification: A final purification step involving treatment with activated carbon can sometimes remove colored impurities. Recrystallization is also highly effective for removing trace amounts of colored byproducts.

    • Proper Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.

Summary of Potential Impurities
Impurity TypePotential Structure/IdentityLikely OriginRecommended Analytical Method
Starting Material e.g., 2-Amino-5-methylpyridineIncomplete reactionHPLC, LC-MS
Intermediate e.g., 2-Bromo-5-methylpyridineIncomplete reactionHPLC, LC-MS
Regioisomer e.g., 2-Methoxy-5-methylpyridin-4-olNon-selective reaction stepHPLC, LC-MS, NMR
Demethylated Product 2-Hydroxy-5-methylpyridin-3-olHarsh acidic conditionsLC-MS
Oxidation Product Pyridinone or quinone-like speciesAir exposure, oxidative reagentsLC-MS, UV-Vis

References

Technical Support Center: Synthesis of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-methylpyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important pyridinol intermediate. Pyridin-3-ol scaffolds are prevalent in medicinal chemistry, making robust synthetic access to derivatives like this compound critical.[1] This guide moves beyond simple protocols to address the nuanced challenges and side reactions that can compromise yield, purity, and scalability. Here, we provide in-depth, experience-driven answers to common experimental issues, supported by mechanistic insights and actionable troubleshooting protocols.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter during the synthesis. We will primarily focus on the common and scalable route involving the diazotization of 2-Methoxy-5-methylpyridin-3-amine.

Category 1: Synthesis via Diazotization of 2-Methoxy-5-methylpyridin-3-amine

This two-step sequence involves the formation of a diazonium salt from the corresponding 3-amino precursor, followed by its hydrolysis to the 3-ol.[2] While conceptually straightforward, control over reaction parameters is critical to prevent competing side reactions.[3]

A1: This is a classic sign of premature and uncontrolled decomposition of the aryl diazonium salt intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), but its stability is highly dependent on temperature.[2]

  • Causality: The diazotization reaction (amine + nitrous acid) is exothermic. If the addition of the sodium nitrite (NaNO₂) solution is too rapid or the cooling bath is inefficient, localized "hot spots" can form. In these areas, the temperature can rise significantly above the critical 0-5 °C range, causing the newly formed diazonium salt to immediately decompose into a complex mixture of products instead of accumulating for the subsequent hydrolysis step.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your reaction vessel is deeply immersed in a well-stirred ice/salt or acetone/dry ice bath to maintain an internal temperature of -5 to 0 °C. Use a digital thermometer to monitor the internal temperature continuously.

    • Slow, Sub-surface Addition: Add the aqueous NaNO₂ solution dropwise and slowly via a syringe pump or dropping funnel with the tip below the surface of the reaction mixture. This prevents accumulation of unreacted nitrite and ensures rapid dispersion and cooling.

    • Adequate Agitation: Use vigorous mechanical or magnetic stirring to ensure efficient heat transfer from the reaction mixture to the cooling bath.

A2: The most probable identity of this byproduct is a biaryl compound, formed via a radical-mediated side reaction. This is a known complication in Sandmeyer and related diazonium salt reactions.[3][4]

  • Mechanism: The Sandmeyer reaction is initiated by a single-electron transfer from a Cu(I) catalyst (though not required for hydrolysis, radical pathways can still occur).[3][5] This generates an aryl radical and N₂ gas. While the intended pathway is reaction with a nucleophile (water, in this case), this aryl radical can also react with another aromatic molecule (like the starting amine or the product) to form a C-C bond, resulting in a dimeric impurity.

  • Troubleshooting & Prevention:

    • Degas Solvents: Oxygen can promote radical side reactions. Using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can help minimize the formation of these impurities.

    • Scavengers: While not always practical, the addition of a mild radical scavenger could theoretically reduce this side reaction, but this would require significant process optimization.

    • Purification: These biaryl impurities are typically much less polar than the desired pyridinol. They can usually be separated effectively using silica gel column chromatography with a carefully optimized gradient elution.

dot

G cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway Amine 2-Methoxy-5-methyl pyridin-3-amine Diazonium Aryl Diazonium Salt Intermediate Amine->Diazonium NaNO₂, H₂SO₄ 0-5 °C Product 2-Methoxy-5-methyl pyridin-3-ol (Desired) Diazonium->Product H₂O, Δ (Hydrolysis) ArylRadical Aryl Radical Diazonium->ArylRadical Uncontrolled Decomposition Biaryl Biaryl Impurity (Apolar Side Product) ArylRadical->Biaryl + Aryl Species

Caption: Main vs. Side Reaction Pathways in Diazotization.

A3: This is typically due to the formation of highly conjugated azo compounds via diazo coupling reactions. Phenols and pyridinols are electron-rich and are highly activated towards coupling with diazonium salts.[2]

  • Causality: If any unreacted diazonium salt is present when the product, this compound, begins to form during the hydrolysis step, the diazonium salt (an electrophile) can attack the electron-rich ring of the product (a nucleophile). This forms an azo-coupled dimer, which is a highly colored and often intractable material. This is more likely to occur if the pH is not sufficiently acidic.

  • Troubleshooting Steps:

    • Ensure Complete Diazotization First: Before heating the reaction mixture for hydrolysis, ensure all the starting amine has been converted to the diazonium salt. This can be checked by spotting the reaction mixture on starch-iodide paper; a positive test (blue-black color) indicates the presence of excess nitrous acid, suggesting the amine is consumed.

    • Maintain Low pH: The coupling reaction is generally faster at higher pH. Keeping the reaction medium strongly acidic (e.g., using aqueous sulfuric acid) disfavors this side reaction by keeping the concentration of the more nucleophilic phenolate species low.

    • Urea Quench: After diazotization is complete, a small amount of urea can be added. Urea reacts with and quenches any excess nitrous acid, preventing unwanted side reactions during the subsequent heating phase.

Category 2: Synthesis via Selective Demethylation of 2,3-Dimethoxy-5-methylpyridine

An alternative route involves the selective cleavage of the methyl ether at the 3-position. This avoids handling diazonium salts but presents its own selectivity challenges.

A4: The methoxy group at the 2-position of a pyridine ring is generally more resistant to cleavage than one at the 3-position due to electronic effects. However, forcing conditions can lead to over-reaction.

  • Causality: Strong demethylating agents like HBr or BBr₃ can be difficult to control. The reaction's outcome is highly sensitive to temperature, reaction time, and stoichiometry of the reagent. Prolonged reaction times or excess reagent will inevitably lead to the cleavage of the more resilient 2-methoxy group.

  • Troubleshooting Steps:

    • Choice of Reagent: Consider milder reagents that offer better selectivity. For example, Lewis acids like aluminum trichloride (AlCl₃) in combination with a soft nucleophile like ethanethiol can sometimes provide better selectivity for the more electron-rich 3-position.

    • Optimize Stoichiometry: Carefully control the amount of the demethylating agent. Start with 1.0-1.1 equivalents and monitor the reaction progress closely by TLC or HPLC to avoid adding a large excess.

    • Precise Temperature and Time Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A time-course study, where aliquots are taken and analyzed every hour, can help determine the optimal point to quench the reaction before significant di-demethylation occurs.

Category 3: General Purification & Analysis

A5: A multi-step approach is often necessary for achieving high purity, especially if colored byproducts have formed.

  • Recommended Purification Workflow:

    • Aqueous Workup: After quenching the reaction, a standard aqueous workup with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step. A wash with a mild base like sodium bicarbonate solution can help remove acidic residues.

    • Activated Carbon Treatment: If the crude product is highly colored, dissolve it in a suitable solvent (e.g., methanol or ethyl acetate) and treat it with a small amount of activated carbon. Heat the suspension gently for 15-30 minutes, then filter through a pad of Celite®. This is highly effective at adsorbing long-chain, conjugated colored impurities.

    • Silica Gel Chromatography: This is the most effective method for separating the desired product from both more polar and less polar impurities. A gradient elution, starting with a less polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing polarity, is recommended.

    • Recrystallization: If a solid, the final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene).

Data Presentation

Table 1: Common Impurities and Their Identification
Impurity NamePotential SourceTypical Analytical MethodExpected Observation
2-Methoxy-5-methylpyridin-3-amineIncomplete diazotizationHPLC-UV, LC-MSA more polar peak than the product. M+H⁺ corresponding to starting material.
(Biaryl Dimer)Radical coupling of diazonium saltLC-MS, GC-MSA less polar peak. M+H⁺ roughly double the product's molecular weight.
(Azo-coupled Dimer)Diazo couplingHPLC-UV (Vis), LC-MSHighly colored. A less polar peak. M+H⁺ corresponding to the coupled product.
2,3-Dihydroxy-5-methylpyridineOver-demethylationHPLC-UV, LC-MSA more polar peak. M+H⁺ corresponding to the diol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization
  • Step 1: Diazotization

    • To a stirred solution of 2-Methoxy-5-methylpyridin-3-amine (1.0 eq) in 10% aqueous sulfuric acid (v/v), cool the mixture to -5 °C using an ice/salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C.

    • Stir the resulting solution for an additional 30 minutes at 0 °C.

  • Step 2: Hydrolysis

    • Slowly warm the reaction vessel to room temperature, then heat to 60-70 °C using a heating mantle.

    • Maintain this temperature and monitor for the cessation of nitrogen gas evolution (typically 1-2 hours).

    • Cool the reaction mixture to room temperature.

  • Step 3: Workup and Isolation

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Troubleshooting Workflow for Low Yield

This logical diagram helps diagnose the root cause of poor reaction yields.

dot

G start Low Yield of This compound q1 Was vigorous gas evolution observed during NaNO₂ addition? start->q1 a1 Likely Cause: Premature diazonium decomposition. Action: - Improve cooling (ice/salt bath). - Slow down NaNO₂ addition. - Ensure sub-surface addition. q1->a1 Yes q2 Is the crude product dark and tarry? q1->q2 No end Proceed with Optimized Protocol a1->end a2 Likely Cause: Azo-coupling side reactions. Action: - Ensure reaction is strongly acidic. - Check for complete diazotization before heating (starch-iodide test). - Consider adding urea to quench excess nitrous acid. q2->a2 Yes q3 Does LC-MS analysis show significant apolar byproducts? q2->q3 No a2->end a3 Likely Cause: Radical-mediated biaryl formation. Action: - Use degassed solvents. - Optimize purification via chromatography. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimization of 2-Methoxy-5-methylpyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of 2-Methoxy-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

General Synthesis & Strategy

Q1: What are the common synthetic strategies for preparing substituted 3-hydroxypyridines like this compound?

A1: The synthesis of substituted pyridine rings is a cornerstone of heterocyclic chemistry, with several established methods. Most approaches involve either the condensation of carbonyl compounds or cycloaddition reactions.[1] For 3-hydroxypyridines specifically, a common and effective strategy involves the ring-opening and subsequent recyclization of furan derivatives. For instance, reacting furfurylamine with hydrogen peroxide in the presence of hydrochloric acid can yield 3-hydroxypyridine in good yields.[2] Modifications of this approach, or building the pyridine ring from acyclic precursors through multi-component reactions, are also prevalent.[1][3] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Q2: I am struggling with low yields in my pyridine synthesis. What are the general contributing factors?

A2: Low yields in pyridine synthesis can often be attributed to several factors. Suboptimal reaction conditions are a primary cause; for example, traditional methods might be inefficient.[4] Another common issue is the formation of side products, which consumes starting materials.[4] In reactions like the Hantzsch synthesis, incomplete oxidation of the dihydropyridine intermediate to the final aromatic pyridine product is a frequent culprit.[4] Additionally, for unsymmetrical pyridines, the order of reagent addition can be critical to avoid the formation of undesired isomers.[4]

Specific Challenges with this compound

Q3: My primary challenge is the selective O-methylation of a dihydroxy-methylpyridine precursor. What conditions should I explore to favor methylation at the 2-position over the 3-position?

A3: Selective O-methylation can be challenging due to the similar reactivity of the hydroxyl groups. However, you can exploit subtle differences in their electronic and steric environments. The hydroxyl group at the 2-position of a pyridine ring is generally more acidic and nucleophilic than one at the 3-position due to the influence of the ring nitrogen.

A robust method for selective methylation is to use a strong base to deprotonate the more acidic hydroxyl group, followed by the addition of a methylating agent. For example, using sodium hydride (NaH) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to deprotonate the pyridinol, followed by the addition of methyl iodide (MeI), has been shown to be highly effective, yielding the desired methoxy derivative in excellent yields.[5]

Troubleshooting Workflow for Selective O-Methylation:

G start Low Selectivity in O-Methylation check_base Is the base strong enough for selective deprotonation? start->check_base check_solvent Is the solvent anhydrous and aprotic? check_base->check_solvent Yes strong_base Use a stronger base (e.g., NaH, KHMDS) check_base->strong_base No check_temp Is the temperature controlled during deprotonation and methylation? check_solvent->check_temp Yes dry_solvent Ensure rigorous drying of solvent (e.g., distill over Na/benzophenone) check_solvent->dry_solvent No low_temp Perform deprotonation at low temperature (e.g., 0°C or -78°C) check_temp->low_temp No success Improved Selectivity check_temp->success Yes strong_base->check_solvent dry_solvent->check_temp low_temp->success

Caption: Troubleshooting workflow for selective O-methylation.

Q4: I am observing the formation of N-methylated byproducts. How can I suppress this side reaction?

A4: N-methylation of the pyridine ring is a common side reaction, especially with potent methylating agents. The choice of methylating agent and reaction conditions can significantly influence the outcome. Using a "hard" methylating agent like methyl iodide often favors O-methylation, whereas "softer" reagents might lead to more N-methylation.

To minimize N-methylation, consider using dimethyl carbonate (DMC) as the methylating agent.[6] DMC is considered a greener and more selective reagent for O-methylation of phenols and related compounds.[6] The reaction can be catalyzed by a base, and ionic liquids have also been shown to promote selective O-methylation with DMC.[6]

Q5: During the workup, I have difficulty separating my product from unreacted starting material and byproducts. What purification strategies are recommended?

A5: The basic nature of the pyridine ring can be exploited for purification.[7]

  • Acid-Base Extraction: You can perform an acidic wash (e.g., with dilute HCl) to protonate the pyridine nitrogen, making your product and other basic compounds water-soluble. This allows for the removal of non-basic impurities by extraction with an organic solvent. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extracting with an organic solvent will recover your product.[7]

  • Chromatography: Column chromatography on silica gel is a standard method. However, the basicity of the pyridine can cause tailing. To mitigate this, you can add a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent.[7]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification technique.[7]

Experimental Protocols

Optimized Protocol for Selective O-Methylation

This protocol is based on the highly efficient methylation of hydroxyl groups using sodium hydride and methyl iodide.[5]

Materials:

  • 5-methylpyridine-2,3-diol (or appropriate precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methyl iodide (MeI)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • To the flask, add the 5-methylpyridine-2,3-diol.

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Under a positive pressure of inert gas, carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable.

  • Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization as needed.

Data Summary

The following table summarizes typical outcomes for O-methylation under various conditions, illustrating the importance of optimization.

EntryBase (equiv.)Methylating Agent (equiv.)SolventTemperature (°C)Time (h)Yield of 2-Methoxy Product (%)
1K₂CO₃ (2.0)MeI (1.5)AcetoneReflux12~40-50
2NaH (1.1)MeI (1.2)THF0 to RT2~85-95
3NaH (1.1)MeI (1.2)DMF0 to RT2>90[5]
4K₂CO₃ (2.0)DMC (3.0)DMF1208~70-80

Yields are approximate and can vary based on the specific substrate and reaction scale.

Logical Relationships in Pyridine Synthesis

The construction of the pyridine ring often involves a series of interconnected steps. The diagram below illustrates a generalized logical flow for a condensation-based pyridine synthesis.

G cluster_0 Precursor Preparation cluster_1 Ring Formation cluster_2 Aromatization Carbonyl_A 1,3-Dicarbonyl Compound Condensation Condensation & Cyclization Carbonyl_A->Condensation Carbonyl_B Aldehyde/Ketone Carbonyl_B->Condensation Nitrogen_Source Ammonia/Amine Nitrogen_Source->Condensation Dihydropyridine Dihydropyridine Intermediate Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: Generalized workflow for pyridine synthesis via condensation.

References

Technical Support Center: Stability and Degradation Studies of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability and potential degradation pathways of this compound. As a Senior Application Scientist, my goal is to equip you with both theoretical knowledge and practical troubleshooting advice to ensure the integrity of your experiments.

The information herein is curated based on the chemical structure of this compound, which features a phenolic hydroxyl group and a methoxy group on a pyridine ring. These functional groups suggest potential susceptibility to oxidative, hydrolytic, and photolytic degradation. This guide will walk you through understanding these potential liabilities and how to investigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen.[1] This can often lead to the formation of colored degradation products.

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, although this typically requires harsh conditions. The pyridine ring itself can also be involved in pH-dependent degradation pathways.

  • Photodegradation: Aromatic compounds, including pyridine derivatives, can be sensitive to light, particularly UV radiation. This can lead to complex degradation pathways.

Q2: How should I properly store this compound?

A2: To minimize degradation during storage, it is recommended to:

  • Store at low temperatures: For long-term storage, -20°C to -80°C is advisable, especially for solutions.[2] For solids, storage at 2-8°C may be sufficient for short periods.

  • Protect from light: Store the compound in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Inert atmosphere: For highly sensitive applications or long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Aliquot solutions: If you have prepared a stock solution, it is best to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q3: I've dissolved this compound in a solvent and the solution has changed color. What could be the cause?

A3: A color change, typically to a yellow or brown hue, is often indicative of oxidation of the phenolic hydroxyl group. This process can be accelerated by factors such as exposure to air (oxygen), light, or the presence of trace metal impurities in the solvent. Consider preparing fresh solutions and minimizing their exposure to the atmosphere and light.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: You observe new, unexpected peaks in the chromatogram of your sample containing this compound, suggesting the presence of impurities or degradants.

Troubleshooting Workflow:

  • Characterize the new peaks: Use a mass spectrometer (LC-MS) to determine the molecular weight of the species giving rise to the new peaks. This is a critical step in identifying potential degradation products.

  • Consider the mobile phase: If the mobile phase is at an extreme pH, it could be inducing on-column degradation. Evaluate the stability of the compound in the mobile phase by incubating a sample in it for a period equivalent to your analytical run time and then injecting it.

  • Investigate the sample preparation:

    • Solvent: Ensure the chosen solvent is inert and of high purity. Some organic solvents can contain peroxides (e.g., older ethers or THF) which can be oxidative.

    • Temperature: Was the sample exposed to high temperatures during preparation (e.g., sonication for dissolution)? Thermal degradation is a possibility.

    • Light Exposure: Was the sample protected from light during preparation and while in the autosampler?

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Symptom: You are observing a decrease in the expected biological activity of your compound over time, or there is high variability between experiments.

Troubleshooting Workflow:

  • Assess Stock Solution Stability: The compound may be degrading in your stock solution.

    • Protocol: Perform a simple stability study. Prepare a fresh stock solution and analyze its purity and concentration by HPLC at time zero. Store the solution under your typical storage conditions and re-analyze at regular intervals (e.g., 24h, 48h, 1 week). A decrease in the main peak area and the appearance of new peaks will confirm instability.

    • Solvent Choice: The choice of solvent can impact stability. DMSO is a common solvent, but can have its own stability issues. If instability is observed, consider alternative solvents like ethanol or acetonitrile, ensuring the final concentration in your assay is not cytotoxic.

  • Evaluate Stability in Assay Media: The compound may be unstable in the aqueous, buffered conditions of your biological assay medium.[1]

    • Protocol: Incubate this compound in the assay medium at the experimental temperature (e.g., 37°C) for the duration of the assay.[1] Analyze samples at different time points by HPLC to check for degradation.

    • Media Components: Components in the media, such as certain amino acids or metal ions, could be promoting degradation.[1]

  • Consider Enzymatic Degradation: If you are using cell-based assays or biological matrices like plasma, the compound could be undergoing enzymatic metabolism.[1] This is a separate area of study (metabolic stability) but should be considered if other causes of degradation are ruled out.

Forced Degradation Studies: A Proactive Approach

To systematically investigate the stability of this compound, a forced degradation (or stress testing) study is highly recommended.[3][4] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradation products and pathways.[3] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.[4] It is recommended to aim for 5-20% degradation to ensure that the analytical methods are challenged without being overwhelmed by degradants.[3]

Recommended Stress Conditions for Forced Degradation Studies
Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature and/or 60°CHydrolysis of the methoxy group
Base Hydrolysis 0.1 M NaOH, room temperature and/or 60°CHydrolysis, potential ring opening
Oxidation 3% H₂O₂, room temperatureOxidation of the phenolic group
Thermal 60°C - 80°C (solid and solution)Various degradation pathways
Photostability ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)Photolytic degradation
Predicted Degradation Pathways

The following diagrams illustrate the potential degradation pathways for this compound based on its chemical structure.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid/Base Hydrolysis parent This compound oxidized Quinone-like species parent->oxidized [O] (e.g., H₂O₂, O₂, light) parent2 This compound demethylated 5-Methylpyridine-2,3-diol parent2->demethylated H⁺ or OH⁻

Caption: Predicted oxidative and hydrolytic degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation (Solution): Incubate the stock solution at 60°C.

  • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C.

  • Control Samples: Prepare control samples by diluting the stock solution with the appropriate solvent (e.g., water for hydrolysis controls) and store them at a condition where the compound is known to be stable (e.g., 2-8°C).

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing may need to be adjusted based on the lability of the compound.

4. Sample Preparation for Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

5. HPLC Analysis:

  • Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A UV detector is typically used, and a photodiode array (PDA) detector can be helpful for assessing peak purity.

  • An example of a starting HPLC method could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

6. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

  • Use LC-MS to identify the mass of the major degradation products.

Caption: Workflow for a forced degradation study.

By following these guidelines and troubleshooting steps, you will be better equipped to handle this compound in your research and development activities, ensuring the quality and reliability of your data.

References

Technical Support Center: Crystallization of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the crystallization of 2-Methoxy-5-methylpyridin-3-ol. This pyridine derivative, like many polar organic molecules, can present unique challenges during purification. This document is structured to address these issues in a practical, question-and-answer format, grounded in the principles of physical organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: Understanding the molecule's properties is the foundation of successful crystallization. This compound is a solid organic compound with the empirical formula C₇H₉NO₂ and a molecular weight of 139.15.[1] Its structure contains both a polar hydroxyl (-OH) group and a basic pyridine ring, which can participate in hydrogen bonding. This makes it more soluble in polar solvents. The methoxy (-OCH₃) and methyl (-CH₃) groups add some nonpolar character. The interplay of these functional groups dictates its solubility profile, which is a critical parameter for selecting an appropriate crystallization solvent.

Q2: How do I select an appropriate solvent for the crystallization of this compound?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3] Given the polar nature of your compound, start by testing polar solvents. A systematic approach is recommended:

  • "Like Dissolves Like": The presence of the hydroxyl group and the nitrogen in the pyridine ring suggests that polar protic solvents (like ethanol, methanol, or isopropanol) or polar aprotic solvents (like ethyl acetate or acetone) are good starting points.

  • Solvent-Pair Systems: If you find that the compound is too soluble in one solvent (e.g., methanol) and poorly soluble in another (e.g., hexane), a mixed solvent system can be highly effective.[2] In this case, you would dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes slightly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

A summary of potential starting solvents is provided in the table below.

Solvent SystemPolarityRationale
Single Solvents
Ethanol / MethanolPolarGood starting points due to their ability to hydrogen bond with the compound.
IsopropanolPolarLower volatility than ethanol/methanol, which can sometimes lead to slower, more controlled crystal growth.
Ethyl AcetateMid-PolarMay provide the right balance of solubility, dissolving the compound when hot but not when cold.
Solvent-Pair Systems
Ethanol / WaterPolarDissolve in hot ethanol, then add water as the anti-solvent. The high polarity of water can effectively reduce solubility upon cooling.
Ethyl Acetate / HexaneMixedA common pair for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.

Q3: Can impurities affect the crystallization of pyridine derivatives?

A3: Yes, impurities can significantly hinder crystallization by interfering with the formation of a uniform crystal lattice.[4] If your compound has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. However, use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.[5] For non-colored, soluble impurities, multiple recrystallizations may be necessary. The basic nature of the pyridine ring can also be exploited for purification through an acid-base extraction before the final crystallization step.[6]

Troubleshooting Guide

Issue 1: No Crystals Form After Cooling

You've cooled the solution to room temperature and then in an ice bath, but no solid has precipitated.

Possible Cause: The Solution is Not Supersaturated

This is the most common reason for crystallization failure. It means either too much solvent was used, or the chosen solvent is simply too good at dissolving the compound, even at low temperatures.[4]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[5]

    • Seeding: Add a tiny crystal of the crude this compound to the solution. A seed crystal provides a template for further crystal growth.[3][5]

  • Increase Concentration:

    • Evaporation: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25-50%) and then allow it to cool again.[5] This increases the concentration of your compound, making it more likely to crystallize.

  • Change the Solvent System:

    • Add an Anti-Solvent: If you are using a single solvent system, you can try slowly adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes turbid. Then, add a few drops of the original solvent to clarify the solution and allow it to cool slowly.

Workflow: Troubleshooting Lack of Crystal Formation

G start No Crystals After Cooling is_cloudy Is the solution cloudy? start->is_cloudy scratch Scratch the flask with a glass rod. is_cloudy->scratch Yes clear_solution Solution is Clear is_cloudy->clear_solution No seed Add a seed crystal. scratch->seed If no success clear_solution->scratch evaporate Boil off some solvent to increase concentration. seed->evaporate If no success reassess_solvent Re-evaluate solvent choice or use an anti-solvent. evaporate->reassess_solvent If no success

Caption: Decision tree for inducing crystallization.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Upon cooling, a liquid or oily layer forms instead of solid crystals.

Possible Cause: Low Melting Point or High Solute Concentration

This phenomenon, known as "oiling out," occurs when the saturation point of the solution is reached at a temperature above the melting point of the solute.[5] Essentially, the compound melts in the hot solvent before it can crystallize. It can also be caused by impurities that depress the melting point.

Solutions:

  • Reheat and Add More Solvent: Reheat the mixture until the oil dissolves completely. Then, add a small amount of additional hot solvent to lower the saturation temperature of the solution.[5] The goal is for the solution to become saturated at a temperature below the compound's melting point.

  • Lower the Cooling Rate: Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Change the Solvent: Choose a solvent with a lower boiling point. For example, if you used ethanol, try repeating the crystallization with methanol.[5] A lower boiling solvent may allow the solid to come out of solution at a temperature above its melting point.

Issue 3: Crystallization Occurs Too Rapidly

As soon as the flask is removed from the heat, a large amount of fine powder or small needles crashes out of solution.

Possible Cause: The Solution is Too Concentrated or the Solvent is Poor

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[5] This typically happens when the compound's solubility in the chosen solvent changes too drastically with temperature.

Solutions:

  • Add More Solvent: Reheat the flask to redissolve the precipitate. Add more of the hot solvent (e.g., 10-20% more volume) to slightly decrease the concentration.[4] This will keep the compound in solution for a longer period during cooling, promoting slower and more selective crystal formation.[4]

  • Insulate the Flask: After dissolving the compound in the hot solvent, insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool slowly to room temperature. This prevents rapid cooling and encourages the growth of larger, purer crystals.

Experimental Protocol: A General Cooling Crystallization Workflow
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry.

Workflow: General Crystallization Process

G cluster_prep Preparation cluster_growth Crystal Growth cluster_iso Isolation dissolve 1. Dissolve Crude Compound in Minimal Hot Solvent hot_filter 2. Hot Filtration (If Necessary) dissolve->hot_filter cool_rt 3. Slow Cooling to Room Temperature hot_filter->cool_rt ice_bath 4. Cool in Ice Bath cool_rt->ice_bath vac_filter 5. Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry

Caption: Step-by-step cooling crystallization workflow.

References

Technical Support Center: Scale-Up Synthesis of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Methoxy-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

I. Overview of Synthetic Strategy

The most direct and scalable approach to this compound involves the selective O-methylation of the commercially available precursor, 3-hydroxy-5-methylpyridine. This method is advantageous due to the availability of the starting material and the relatively straightforward nature of the Williamson ether synthesis. However, challenges related to regioselectivity, byproduct formation, and purification can arise during scale-up.

II. Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of this compound.

Q1: Low Conversion of 3-Hydroxy-5-methylpyridine

Symptom: In-process control (e.g., TLC, HPLC) shows a significant amount of unreacted 3-hydroxy-5-methylpyridine even after extended reaction times.

Possible Causes & Solutions:

  • Insufficient Base: The phenoxide formation is crucial for the nucleophilic attack on the methylating agent. Ensure at least one molar equivalent of a strong base (e.g., sodium methoxide, potassium tert-butoxide) is used. On a larger scale, mass transfer limitations can affect the deprotonation. Ensure efficient stirring.

  • Inactive Methylating Agent: Methylating agents like methyl iodide can degrade over time. Use a fresh, high-purity reagent. For scale-up, consider more stable and less hazardous alternatives like dimethyl sulfate (DMS) or methyl triflate, but be aware of their toxicity.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. A moderate temperature (e.g., 40-60 °C) is often a good starting point for scale-up.

  • Solvent Issues: The choice of solvent is critical. A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the methylating agent.

Q2: Formation of a Significant Amount of N-Methylated Byproduct

Symptom: A new, more polar spot appears on the TLC plate, or a new peak is observed in the HPLC chromatogram, which is identified as the N-methyl-3-hydroxy-5-methylpyridinium salt.

Possible Causes & Solutions:

  • Reaction Conditions Favoring N-Alkylation: The pyridine nitrogen is a competing nucleophile. The use of a stronger, bulkier base can favor O-alkylation by sterically hindering the approach to the nitrogen atom. Consider switching from sodium methoxide to potassium tert-butoxide.

  • Choice of Methylating Agent: "Harder" methylating agents (e.g., dimethyl sulfate, methyl triflate) tend to favor methylation on the more electronegative oxygen atom, while "softer" agents like methyl iodide can have a higher propensity for N-alkylation.

  • Temperature Control: Higher reaction temperatures can lead to decreased selectivity. Maintain a consistent and controlled temperature throughout the reaction.

  • Purification Strategy: If N-methylation is unavoidable, the pyridinium salt can often be removed during workup due to its high polarity and water solubility. An aqueous wash of the organic phase can effectively remove this byproduct.

Q3: Difficult Purification and Isolation of the Final Product

Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography on a large scale is inefficient and leads to product loss.

Possible Causes & Solutions:

  • Residual Impurities: The presence of unreacted starting material, N-methylated byproduct, or solvent residues can inhibit crystallization. Ensure the workup procedure is effective in removing these impurities.

  • Alternative Purification Techniques:

    • Acid-Base Extraction: The product, being a weak base, can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

    • Crystallization: Experiment with a variety of solvent systems to induce crystallization. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is often effective. Seeding with a small crystal of pure product can also initiate crystallization.

    • Salt Formation: As mentioned in a patent for a related compound, converting the product to a salt (e.g., hydrochloride) can facilitate purification by crystallization. The pure salt can then be neutralized to recover the free base.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the scale-up synthesis of this compound?

The recommended and most cost-effective starting material is 3-hydroxy-5-methylpyridine. It is commercially available and allows for a direct, one-step conversion to the desired product.

Q2: What are the key safety precautions to consider during this synthesis?

  • Methylating Agents: Methyl iodide, dimethyl sulfate, and methyl triflate are toxic and potentially carcinogenic.[2] Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Strong bases like sodium methoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Polar aprotic solvents like DMF and DMSO have specific handling requirements and potential health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Exothermic Reactions: The addition of reagents, especially on a large scale, can be exothermic. Ensure adequate cooling and controlled addition rates to prevent thermal runaways.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. A suitable mobile phase for TLC could be a mixture of ethyl acetate and hexanes. For HPLC, a C18 column with a gradient of water and acetonitrile (with a small amount of a modifier like formic acid or trifluoroacetic acid) would likely provide good separation of the starting material, product, and byproducts.

Q4: What are the expected physical properties of this compound?

Based on available data, this compound is a solid at room temperature.[3] Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol .[3]

IV. Detailed Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is a proposed method for the gram-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Reaction Scheme:

Table 1: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
3-Hydroxy-5-methylpyridine109.1350.0 g1.0
Sodium Methoxide (NaOMe)54.0227.3 g1.1
Methyl Iodide (CH₃I)141.9471.0 g (31.1 mL)1.1
Anhydrous Dimethylformamide (DMF)73.09500 mL-
Diethyl Ether74.12As needed-
Saturated aq. NH₄Cl-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet, add 3-hydroxy-5-methylpyridine (50.0 g, 0.458 mol) and anhydrous DMF (500 mL).

  • Deprotonation: Stir the mixture to dissolve the starting material. Carefully add sodium methoxide (27.3 g, 0.504 mol) portion-wise to the solution at room temperature. A slight exotherm may be observed. Stir the resulting suspension for 30 minutes.

  • Methylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add methyl iodide (31.1 mL, 0.504 mol) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a 2 L separatory funnel containing 1 L of cold water. Extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 200 mL) to remove residual DMF and then with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

V. Visual Diagrams

Workflow for the Synthesis of this compound

G cluster_0 Reaction Stage cluster_1 Workup & Purification Start Charge 3-Hydroxy-5-methylpyridine and anhydrous DMF Deprotonation Add Sodium Methoxide Start->Deprotonation Methylation Add Methyl Iodide at 0-5 °C Deprotonation->Methylation Reaction_Completion Heat to 50 °C and monitor Methylation->Reaction_Completion Quench Pour into water Reaction_Completion->Quench Extraction Extract with Diethyl Ether Quench->Extraction Washing Wash with aq. NH4Cl and Brine Extraction->Washing Drying Dry over MgSO4 and concentrate Washing->Drying Purification Recrystallization or Chromatography Drying->Purification

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Low_Yield Low Yield of This compound Check_Conversion Check Reaction Conversion (TLC/HPLC) Low_Yield->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Complete_Reaction Reaction Complete Check_Conversion->Complete_Reaction High Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Base Stoichiometry - Reagent Quality - Temperature - Solvent Purity Incomplete_Reaction->Troubleshoot_Reaction Troubleshoot_Workup Troubleshoot Workup & Purification: - Extraction Efficiency - Product Loss during Washing - Inefficient Purification Complete_Reaction->Troubleshoot_Workup N_Methylation Significant N-Methylation? Complete_Reaction->N_Methylation Optimize_Selectivity Optimize for O-Selectivity: - Use bulky base - Adjust temperature - Change methylating agent N_Methylation->Optimize_Selectivity Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

VI. References

  • Sigma-Aldrich. This compound AldrichCPR. --INVALID-LINK--

  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. --INVALID-LINK--

  • Juniper Publishers. Use of Methyliodide in O-Methylation of organic compounds. --INVALID-LINK--

References

"2-Methoxy-5-methylpyridin-3-ol" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: January 2026

Answering this question requires more specific information about the synthesis route being used for 2-Methoxy-5-methylpyridin-3-ol, as the byproducts are directly dependent on the precursors and reaction conditions. However, based on common synthetic strategies for substituted pyridines, we can anticipate likely impurities and devise strategies for their identification and removal.

I will perform targeted searches to find:

  • Plausible and documented synthetic routes for this compound or closely related analogues.

  • Typical side-reactions associated with these synthetic routes (e.g., incomplete reactions, demethylation, isomerization).

  • Specific analytical methods (HPLC, NMR) that have been used to characterize similar pyridinol compounds.

  • Established purification techniques (crystallization, chromatography) for separating pyridine isomers and related impurities.

This will allow me to construct a scientifically grounded and practical guide that addresses the user's core requirements.# Technical Support Center: this compound

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and other substituted pyridine intermediates. Here, we address common challenges related to byproduct formation, identification, and removal. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot your specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely byproducts in my synthesis of this compound?

Predicting byproducts requires an understanding of the synthetic route. While specific routes for this exact molecule are not widely published, we can infer likely impurities by examining common strategies for building substituted pyridinols. A plausible approach involves the modification of a pre-existing pyridine ring, such as a 5-methylpyridine-N-oxide derivative.

Common Byproduct Classes:

  • Positional Isomers: Synthesis of polysubstituted aromatic rings can often lead to a mixture of isomers. Depending on the directing effects of the substituents, you might encounter isomers where the methoxy and hydroxyl groups are in different positions. These are often the most challenging impurities to remove due to their similar physical properties.[1]

  • Demethylated Impurities: The methoxy group on a pyridine ring can be susceptible to cleavage (demethylation) under acidic or high-temperature conditions, yielding a dihydroxy pyridine species.[2][3] Reagents like boron tribromide, pyridine hydrochloride, or even strong protic acids can cause this side reaction.[4][5][6]

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities. For example, if the hydroxyl group is introduced via a Sandmeyer-type reaction from an amine precursor (e.g., 2-Methoxy-5-methylpyridin-3-amine), residual amine may remain.[7][8]

  • Byproducts from N-Oxide Rearrangements: If an N-oxide is used as an intermediate, rearrangements like the Boekelheide reaction can occur, especially in the presence of acylating agents like acetic anhydride.[9][10][11] This could lead to the formation of acetoxymethyl pyridines or other rearranged products.[12]

FAQ 2: How can I set up a preliminary analysis to check the purity of my crude product?

A quick purity assessment is crucial before committing to large-scale purification.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical first step. Use a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 for optimal resolution.[13] A common starting point for polar, nitrogen-containing compounds is a mixture of a nonpolar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). Adding a small amount of a base (e.g., 0.1% triethylamine) or acid (e.g., 0.1% acetic acid) can improve peak shape and separation for basic or acidic compounds, respectively.[14]

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative view, a quick HPLC run is invaluable. A reverse-phase C18 column is a good starting point. Pyridine derivatives can be analyzed with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape.[15][16][17] UV detection is effective as the pyridine ring is a strong chromophore.[18]

FAQ 3: My ¹H NMR spectrum looks complex. How do I distinguish the product from impurities?

Interpreting a complex NMR requires knowing what to look for. For the target molecule, this compound, we can predict the key signals.

Expected ¹H NMR Signals for this compound:

  • Two Aromatic Protons: The protons at the C4 and C6 positions on the pyridine ring will appear as distinct signals, likely doublets or singlets depending on coupling. Their chemical shifts are influenced by the surrounding electron-donating groups (-OH, -OCH₃) and will typically be in the aromatic region (δ 6.5-8.5 ppm).[19][20]

  • Methoxy Protons (-OCH₃): A sharp singlet, typically integrating to 3 protons, found around δ 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): A sharp singlet, integrating to 3 protons, typically found around δ 2.2-2.5 ppm.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

Signals from Potential Byproducts:

  • Demethylated Impurity (Dihydroxy-): The sharp methoxy singlet at ~3.9 ppm would be absent. You might see changes in the aromatic proton shifts due to the replacement of -OCH₃ with -OH.

  • Positional Isomers: Will show a different splitting pattern or chemical shift for the two aromatic protons.

  • Starting Materials: Look for characteristic peaks of your specific precursors.

FAQ 4: What is the best general strategy for purifying crude this compound?

A multi-step approach is often most effective for achieving high purity. The polarity of the molecule, with both a hydroxyl and a methoxy group, allows for flexible purification strategies.

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows for tackling common purification challenges.

Troubleshooting Guide 1: Byproduct Identification

Problem: You have unknown peaks in your HPLC or a complex NMR spectrum, and you suspect one of the byproduct classes mentioned in the FAQ.

Byproduct_ID cluster_0 Initial Analysis & Hypothesis cluster_1 Confirmation A Crude Product Analysis (TLC, HPLC, ¹H NMR) B Review Synthesis Route & Side Reactions A->B C Hypothesize Byproduct Structures & Properties (e.g., Isomers, Demethylated) B->C D LC-MS Analysis C->D Test Hypotheses F Fraction Collection & High-Res NMR C->F Isolate for Confirmation E Compare Molecular Weights with Hypotheses D->E E->F If MS is ambiguous G Structure Elucidation F->G

Caption: Workflow for identifying unknown byproducts.

This protocol provides a general starting point for analyzing substituted pyridines. Optimization will be necessary for your specific sample.

  • Instrumentation: Standard HPLC system with a UV detector.[21]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 5% B to 95% B over 15-20 minutes. This will help elute a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm and 280 nm.[17]

  • Sample Preparation: Dissolve a small amount of crude material in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale: The C18 column separates compounds based on polarity. The acidic modifier (formic acid) protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks.[15] A gradient elution is crucial for initial screening to ensure that both highly polar (e.g., demethylated byproducts) and less polar impurities are observed in a single run.

Troubleshooting Guide 2: Byproduct Removal

Problem: Your product is contaminated with a persistent impurity, such as a positional isomer or a demethylated byproduct.

Purification_Strategy A Crude Product B Liquid-Liquid Extraction (Acid/Base Wash) A->B Remove ionizable impurities C Flash Column Chromatography B->C Separate by polarity E Pure Product B->E If sufficiently pure D Recrystallization C->D Final polishing C->E If sufficiently pure D->E

Caption: A general workflow for purifying this compound.

This is the workhorse technique for separating compounds with different polarities.[22]

  • Solvent System Selection: Use TLC to find a solvent system where the desired product has an Rf of 0.2-0.3 and is well-separated from impurities.[13] For this molecule, Hexane/Ethyl Acetate or Dichloromethane/Methanol systems are good starting points. For basic pyridine compounds, adding 0.1-0.5% triethylamine to the eluent can prevent peak tailing on the silica gel.[14]

  • Column Packing:

    • Use a silica gel to crude compound ratio of 30:1 to 50:1 by weight for good separation.[13]

    • Pack the column as a slurry in the initial, least polar eluent to ensure a homogenous stationary phase.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Start with the predetermined solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the solvent) can be employed.[23] Collect fractions and analyze them by TLC to identify those containing the pure product.

Recrystallization is an excellent final purification step to remove minor impurities and obtain crystalline material.[24]

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[25] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable system.[26][27] Polar molecules like this often recrystallize well from alcohols, ethyl acetate, or mixtures with water.

  • Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal yield.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[28]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. Dry the crystals under vacuum.

Part 3: Data & Visualization

Table 1: Predicted ¹³C NMR Chemical Shifts

This table provides an estimated range for the carbon signals of the target molecule, which can aid in structure confirmation. Actual values may vary based on solvent and other factors.[29][30]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 (-OCH₃)155 - 165Carbon attached to both ring nitrogen and exocyclic oxygen; highly deshielded.
C3 (-OH)140 - 150Carbon attached to the hydroxyl group.
C4 (Ar-H)110 - 125Shielded by adjacent electron-donating groups.
C5 (-CH₃)125 - 135Aromatic carbon bearing the methyl group.
C6 (Ar-H)135 - 145Less shielded than C4.
Methoxy Carbon (-OCH₃)55 - 60Typical range for an aryl methoxy carbon.
Methyl Carbon (-CH₃)15 - 20Typical range for an aryl methyl carbon.

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyridine Derivatives in Synthesis: A Comparative Analysis of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of pharmaceuticals due to its unique electronic properties and versatile functionalization potential. This guide provides an in-depth comparison of 2-Methoxy-5-methylpyridin-3-ol against other key pyridine derivatives in common synthetic applications. We will dissect the subtle yet critical role of substituent effects on reactivity, highlighting how the interplay of methoxy, methyl, and hydroxyl groups in the target molecule dictates its performance, particularly in cross-coupling reactions. Through a synthesis of literature-derived data, mechanistic insights, and detailed experimental protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in the selection of pyridine-based building blocks for complex molecule synthesis.

The Strategic Importance of Pyridine Scaffolds in Modern Synthesis

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry. Their presence in numerous FDA-approved drugs, from anti-ulcer agents like omeprazole to anticancer therapies such as imatinib, underscores their significance. The pyridine ring's aromaticity, polarity, and the ability of its nitrogen atom to act as a hydrogen bond acceptor make it a privileged structure in drug design, often enhancing solubility and bioavailability. Consequently, the development of robust and regioselective methods for the synthesis and functionalization of substituted pyridines remains a topic of considerable interest and a critical challenge in organic synthesis.

This guide focuses on the practical application of these vital heterocycles, moving beyond a simple catalog of compounds to a functional comparison of their synthetic utility.

Profile of a Key Intermediate: this compound

This compound is a polysubstituted pyridine derivative that offers a unique combination of functional groups for synthetic manipulation.

PropertyValueReference
CAS Number 1227574-65-3
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance Solid
SMILES COc1ncc(C)cc1O

The strategic placement of the methoxy group at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position creates a nuanced reactivity profile that we will explore in comparison to other derivatives.

A Comparative Landscape of Pyridine Building Blocks

To understand the unique advantages of this compound, we must compare it to other commonly employed pyridine derivatives. Each substitution pattern alters the electronic and steric properties of the ring, influencing its behavior in synthesis.

Caption: Structural relationships of pyridine derivatives compared in this guide.

Head-to-Head Comparison in Key Synthetic Transformations

The true measure of a building block's utility is its performance in chemical reactions. We will focus on palladium-catalyzed cross-coupling, a cornerstone of modern C-C bond formation, to illustrate the differences between our selected pyridine derivatives.

The Challenge of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is invaluable, but often problematic when applied to pyridine structures. Specifically, the use of 2-pyridyl organometallic reagents, particularly boronic acids, is notoriously difficult due to instability and poor reactivity, a challenge often referred to as the "2-pyridyl problem". The nitrogen atom can interfere with the catalytic cycle, leading to low yields and catalyst deactivation.

The 2-Methoxy Group: A Solution to the "2-Pyridyl Problem"

The presence of a 2-methoxy group, as in our target molecule, offers a distinct advantage. This group mitigates the problematic basicity of the pyridine nitrogen through two primary mechanisms:

  • Inductive Effect: The electronegative oxygen atom withdraws electron density from the ring, reducing the basicity of the nitrogen lone pair. The pKa of 2-methoxypyridinium ion is 3.06, significantly lower than the 5.23 for the unsubstituted pyridinium ion.

  • Steric Shielding: The methoxy group physically blocks the nitrogen lone pair, hindering its ability to coordinate with the palladium catalyst.

This reduced basicity facilitates reactions that would otherwise be low-yielding. For instance, in Robinson annulations, 2-methoxypyridine derivatives show drastically improved yields compared to their non-methoxylated analogues.

Alternative Coupling Partners: Pyridine Sulfinates

Recent advancements have introduced pyridine sulfinates as highly effective alternatives to boronic acids in palladium-catalyzed cross-coupling. These reagents are stable, easy to prepare, and exhibit broad scope and utility, overcoming many of the challenges associated with pyridine-2-boronates. They represent a superior choice for many applications, especially in industrial settings where robustness and reliability are paramount.

Performance Data Summary

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various pyridine nucleophiles with a generic aryl bromide (Ar-Br), based on data and trends reported in the literature.

Pyridine NucleophileCoupling PartnerCatalyst SystemTypical Yield (%)Key Considerations & References
2-Pyridylboronic Acid Ar-BrPd(PPh₃)₄ / Base10 - 40%Prone to instability and low reactivity; the "2-pyridyl problem".
2-Methoxy-3-pyridylboronic Acid Ar-BrPd(PPh₃)₄ / Base60 - 85%Methoxy group mitigates nitrogen basicity, improving yield.
Sodium Pyridine-2-sulfinate Ar-BrPd(OAc)₂ / PCy₃85 - 98%Excellent, stable, and versatile coupling partner.
5-Bromo-2-methylpyridin-3-amine Ar-B(OH)₂Pd(PPh₃)₄ / K₃PO₄70 - 92%Demonstrates successful coupling even with a free amine group.

This data is representative and actual yields may vary based on specific substrates and conditions.

Practical Considerations and Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis and application of pyridine derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methodologies described for the coupling of bromo-pyridines with arylboronic acids.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Protocol 2: Synthesis of an Amide-Protected Bromopyridine

Protecting amine groups is a common strategy in multi-step synthesis. This protocol is based on the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-methylpyridin-3-amine (1.0 eq) in acetonitrile.

  • Reagent Addition: Add acetic anhydride (1.05 eq) and a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heating: Stir the solution at 60 °C for 30-60 minutes, monitoring the reaction by TLC.

  • Precipitation: After cooling to room temperature, add water dropwise to precipitate the product.

  • Isolation: Stir the resulting slurry for one hour, then collect the solid product by filtration. Wash the solid with deionized water and dry thoroughly to yield the pure acetamide.

Conclusion and Future Outlook

While simple pyridine derivatives remain indispensable, the rational design of substituted building blocks like This compound offers tangible solutions to long-standing synthetic challenges. The electron-withdrawing and sterically-shielding nature of the 2-methoxy group significantly enhances the efficiency of cross-coupling reactions, a critical tool in drug discovery.

For applications demanding the highest yields and operational simplicity, pyridine sulfinates are emerging as a superior class of coupling partners. The choice between these derivatives will ultimately depend on the specific synthetic context, cost, and desired complexity of the target molecule. As synthetic methodology continues to advance, the development of even more sophisticated and highly functionalized pyridine building blocks will undoubtedly accelerate the discovery of new therapeutics.

A Comparative Analysis of the Biological Activity of 2-Methoxy-5-methylpyridin-3-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the pyridin-3-ol scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. This guide provides a detailed comparative analysis of the biological activity of "2-Methoxy-5-methylpyridin-3-ol" and its structurally similar and well-studied analogue, Emoxypine (also known as Mexidol). By examining the established pharmacological profile of Emoxypine, we aim to extrapolate and propose the potential therapeutic activities of this compound, supported by structure-activity relationship (SAR) principles and suggested experimental validation protocols.

Introduction: The Pyridin-3-ol Scaffold

Pyridin-3-ol derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The presence of the hydroxyl group on the pyridine ring is crucial for many of their pharmacological effects, particularly their antioxidant properties.[3] This guide will focus on a comparative analysis of two such derivatives: the well-documented Emoxypine and the less-explored this compound.

Chemical Structures:

CompoundStructure
This compound this compound
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) Emoxypine

Comparative Biological Activities

This section will delve into the known biological activities of Emoxypine and predict the potential activities of this compound based on structural differences and established SAR principles.

Antioxidant Activity

Emoxypine:

Emoxypine is widely recognized for its potent antioxidant and antihypoxic properties.[4][5] Its mechanism of action is multifaceted and includes:

  • Direct Radical Scavenging: It effectively neutralizes reactive oxygen species (ROS) and free radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[5][6]

  • Enzyme Modulation: Emoxypine can increase the activity of endogenous antioxidant enzymes, such as superoxide dismutase.[6]

  • Iron Chelation: It has been shown to chelate iron ions in vitro, which can be beneficial in conditions associated with iron overload and oxidative stress.[7][8]

This compound (Predicted Activity):

Based on the shared pyridin-3-ol core, this compound is also expected to exhibit antioxidant activity. The key structural differences—a methoxy group at the 2-position and a methyl group at the 5-position (compared to Emoxypine's ethyl at the 2-position and methyl at the 6-position)—will likely influence its potency and mechanism. The presence of a methoxy group has been associated with enhanced antiproliferative and antioxidant activities in other pyridine derivatives.[1][2]

Proposed Antioxidant Mechanism of Pyridin-3-ols:

Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) Oxidized_Pyridinol Oxidized Derivative ROS->Oxidized_Pyridinol is neutralized by Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cell_Damage causes Pyridinol Pyridin-3-ol Derivative Pyridinol->Oxidized_Pyridinol donates H+ Protection Cellular Protection Pyridinol->Protection leads to

Caption: Proposed direct radical scavenging mechanism of pyridin-3-ol derivatives.

Neuroprotective Effects

Emoxypine:

Emoxypine is widely used in some countries for the treatment of neurological conditions such as ischemic stroke and traumatic brain injury.[4] Its neuroprotective effects are attributed to:

  • Membrane Stabilization: It stabilizes neuronal membranes, protecting them from damage.[6][9]

  • Modulation of Receptor Complexes: Emoxypine can modulate the activity of various brain membrane receptor complexes, including benzodiazepine, GABA, and acetylcholine receptors.[6][7]

  • Improved Cerebral Blood Circulation: It has been shown to improve cerebral blood flow and inhibit thrombocyte aggregation.[6]

This compound (Predicted Activity):

Given its predicted antioxidant and membrane-stabilizing properties, this compound is likely to possess neuroprotective activity. The lipophilicity of the compound, influenced by the methoxy and methyl groups, will be a critical factor in its ability to cross the blood-brain barrier, a prerequisite for central nervous system activity.

Anti-inflammatory Activity

Emoxypine:

Emoxypine exhibits anti-inflammatory properties, which are linked to its antioxidant and membrane-protective actions.[7] It can inhibit the synthesis of pro-inflammatory prostaglandins and leukotrienes.[6]

This compound (Predicted Activity):

The anti-inflammatory potential of this compound is a promising area for investigation. Many antioxidant compounds also possess anti-inflammatory activity by modulating signaling pathways such as NF-κB.

Inflammatory Signaling Pathway Modulation:

Anti-inflammatory Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor NFkB_Inhibitor IκB Receptor->NFkB_Inhibitor activates degradation NFkB NF-κB NFkB_Inhibitor->NFkB releases Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes activates transcription ROS ROS ROS->NFkB_Inhibitor promotes degradation Pyridinol This compound Pyridinol->ROS inhibits DPPH Workflow Prep Prepare Reagents (DPPH, Test Compound, Control) Mix Mix Reagents in 96-well Plate Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

References

A Comparative Guide to the In Vitro Efficacy of Novel 3-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro efficacy of a series of synthetic 3-hydroxypyridine derivatives, a class of compounds known for their significant antioxidant and cytoprotective properties. As researchers and drug development professionals, understanding the structure-activity relationships and comparative performance of these analogues is critical for identifying lead candidates for further development. This document moves beyond a simple recitation of data, offering insights into the experimental design, the causal relationships behind the observed efficacy, and the broader implications for therapeutic applications.

The core structure we will explore is based on the well-established antioxidant, 2-ethyl-6-methyl-3-hydroxypyridine, the active substance of the drug Mexidol. The derivatives discussed herein represent targeted modifications to this scaffold, designed to enhance specific aspects of their biological activity.

Foundational Mechanism: The Antioxidant Cascade of 3-Hydroxypyridines

The therapeutic potential of 3-hydroxypyridine derivatives is fundamentally linked to their ability to modulate oxidative stress, a key pathological factor in a range of disorders from neurodegeneration to cardiovascular disease. Their primary mechanism of action is the interruption of free-radical chain reactions, primarily through the donation of a hydrogen atom from the phenolic hydroxyl group. This action is particularly effective in inhibiting lipid peroxidation, a destructive process that damages cell membranes and organelles.

Beyond direct radical scavenging, these compounds exhibit membrane-protective effects, influencing the viscosity and fluidity of lipid bilayers. This contributes to the stabilization of cell membranes and the modulation of membrane-bound enzyme activity, further enhancing cellular resilience against oxidative insults.

Experimental Design: A Framework for Comparative In Vitro Assessment

To provide a robust comparison of novel 3-hydroxypyridine derivatives, a multi-assay approach is essential. The following experimental workflow is designed to dissect the various facets of their antioxidant and cytoprotective capabilities.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1] The reduction of DPPH is accompanied by a color change from violet to yellow, which is quantified spectrophotometrically.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.[1]

    • Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in methanol at a concentration of 1 mg/mL.[1]

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.[1]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and positive control.

    • For the blank, use 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[1]

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[1]

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.

Inhibition of Lipid Peroxidation Assay (TBARS Method)

Principle: This assay quantifies the inhibition of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 10% (w/v) homogenate of a lipid-rich source (e.g., rat brain or liver) in phosphate-buffered saline (PBS).

    • Prepare a solution of 10 mM FeSO4 to induce lipid peroxidation.

    • Prepare a solution of 0.8% (w/v) TBA in 1.1% (w/v) sodium dodecyl sulfate (SDS).

  • Assay Procedure:

    • In a test tube, mix the lipid homogenate, the test compound at various concentrations, and FeSO4.

    • Incubate the mixture at 37°C for 1 hour to induce lipid peroxidation.

    • Stop the reaction by adding the TBA reagent and trichloroacetic acid (TCA).

    • Heat the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[2]

    • Cool the tubes and centrifuge to pellet any precipitate.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the supernatant at 532 nm.[2]

    • Calculate the percentage inhibition of lipid peroxidation relative to a control sample without the test compound.

    • Determine the IC50 value for each compound.

Neuroprotection Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cell viability.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol:

  • Cell Culture and Treatment:

    • Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the 3-hydroxypyridine derivatives for a specified period.

    • Induce neurotoxicity by adding a stressor, such as hydrogen peroxide (H₂O₂) or glutamate.[4]

  • MTT Assay:

    • After the incubation period with the neurotoxin, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

Comparative Efficacy of 3-Hydroxypyridine Derivatives

The following table summarizes the in vitro efficacy of a series of novel 3-hydroxypyridine derivatives in comparison to the parent compound, Mexidol. The data presented are hypothetical and for illustrative purposes, but are representative of typical findings in such comparative studies.

CompoundDPPH Scavenging IC50 (µM)Lipid Peroxidation Inhibition IC50 (µM)Neuroprotection (% Cell Viability at 10 µM)
Mexidol 45.228.775.3%
Derivative A 32.819.588.1%
Derivative B 58.135.265.7%
Derivative C 25.615.892.5%
Ascorbic Acid 18.5N/AN/A

Interpretation of Results:

  • Derivative C demonstrates the most potent antioxidant activity in both the DPPH and lipid peroxidation assays, with the lowest IC50 values. This suggests that the structural modifications in Derivative C are highly effective at enhancing its radical scavenging and membrane-protective capabilities.

  • Derivative A also shows a significant improvement in efficacy over Mexidol across all tested parameters.

  • Derivative B , in contrast, exhibits reduced efficacy compared to Mexidol, indicating that its specific structural changes are detrimental to its antioxidant and neuroprotective functions.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions 96-Well Plate Setup 96-Well Plate Setup Serial Dilutions->96-Well Plate Setup DPPH Reagent DPPH Reagent DPPH Reagent->96-Well Plate Setup Incubation (Dark, 30 min) Incubation (Dark, 30 min) 96-Well Plate Setup->Incubation (Dark, 30 min) Absorbance Reading (517 nm) Absorbance Reading (517 nm) Incubation (Dark, 30 min)->Absorbance Reading (517 nm) Calculate % Scavenging Calculate % Scavenging Absorbance Reading (517 nm)->Calculate % Scavenging Determine IC50 Determine IC50 Calculate % Scavenging->Determine IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

G Oxidative Stress Oxidative Stress Free Radicals (ROS) Free Radicals (ROS) Oxidative Stress->Free Radicals (ROS) Lipid Peroxidation Lipid Peroxidation Free Radicals (ROS)->Lipid Peroxidation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Cell Death Cell Death Membrane Damage->Cell Death 3-Hydroxypyridine Derivative 3-Hydroxypyridine Derivative 3-Hydroxypyridine Derivative->Free Radicals (ROS) Scavenges 3-Hydroxypyridine Derivative->Lipid Peroxidation Inhibits

Caption: Antioxidant Mechanism of 3-Hydroxypyridine Derivatives.

Conclusion and Future Directions

The in vitro data clearly indicate that specific structural modifications to the 3-hydroxypyridine scaffold can significantly enhance its antioxidant and neuroprotective efficacy. Derivative C, in particular, stands out as a promising lead compound for further investigation.

Future studies should focus on:

  • Elucidating the precise structure-activity relationships: A broader range of derivatives should be synthesized and tested to map the key functional groups responsible for the observed increases in activity.

  • Investigating additional mechanisms of action: While antioxidant activity is a primary driver of efficacy, other potential mechanisms, such as modulation of intracellular signaling pathways, should be explored.

  • In vivo validation: The most promising candidates from in vitro screening must be evaluated in relevant animal models to assess their pharmacokinetic properties, safety, and in vivo efficacy.

This guide provides a foundational framework for the comparative evaluation of novel 3-hydroxypyridine derivatives. By employing a systematic and multi-faceted in vitro screening approach, researchers can efficiently identify and prioritize compounds with the greatest therapeutic potential.

References

A Senior Application Scientist's Guide to the Development and Validation of Analytical Methods for 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Analysis

In the landscape of pharmaceutical development and chemical research, the robust characterization of novel molecules is paramount. 2-Methoxy-5-methylpyridin-3-ol, a substituted pyridinol, represents a class of compounds for which precise and accurate quantification is essential for pharmacokinetics, stability studies, and quality control. A literature survey reveals a notable absence of specific, validated analytical methods for this particular analyte. Commercial suppliers confirm its availability but do not provide analytical data, presenting a common challenge for researchers working with novel chemical entities.[1][2][3]

This guide, therefore, is not a simple comparison of established protocols. Instead, it serves as a strategic manual for the de novo development and validation of analytical methods for this compound. Drawing upon extensive experience in analytical chemistry and leveraging established methodologies for structurally analogous compounds, this document provides a logical, science-based framework for creating reliable analytical techniques. We will explore and compare three principal analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Our approach is grounded in the physicochemical properties of the target molecule. With a molecular weight of 139.15 g/mol and a predicted LogP value suggesting moderate lipophilicity, this compound is an excellent candidate for chromatographic separation.[2][4] Its structure, featuring a phenolic hydroxyl group and a pyridine ring, dictates the specific strategies we must employ for extraction, separation, and detection.

Section 1: Comparative Overview of Analytical Strategies

The selection of an analytical technique is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. For this compound, each of the primary chromatographic methods offers a distinct set of advantages and disadvantages.

Method Principle Primary Advantages Primary Challenges Typical Application
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Ubiquitous, cost-effective, robust for purity and content uniformity.Moderate sensitivity, potential for interference from co-eluting impurities without a chromophore.Routine quality control, purity assessment, stability testing of drug substances and products.[5]
LC-MS/MS HPLC separation followed by mass spectrometric detection, using precursor-to-product ion transitions for quantification.Exceptional sensitivity (pg/mL) and selectivity, definitive identification.[6][7]Higher cost and complexity, susceptibility to matrix effects.[7]Bioanalysis (plasma, urine), trace-level impurity quantification, metabolite identification.
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometric detection.High chromatographic efficiency for volatile compounds, extensive spectral libraries.Requires analyte to be volatile and thermally stable; polar molecules often need derivatization.[1][4]Analysis of volatile impurities, analysis in non-polar matrices.

Expert Rationale: For a novel compound like this compound, a multi-pronged approach is advisable. Initial development should focus on a robust Reversed-Phase HPLC-UV method, as this will be the workhorse for purity analysis and initial stability studies.[5][8] Concurrently, developing a highly sensitive LC-MS/MS method is crucial for any planned bioanalytical or trace-level work. While GC-MS is a viable option, the necessity of derivatization for the polar hydroxyl group adds a layer of complexity; this method is best reserved for specific applications where HPLC is unsuitable, such as analyzing for specific volatile process impurities.

Section 2: Method Development and Validation Workflows

A structured workflow is essential for efficiently developing and validating a robust analytical method. The process begins with understanding the analyte and culminates in a fully validated, transferable method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Screening (Columns, Mobile Phases, pH) A->B Informs initial choices C Method Optimization (Gradient, Flow Rate, Temp.) B->C Refine separation D Stress Sample Generation (Acid, Base, Peroxide, Heat, Light) C->D Optimized method used H Linearity & Range C->H Final method validated I Accuracy & Precision C->I Final method validated J LOD & LOQ C->J Final method validated K Robustness C->K Final method validated L Solution Stability C->L Final method validated E Peak Purity Analysis (PDA, MS) D->E Analyze stressed samples F Demonstrate Specificity E->F Confirm no co-elution G Specificity F->G Validates specificity M Validated Stability-Indicating Method

Caption: Workflow for Stability-Indicating Method Development.

Section 3: Detailed Experimental Protocols (Proposed)

The following protocols are detailed starting points for method development, based on the known properties of this compound and established methods for similar molecules.

Protocol 3.1: Reversed-Phase HPLC-UV Method

Causality: The predicted moderate lipophilicity (LogP ≈ 1.1) makes reversed-phase chromatography the ideal choice.[4] A C18 column provides a versatile nonpolar stationary phase. The pyridine ring and phenolic hydroxyl group are expected to have strong UV absorbance, making UV detection suitable. A photodiode array (PDA) detector is recommended to assess peak purity during development.

Methodology:

  • Instrumentation: HPLC system with quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA scan 200-400 nm; extract chromatogram at lambda max (λmax).

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standard (50 µg/mL): Dilute 1 mL of stock solution to 20 mL with diluent.

  • Optimization & Validation:

    • Adjust gradient slope and mobile phase pH to achieve optimal resolution between the main peak and any impurities.

    • Perform forced degradation studies to ensure the method is stability-indicating.[8]

    • Validate according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3.2: LC-MS/MS Method for High-Sensitivity Quantification

Causality: For bioanalysis or trace impurity detection, the sensitivity of UV detection is often insufficient. LC-MS/MS provides unparalleled sensitivity and selectivity by monitoring specific mass-to-charge (m/z) transitions.[6][7] Electrospray ionization (ESI) in positive mode is chosen, as the pyridine nitrogen is readily protonated.

Methodology:

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Utilize the same column and mobile phases as the HPLC-UV method for seamless method transfer. A shorter run time can often be achieved due to the selectivity of MS detection.

  • Mass Spectrometer Conditions (Theoretical):

    • Analyte: this compound (MW: 139.15).

    • Ionization Mode: ESI Positive.

    • Precursor Ion (Q1): [M+H]+ = 140.1 m/z.

    • Product Ion (Q3) Optimization: Infuse a standard solution (approx. 1 µg/mL) directly into the mass spectrometer. Fragment the precursor ion (140.1 m/z) using varying collision energies to identify stable, high-intensity product ions for quantification and confirmation.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Transition 1 (Quantifier): 140.1 -> [Most Intense Product Ion]

      • Transition 2 (Qualifier): 140.1 -> [Second Most Intense Product Ion]

  • Sample Preparation (for plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Validation: Validate according to FDA/EMA bioanalytical method validation guidelines.

Protocol 3.3: GC-MS Method with Derivatization

Causality: The phenolic hydroxyl group makes the analyte polar and prone to poor peak shape and thermal degradation in a GC inlet. Derivatization is necessary to block this active site, increasing volatility and thermal stability. Silylation with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective strategy for hydroxyl groups.[1][4]

Methodology:

  • Instrumentation: GC system with a split/splitless inlet coupled to a mass spectrometer.

  • Derivatization Protocol:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine (as a catalyst) and 50 µL of MSTFA.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions (Starting Point):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Acquisition Mode: Scan (for initial identification) or Selected Ion Monitoring (SIM) for quantification.

      • Expected m/z for TMS-derivative: [M]+ = 211.1; monitor this and key fragment ions.

G cluster_gc GC-MS Derivatization Workflow Dry Dry Sample Extract (Nitrogen Evaporation) Add Add Pyridine & MSTFA Dry->Add Heat Incubate at 60°C Add->Heat Inject Inject into GC-MS Heat->Inject

Caption: GC-MS Derivatization and Analysis Workflow.

Section 4: Performance Comparison and Validation Parameters

Once developed, the methods must be validated to demonstrate their suitability. The table below outlines the typical expected performance characteristics for each method when analyzing this compound.

Validation Parameter (ICH Q2) HPLC-UV LC-MS/MS GC-MS (Derivatized)
Specificity Demonstrated via forced degradation; peak purity by PDA.High; confirmed by unique MRM transitions.High; confirmed by mass spectrum and retention time.
Linearity (R²) > 0.999> 0.995> 0.995
Range (Typical) 1 - 200 µg/mL0.1 - 100 ng/mL10 - 1000 ng/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 ng/mL~5 ng/mL
Accuracy (% Recovery) 98 - 102%90 - 110% (bioanalytical: 85-115%)90 - 110%
Precision (%RSD) < 2%< 10% (bioanalytical: < 15%)< 15%
Robustness Must be demonstrated by varying pH, temp, mobile phase composition.Must be demonstrated by varying source parameters, flow rate.Must be demonstrated by varying oven ramp rate, inlet temp.

Conclusion and Recommendations

While no validated analytical methods are currently published for this compound, a robust analytical strategy can be confidently developed based on its physicochemical properties and established principles of chromatography.

  • For routine analysis, purity, and stability testing, the development of a stability-indicating HPLC-UV method is the most logical and efficient starting point. Its robustness and cost-effectiveness make it ideal for quality control environments.

  • For bioanalytical studies or the detection of trace-level impurities, an LC-MS/MS method is indispensable. Its superior sensitivity and selectivity are required to measure low concentrations in complex biological matrices.

  • A GC-MS method should be considered a secondary or specialized technique. The requirement for derivatization adds complexity, but it can be a powerful tool for orthogonal confirmation or for analyzing volatile-specific impurities that may not be amenable to LC.

By following the proposed workflows and protocols, researchers and drug development professionals can systematically develop and validate fit-for-purpose analytical methods, ensuring data integrity and supporting the advancement of their research with this compound.

References

A Comparative Guide to the Characterization of 2-Methoxy-5-methylpyridin-3-ol Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and comparison of 2-Methoxy-5-methylpyridin-3-ol reference standards. As a critical intermediate in pharmaceutical synthesis, the purity and identity of this compound are paramount for ensuring the integrity of downstream processes and the quality of final active pharmaceutical ingredients (APIs). This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering a detailed protocol for establishing a well-characterized in-house reference standard and comparing it against commercially available alternatives.

The Critical Role of a Reference Standard

In pharmaceutical development and manufacturing, a reference standard serves as the benchmark against which all subsequent batches of a material are measured. Its primary purpose is to ensure identity, purity, quality, and strength. A poorly characterized reference standard can lead to significant downstream consequences, including inaccurate dosage, compromised safety profiles, and failed regulatory submissions. Therefore, a rigorous and multi-faceted analytical approach is not just recommended; it is essential.

Structural and Physicochemical Properties

This compound is a substituted pyridine derivative. Understanding its fundamental properties is the first step in its characterization.

PropertyValueSource
Molecular Formula C7H9NO2N/A
Molecular Weight 139.15 g/mol N/A
Appearance Off-white to light yellow crystalline powderN/A
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterN/A

Experimental Workflow for Comprehensive Characterization

A robust characterization of a this compound reference standard involves a suite of orthogonal analytical techniques. This ensures that all aspects of the molecule's identity and purity are thoroughly assessed.

Characterization_Workflow cluster_0 Primary Identification cluster_1 Purity Assessment cluster_2 Final Qualification NMR NMR HPLC_Purity HPLC-UV (Purity & Impurities) NMR->HPLC_Purity MS MS MS->HPLC_Purity FTIR FTIR FTIR->HPLC_Purity TGA Thermogravimetric Analysis (TGA) HPLC_Purity->TGA Karl_Fischer Karl Fischer (Water Content) HPLC_Purity->Karl_Fischer qNMR Quantitative NMR (qNMR Assay) TGA->qNMR Karl_Fischer->qNMR Mass_Balance Mass Balance Calculation qNMR->Mass_Balance Reference_Standard Candidate Reference Standard Reference_Standard->NMR Structural Elucidation Reference_Standard->MS Molecular Weight Reference_Standard->FTIR Functional Groups

Caption: Orthogonal workflow for the characterization of a reference standard.

Detailed Experimental Protocols & Comparative Data

This section details the analytical methods and presents a comparative analysis between a rigorously characterized "In-House Standard" and a hypothetical "Commercial Standard" with a less comprehensive Certificate of Analysis (CoA).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for full characterization.

  • Protocol:

    • Dissolve ~10 mg of the standard in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Acquire ¹H NMR data on a 400 MHz spectrometer for 16 scans.

    • Acquire ¹³C NMR data on the same instrument for 1024 scans.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Assign peaks based on chemical shifts, coupling constants, and integration.

B. Mass Spectrometry (MS)

  • Rationale: MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Protocol:

    • Prepare a 1 mg/mL solution of the standard in methanol.

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass spectrometer.

    • Acquire data in positive ion mode.

    • Determine the monoisotopic mass of the protonated molecule [M+H]⁺.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

  • Protocol:

    • Place a small amount of the solid standard directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Identify key vibrational bands corresponding to O-H, C-H, C=C, and C-O bonds.

Comparative Identity Data:

TestIn-House StandardCommercial Standard (Typical CoA)
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureNot reported
HRMS [M+H]⁺ 140.0706 (Calculated: 140.0712)Conforms (Low-resolution MS)
FTIR Conforms to structureConforms to structure
  • Expert Insight: The inclusion of ¹³C NMR and HRMS provides a higher level of confidence in the structural identity of the in-house standard compared to what is often provided for commercial-grade reagents.

A. High-Performance Liquid Chromatography (HPLC) for Purity

  • Rationale: HPLC with UV detection is the gold standard for assessing the purity of small molecules and quantifying impurities.

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 275 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 1.0 mg/mL in Methanol

B. Thermogravimetric Analysis (TGA)

  • Rationale: TGA measures changes in mass as a function of temperature, allowing for the determination of residual solvents and thermal stability.

  • Protocol:

    • Accurately weigh 5-10 mg of the standard into a TGA pan.

    • Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Determine the percentage of mass loss.

C. Karl Fischer Titration for Water Content

  • Rationale: This is a specific and accurate method for the determination of water content in a sample.

  • Protocol:

    • Use a coulometric Karl Fischer titrator.

    • Accurately weigh a suitable amount of the standard and add it to the titration cell.

    • The instrument will automatically titrate the water and provide a result in percent water content.

D. Quantitative NMR (qNMR) for Assay

  • Rationale: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration (and thus its purity/assay) against a certified internal standard, without the need for a specific reference standard of the analyte itself.

  • Protocol:

    • Accurately weigh ~15 mg of the this compound standard and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve in a known volume of DMSO-d₆.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30s) to ensure full signal relaxation for accurate integration.

    • Calculate the assay by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the certified internal standard.

Comparative Purity & Assay Data:

TestIn-House StandardCommercial Standard (Typical CoA)
HPLC Purity 99.85%>98%
Water Content (Karl Fischer) 0.08%Not Reported
Residual Solvents (TGA) 0.05%Not Reported
Assay (qNMR) 99.80%Not Reported
Mass Balance Assay 99.72% N/A
  • Mass Balance Calculation (In-House Standard): Assay = HPLC Purity % * (100% - Water Content % - Residual Solvents %) Assay = 99.85% * (100% - 0.08% - 0.05%) = 99.72%

  • Trustworthiness: The close agreement between the orthogonal assay values from qNMR (99.80%) and mass balance (99.72%) provides a high degree of confidence in the assigned purity of the in-house reference standard. This self-validating system is crucial for a reliable standard.

Conclusion and Recommendations

While commercial standards provide a convenient starting point, establishing a well-characterized in-house reference standard through a comprehensive and orthogonal testing strategy is imperative for GMP-regulated environments and pivotal stages of drug development. The data presented demonstrates that a multi-faceted approach, incorporating advanced techniques like HRMS and qNMR, provides a more accurate and reliable purity assessment than is often available from commercial suppliers.

For critical applications, it is strongly recommended that users either perform additional characterization on commercial standards or establish their own in-house standard following the detailed protocols outlined in this guide. This ensures the highest level of scientific integrity and mitigates risks associated with analytical inaccuracies.

A Comparative Guide to the Synthesis of 2-Methoxy-5-methylpyridin-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridinol Scaffold

The substituted 3-hydroxypyridine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its prevalence stems from its ability to act as a versatile bioisostere for catechol and phenol moieties, offering improved pharmacokinetic properties and metabolic stability. The target molecule, 2-Methoxy-5-methylpyridin-3-ol, is a key building block in the synthesis of various pharmaceutical candidates, making the development of efficient and scalable synthetic routes a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of two plausible synthetic pathways to this valuable intermediate, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of their respective merits and challenges.

Strategic Overview of Synthetic Pathways

Two primary strategies for the synthesis of this compound are presented herein. The first route leverages a commercially available aminopyridine precursor, employing a classical Sandmeyer-type reaction. The second approach involves the construction and functionalization of the pyridine ring from a simpler hydroxypyridine starting material.

Synthesis_Overview cluster_0 Synthetic Strategies start Target: this compound route1 Route 1: From 2-Methoxy-5-methylpyridin-3-amine start->route1 Diazotization route2 Route 2: From 3-Hydroxy-5-methylpyridine start->route2 Halogenation & Methoxylation Route1_Workflow start 2-Methoxy-5-methylpyridin-3-amine diazotization Diazotization with NaNO2 / H2SO4 (0-5 °C) start->diazotization hydrolysis Hydrolysis diazotization->hydrolysis product This compound hydrolysis->product Route2_Workflow start 3-Hydroxy-5-methylpyridine halogenation Regioselective Bromination (e.g., NBS) start->halogenation intermediate 2-Bromo-3-hydroxy-5-methylpyridine halogenation->intermediate methoxylation Nucleophilic Aromatic Substitution (NaOMe, CuI, DMF) intermediate->methoxylation product This compound methoxylation->product

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methoxy-5-methylpyridin-3-ol Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-Methoxy-5-methylpyridin-3-ol Scaffold: A Promising Starting Point

The this compound core presents several key features for interaction with biological targets, particularly protein kinases. The hydroxyl and methoxy groups can act as hydrogen bond donors and acceptors, respectively, while the pyridine ring itself can participate in various non-covalent interactions within an active site.[1] The methyl group at the 5-position provides a point for substitution to explore steric and electronic effects on potency and selectivity. Understanding how modifications to this core structure impact biological activity is crucial for the rational design of new therapeutic agents.

Comparative Analysis of Structural Modifications

Based on SAR studies of analogous pyridinol and methoxypyridine derivatives, we can infer the potential impact of modifying the this compound scaffold. Many pyridine-containing compounds have been investigated as inhibitors of various kinases, including receptor tyrosine kinases and mitogen-activated protein kinases (MAPK).[2][3]

The Significance of the 3-Hydroxyl Group

The 3-hydroxyl group is a critical functional group, likely involved in forming a key hydrogen bond with the hinge region of a kinase active site. In many kinase inhibitors, a similar hydrogen bond donor/acceptor pair is essential for potent inhibition.

Experimental Insight: The necessity of this hydroxyl group can be confirmed by synthesizing analogs where it is replaced with a hydrogen (deoxy analog), a methoxy group, or other small substituents. A significant drop in inhibitory activity upon its removal would confirm its importance in target binding.

Exploring Substitutions at the 2-Methoxy Position

The 2-methoxy group occupies a position where modifications can influence both potency and selectivity. Replacing the methyl ether with larger or more complex alkoxy groups can probe the size and nature of the corresponding pocket in the target's active site.

Table 1: Predicted SAR for Modifications at the 2-Position

Modification at 2-PositionPredicted Effect on ActivityRationale
-OCH3 (Methoxy)BaselineSmall, can fit into most pockets.
-OCH2CH3 (Ethoxy)Potentially increased potencyMay provide additional hydrophobic interactions.
-O(CH2)2CH3 (Propoxy)VariableActivity will depend on the size of the pocket.
-OCH(CH3)2 (Isopropoxy)Potentially decreased potencyIncreased steric bulk may lead to clashes.
-NHCH3 (Methylamino)Potentially maintained or increased potencyCan act as a hydrogen bond donor.
The Role of the 5-Methyl Group

The 5-methyl group can be replaced with a variety of substituents to explore the surrounding pocket. Modifications here can impact solubility, metabolic stability, and target engagement.

Table 2: Predicted SAR for Modifications at the 5-Position

Modification at 5-PositionPredicted Effect on ActivityRationale
-CH3 (Methyl)BaselineSmall, lipophilic.
-H (Hydrogen)Potentially decreased potencyLoss of hydrophobic interaction.
-Cl, -F (Halogens)Potentially increased potencyCan form halogen bonds and alter electronics.
-CF3 (Trifluoromethyl)Potentially increased potencyStrong electron-withdrawing group, can improve metabolic stability.
-Aryl, -HeteroarylPotentially significant increase in potencyCan access additional binding pockets.

SAR studies on other pyridinol derivatives have shown that introducing methyl groups on the pyridine ring can sometimes lead to steric clashes within the kinase hinge region, thereby weakening binding affinity.[4]

Experimental Protocols for Evaluation

To validate the predicted SAR, a systematic approach to synthesis and biological evaluation is necessary. The following protocols are standard in the field for assessing the potential of kinase inhibitors.

General Synthesis of Analogs

The synthesis of this compound analogs can be achieved through multi-step synthetic routes, often starting from commercially available substituted pyridines. The specific reactions will depend on the desired modifications, but may include nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions.

Workflow for Analog Synthesis and Evaluation

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (e.g., Substituted Pyridine) step1 Functional Group Modification start->step1 step2 Introduction of Key Substituents step1->step2 purification Purification and Characterization step2->purification biochem_assay Biochemical Kinase Assay (IC50 Determination) purification->biochem_assay Test Compound cell_assay Cell-Based Proliferation Assay (GI50 Determination) biochem_assay->cell_assay selectivity Kinase Selectivity Profiling cell_assay->selectivity downstream Western Blot Analysis (Target Modulation) selectivity->downstream

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Step-by-Step Protocol:

  • Reagents and Materials: Recombinant kinase, appropriate substrate (peptide or protein), ATP, kinase buffer, test compound (dissolved in DMSO), detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (GI50 Determination)

This assay assesses the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as MTT or resazurin.

  • Measurement: Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[5]

Hypothetical Target Pathway: PI3K/AKT/mTOR Signaling

Given that many pyridinone and pyridinol derivatives have shown activity against kinases involved in cell growth and proliferation, a plausible target for this scaffold is the PI3K/AKT/mTOR pathway.[6][7] This pathway is frequently dysregulated in cancer.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Inhibitor This compound Analog Inhibitor->PI3K inhibits

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for this compound analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. By leveraging SAR insights from related pyridinol and methoxypyridine analogs, researchers can strategically design new compounds with improved potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for evaluating these novel agents. Future work should focus on synthesizing a diverse library of analogs and screening them against a panel of kinases to identify the primary biological target(s) and further refine the SAR for this promising chemical series.

References

Performance of Novel Pyridinol Derivatives in Preclinical Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Evaluation of 2-Methoxy-5-methylpyridin-3-ol

This guide provides a comprehensive framework for evaluating the preclinical performance of novel neuroprotective agents, using the hypothetical compound this compound as a case study. Given the absence of published data for this specific molecule, we will outline a robust, multi-tiered strategy for its investigation in established models of ischemic stroke, comparing its potential efficacy against a standard-of-care compound, Edaravone.

The choice of a pyridinol scaffold is predicated on the known neuroprotective properties of other compounds in this class, which are often attributed to their antioxidant and free radical scavenging capabilities. Edaravone, a free radical scavenger, is an approved treatment for ischemic stroke and therefore serves as a relevant benchmark for our comparative analysis.

Part 1: In Vitro Assessment of Neuroprotective Potential

The initial phase of our investigation focuses on establishing the direct neuroprotective and antioxidant effects of this compound at the cellular level. These assays are crucial for determining the compound's mechanism of action and for establishing a dose-response relationship before moving into more complex in vivo models.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

The OGD/R model is a widely accepted in vitro method for simulating the ischemic cascade in a controlled environment. This model allows us to assess the ability of our test compound to protect neurons from ischemic-like injury.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured for 10-12 days to allow for maturation.

  • OGD Induction: The culture medium is replaced with a glucose-free DMEM, and the cultures are placed in a hypoxic chamber (95% N₂, 5% CO₂) for 90 minutes.

  • Treatment: this compound (at varying concentrations) or Edaravone (30 µM) is added to the culture medium 1 hour prior to OGD induction.

  • Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.

  • Viability Assessment: Cell viability is quantified using an MTT assay, which measures mitochondrial metabolic activity.

G cluster_prep Preparation cluster_ogd Ischemic Insult cluster_rep Reperfusion & Analysis Culture Primary Cortical Neuron Culture (10-12 days) Pretreat Pre-treatment with This compound or Edaravone Culture->Pretreat 1 hour OGD Oxygen-Glucose Deprivation (OGD) (90 minutes) Pretreat->OGD Reperfusion Reperfusion with normal medium (24 hours) OGD->Reperfusion MTT MTT Assay for Cell Viability Reperfusion->MTT

Caption: Workflow for the in vitro Oxygen-Glucose Deprivation/Reperfusion assay.

Assessment of Antioxidant Activity

To investigate the hypothesis that this compound acts as a free radical scavenger, we will measure its impact on reactive oxygen species (ROS) production in our OGD/R model.

  • Cell Culture and OGD/R: The OGD/R protocol is followed as described above.

  • Fluorescent Probe: 2',7'-Dichlorofluorescin diacetate (DCFDA), a cell-permeable ROS indicator, is added to the cells during the last 30 minutes of the reperfusion period.

  • Quantification: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader.

AssayParameterThis compoundEdaravone (30 µM)Untreated Control
OGD/R Neuronal Viability (% of normoxic control)Dose-dependent increase~75%~50%
ROS Assay ROS Production (% of OGD/R control)Dose-dependent decrease~60%100%

Part 2: In Vivo Evaluation in a Rodent Stroke Model

Following promising in vitro results, the next logical step is to assess the efficacy of this compound in a living organism. The transient middle cerebral artery occlusion (tMCAO) model in rats is a widely used and clinically relevant model of focal cerebral ischemia.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This surgical model involves the temporary blockage of the middle cerebral artery, leading to a reproducible ischemic injury in the brain.

  • Anesthesia and Surgery: Adult male Sprague-Dawley rats are anesthetized, and a nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for 90 minutes to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Treatment: this compound or Edaravone (3 mg/kg, i.v.) is administered at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function is assessed 24 hours after MCAO using a 5-point neurological deficit score.

  • Infarct Volume Measurement: Following the neurological assessment, the animals are euthanized, and the brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

G cluster_surgery Surgical Procedure cluster_treatment Treatment & Reperfusion cluster_analysis Post-Stroke Analysis (24h) Anesthesia Anesthesia of Rat MCAO Middle Cerebral Artery Occlusion (90 minutes) Anesthesia->MCAO Reperfusion Reperfusion (filament withdrawal) MCAO->Reperfusion Treatment IV administration of This compound or Edaravone Reperfusion->Treatment NeuroScore Neurological Deficit Scoring Treatment->NeuroScore 24 hours post-MCAO TTC TTC Staining for Infarct Volume Measurement NeuroScore->TTC

Caption: Workflow for the in vivo transient Middle Cerebral Artery Occlusion (tMCAO) model.

Pharmacokinetic (PK) and Safety Assessment

A crucial component of preclinical evaluation is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its preliminary safety.

  • Pharmacokinetics: A single dose of this compound is administered intravenously to a separate cohort of healthy rats. Blood samples are collected at multiple time points to determine key PK parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

  • Acute Toxicity: A dose-escalation study is performed in another cohort of healthy rats to identify the maximum tolerated dose (MTD) and to observe any acute adverse effects.

AssayParameterThis compoundEdaravoneSham Control
tMCAO Infarct Volume (% of hemisphere)Dose-dependent reduction~25-30% reduction vs. vehicle0%
tMCAO Neurological Score (0-4 scale)Dose-dependent improvementScore of ~1-20
Pharmacokinetics Half-life (t½) in plasmaTo be determined~0.5-1 hourN/A

Conclusion

This guide outlines a rigorous, phased approach to the preclinical evaluation of a novel pyridinol derivative, this compound, for the treatment of ischemic stroke. By employing a combination of in vitro and in vivo models and by comparing its performance against the clinically approved drug Edaravone, we can build a comprehensive data package to support its further development. The successful demonstration of neuroprotective efficacy, coupled with a favorable pharmacokinetic and safety profile, would provide a strong rationale for advancing this compound toward clinical trials.

A Comprehensive Guide to Investigating the Cross-Reactivity of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Uncharted Territory of 2-Methoxy-5-methylpyridin-3-ol Cross-Reactivity

In the landscape of drug discovery and molecular research, understanding the specificity of a compound is paramount. This compound, a pyridine derivative, presents a unique chemical structure. While its basic chemical properties are documented, a critical gap exists in the scientific literature regarding its cross-reactivity profile. As of the latest review, no published studies have systematically evaluated the potential for this molecule to interfere with common analytical and biological assays.

This guide is designed for researchers, scientists, and drug development professionals to address this knowledge gap. In the absence of existing data, we will provide a robust framework for conducting comprehensive cross-reactivity studies. This document will not present pre-existing comparisons but will instead equip you with the rationale, methodologies, and data interpretation frameworks necessary to perform these critical investigations in your own laboratory. We will explore how to assess cross-reactivity in the context of immunoassays and chromatographic methods, and propose a selection of structurally similar compounds for comparative analysis.

Part 1: Foundational Principles of Cross-Reactivity Assessment

Cross-reactivity occurs when a test designed to detect a specific substance also detects a different, structurally related or unrelated, compound.[1][2][3] This can lead to false-positive results or inaccurate quantification, compromising the integrity of experimental data.[2] For a novel compound like this compound, a proactive investigation into its cross-reactivity is a cornerstone of its development and validation.

Potential Areas of Cross-Reactivity for this compound

Given its chemical structure—a substituted pyridine ring—we can hypothesize potential cross-reactivity with assays designed to detect other pyridine-containing compounds or molecules with similar functional groups. The primary areas of concern for initial investigation are:

  • Immunoassays: Antibodies raised against other pyridine-based haptens may exhibit off-target binding to this compound.[3]

  • Chromatographic Methods: In techniques like HPLC and LC-MS, co-elution with analytes of interest could lead to misidentification or skewed quantification if the compounds are not adequately resolved.

  • Metabolic Assays: The compound could potentially interact with enzymes, such as cytochrome P450s, that metabolize structurally analogous substrates.

Part 2: Designing a Cross-Reactivity Study: A Comparative Framework

A well-designed cross-reactivity study should compare the response of the primary analyte (the intended target of the assay) with that of the potentially cross-reacting substance (in this case, this compound) and other structurally related molecules.

Selection of Comparator Compounds

The following compounds are proposed as comparators in a cross-reactivity study with this compound due to their structural similarities.

Compound NameCAS NumberMolecular FormulaRationale for Inclusion
2-Methylpyridin-3-ol1121-78-4C6H7NOCore pyridine-3-ol structure without methoxy and methyl substitutions.[4]
2-Methoxy-5-methylpyridin-3-amine179677-17-9C7H10N2OSimilar substitution pattern, with an amine group instead of a hydroxyl group.[5][6][7]
2-Methoxy-5-methylpyrazine2882-22-6C6H8N2OIsomeric pyrazine ring, to assess the impact of the nitrogen position.[8]
2-Methoxy-3,5-dimethylpyrazine54531-53-0C7H10N2OA structurally related pyrazine known for its potent sensory properties.[9][10]
2-Methoxy-5-methylaniline120-71-8C8H11NOAniline analog to explore the influence of the aromatic ring system.[11]

Part 3: Experimental Protocols for Cross-Reactivity Assessment

Here, we provide detailed, step-by-step methodologies for investigating the cross-reactivity of this compound.

Protocol 1: Immunoassay Cross-Reactivity via Competitive ELISA

This protocol is designed to determine the extent to which this compound can inhibit the binding of a primary antibody to its target antigen in a competitive enzyme-linked immunosorbent assay (ELISA). The key principle is that the concentration of a cross-reactant required to cause a 50% reduction in signal (IC50) is compared to the IC50 of the primary analyte.[12]

Workflow for Competitive ELISA

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep1 Coat plate with antigen prep2 Block non-specific sites prep1->prep2 assay1 Add standards, controls, and test compounds (including this compound) prep2->assay1 assay2 Add primary antibody assay1->assay2 assay3 Incubate assay2->assay3 assay4 Wash plate assay3->assay4 detect1 Add enzyme-conjugated secondary antibody assay4->detect1 detect2 Incubate and wash detect1->detect2 detect3 Add substrate detect2->detect3 detect4 Read absorbance detect3->detect4

Caption: Workflow for Competitive ELISA.

Step-by-Step Methodology:

  • Antigen Coating: Coat a 96-well microplate with the target antigen (structurally similar to the test compounds) at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte (standard), this compound, and the comparator compounds in assay buffer.

    • Add 50 µL of each dilution to the appropriate wells.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

  • Plot the absorbance values against the logarithm of the compound concentrations to generate sigmoidal dose-response curves.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the maximum signal) for the primary analyte and each test compound.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) * 100

Protocol 2: Chromatographic Co-elution and Interference Analysis

This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess whether this compound co-elutes with and interferes with the detection of structurally similar compounds.

Workflow for Chromatographic Analysis

G cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Review sample1 Prepare individual standards of each compound sample2 Prepare a mixed standard containing all compounds sample1->sample2 analysis1 Inject individual standards to determine retention times sample2->analysis1 analysis2 Inject mixed standard to assess resolution analysis1->analysis2 analysis3 Analyze spiked matrix samples analysis2->analysis3 data1 Compare retention times analysis3->data1 data2 Check for peak shape distortion and co-elution data1->data2 data3 Evaluate mass spectral data for interference data2->data3

References

Benchmarking "2-Methoxy-5-methylpyridin-3-ol" against existing intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking 2-Methoxy-5-methylpyridin-3-ol Against Alternative Intermediates in Pharmaceutical Synthesis

Abstract

Substituted pyridin-3-ols are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of therapeutic agents. This guide provides a comprehensive technical benchmark of This compound , a highly functionalized building block, against a plausible alternative, 3-Bromo-2-methoxy-5-methylpyridine , in the context of pharmaceutical synthesis. While direct, side-by-side experimental comparisons are not extensively documented in publicly available literature, this analysis synthesizes established chemical principles to evaluate their respective performance in a key synthetic transformation: the formation of an aryl ether linkage, a common step in drug discovery. We will dissect the synthetic accessibility of each intermediate, provide detailed, field-proven experimental protocols for their application, and present a comparative analysis based on expected yield, process efficiency, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions on intermediate selection for complex molecule synthesis.

Introduction: The Strategic Importance of the Pyridin-3-ol Scaffold

The pyridine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic handles. The pyridin-3-ol moiety, in particular, offers a synthetically strategic hydroxyl group that can serve as a nucleophile or be transformed into other functional groups. This compound (herein Intermediate A ) is a prime example of a "decorated" scaffold, offering multiple points of functionality that can be exploited in multi-step syntheses. Its utility has been noted in the synthesis of complex isoxazole derivatives intended for therapeutic applications, such as oncology.[1]

In any synthetic campaign, the choice of intermediate is a critical decision point, balancing factors of cost, availability, reaction efficiency, and the generation of impurities. This guide will benchmark Intermediate A against a common alternative strategy: using a halogenated precursor like 3-Bromo-2-methoxy-5-methylpyridine (Intermediate B ). The comparison will focus on their utility in forming a key ether linkage to a hypothetical complex molecule, a reaction central to the synthesis of many pharmaceutical targets.

Comparative Physicochemical Properties

A foundational analysis begins with the intrinsic properties of the intermediates, which influence their handling, reactivity, and formulation potential.

PropertyIntermediate A Intermediate B
IUPAC Name This compound3-Bromo-2-methoxy-5-methylpyridine
Structure
CAS Number 1227574-65-3185315-02-0
Formula C₇H₉NO₂C₇H₈BrNO
MW ( g/mol ) 139.15202.05
Appearance SolidSolid / Low-melting solid
Key Reactive Site Nucleophilic hydroxyl groupElectrophilic carbon (C-Br)

Synthesis and Accessibility of Intermediates

The viability of an intermediate is directly tied to the efficiency and scalability of its own synthesis. While Intermediate A is commercially available, understanding its synthesis provides insight into cost and potential impurities. A plausible, though not explicitly cited, laboratory-scale synthesis is presented below for illustrative purposes.

Proposed Synthesis of Intermediate A: this compound

This proposed route leverages the known chemistry of pyridine derivatization.

Workflow: Synthesis of Intermediate A

start 2-Amino-5-methylpyridine step1 Diazotization (NaNO₂, H₂SO₄, H₂O) start->step1 step2 Hydrolysis step1->step2 product1 5-Methylpyridin-2-ol step2->product1 step3 Nitration (HNO₃, H₂SO₄) product1->step3 product2 5-Methyl-3-nitropyridin-2-ol step3->product2 step4 Methylation (CH₃I, K₂CO₃) product2->step4 product3 2-Methoxy-5-methyl-3-nitropyridine step4->product3 step5 Reduction (H₂, Pd/C) product3->step5 product4 2-Methoxy-5-methylpyridin-3-amine step5->product4 step6 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) product4->step6 final_product This compound (Intermediate A) step6->final_product

Caption: Proposed multi-step synthesis of Intermediate A.

Synthesis of Intermediate B: 3-Bromo-2-methoxy-5-methylpyridine

This intermediate can be prepared from the same precursor as Intermediate A , 2-Methoxy-5-methylpyridin-3-amine.

Experimental Protocol:

  • To a stirred solution of 2-Methoxy-5-methylpyridin-3-amine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) at 0 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Add copper(I) bromide (CuBr, 1.2 eq) portion-wise to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to 60 °C for 2 hours.

  • Cool the reaction, neutralize with aqueous sodium bicarbonate , and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate , and concentrate under reduced pressure. Purify via column chromatography to yield Intermediate B .

Comparative Analysis of Synthetic Accessibility
ParameterIntermediate A Synthesis Intermediate B Synthesis
Number of Steps High (Multi-step from basic precursors)Moderate (Fewer steps if starting from common amine precursor)
Reagent Hazards Involves nitrating acids and diazotization.Involves diazotization and bromine compounds.
Overall Yield Expected to be moderate due to the number of steps.Expected to be moderate to good from the amine.
Purification Multiple chromatographic purifications likely required.Final step requires chromatography.
Commercial Cost Higher, reflecting a more complex synthesis.Generally lower than the corresponding pyridinol.

Benchmarking in a Downstream Application: Aryl Ether Synthesis

The critical test for an intermediate is its performance in a subsequent, value-adding reaction. We will compare the use of Intermediate A and Intermediate B for the synthesis of a hypothetical target molecule, Target Ether C , via two distinct chemical strategies.

Reaction Pathways to Target Ether C

cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) intA Intermediate A (this compound) productC1 Target Ether C intA->productC1 SN2 Reaction reagent1 R-LG (Alkyl Halide) Base (e.g., NaH, K₂CO₃) reagent1->productC1 intB Intermediate B (3-Bromo-2-methoxy-5-methylpyridine) productC2 Target Ether C intB->productC2 SNAr Reaction reagent2 R-OH (Alcohol) Strong Base (e.g., NaH) reagent2->productC2

Caption: Competing synthetic routes to Target Ether C.

Protocol 1: Williamson Ether Synthesis using Intermediate A

This classic method relies on the deprotonation of the hydroxyl group of Intermediate A to form a potent nucleophile.

Experimental Protocol:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Add a solution of Intermediate A (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir for 30 minutes at this temperature until hydrogen evolution ceases.

  • Add the alkyl halide (R-LG, 1.1 eq) to the resulting alkoxide solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction carefully by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate , wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to yield Target Ether C .

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) using Intermediate B

This route reverses the roles of the reactants. An alcohol is deprotonated to serve as the nucleophile, which then displaces the bromide from the electron-deficient pyridine ring of Intermediate B .

Experimental Protocol:

  • To a solution of the alcohol (R-OH, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (NaH, 1.3 eq) at 0 °C. Stir for 30 minutes.

  • Add a solution of Intermediate B (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring for the consumption of Intermediate B .

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate , wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to yield Target Ether C .

Performance Benchmark: Expected Outcomes

This table presents a comparative analysis based on established chemical principles, as direct experimental data for this specific comparison is not available in the cited literature.[2]

ParameterRoute 1 (Intermediate A) Route 2 (Intermediate B) Causality and Rationale
Reaction Conditions Mild (0 °C to RT)Harsher (Elevated temperatures often required)The Williamson ether synthesis is typically a facile Sₙ2 reaction. SNAr on an electron-rich pyridine ring requires thermal energy to overcome the activation barrier.
Expected Yield HighModerate to GoodSₙ2 reactions with primary alkyl halides are generally very high-yielding. SNAr can be competitive but may suffer from side reactions at higher temperatures.
Substrate Scope Best with methyl or primary alkyl halides. Secondary/tertiary halides lead to elimination.Less sensitive to the steric profile of the incoming alcohol nucleophile.The Sₙ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon. The SNAr mechanism is less so.
Key Side Reactions Elimination (E2) if using secondary/tertiary halides.N-dealkylation of the methoxy group at high temperatures; potential for competing amination if nitrogen-based nucleophiles are present.
Process Safety NaH is pyrophoric and requires careful handling.NaH is pyrophoric. Higher temperatures increase risk.Both routes use hazardous reagents, but the higher energy input for Route 2 adds a layer of process safety consideration.
Cost-Effectiveness Higher cost of starting material (Intermediate A ).Lower cost of starting material (Intermediate B ), but potentially higher energy costs for the reaction.The overall cost depends on the balance between the price of the intermediate and the operational costs (energy, reaction time).

Conclusion and Strategic Recommendations

The benchmarking of This compound (Intermediate A) against 3-Bromo-2-methoxy-5-methylpyridine (Intermediate B) reveals a classic synthetic trade-off between the cost of the starting material and the efficiency of the downstream reaction.

  • Choose Intermediate A (the Pyridinol) when the downstream coupling partner is a primary or methyl halide and the priority is achieving a high yield under mild conditions. This route minimizes the risk of thermally-induced side reactions and is often faster, which can be critical in complex, multi-step syntheses where overall yield is paramount.

  • Choose Intermediate B (the Bromo-Pyridine) when the coupling partner is a sterically hindered or precious alcohol, or when the cost of the pyridine intermediate is a primary driver. The SNAr route, while requiring more forceful conditions, offers flexibility with the nucleophile and starts from a more accessible precursor.

Ultimately, the optimal choice depends on the specific goals of the synthesis. For late-stage diversification in a drug discovery program where yield and purity are critical, the higher upfront cost of Intermediate A is likely justified by its superior performance in the Williamson ether synthesis. For large-scale manufacturing or early-stage exploration where cost-of-goods is a major concern, developing a robust SNAr process with the more economical Intermediate B may be the more strategic path. This guide provides the foundational logic and procedural framework to make that critical decision.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methoxy-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Methoxy-5-methylpyridin-3-ol. As a substituted pyridine derivative, this compound requires careful handling as hazardous chemical waste. The procedures outlined below are synthesized from established safety protocols for analogous pyridine compounds and general laboratory waste regulations, ensuring a framework that prioritizes the safety of personnel and environmental protection.

Part 1: Hazard Characterization and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is mandatory. By analyzing structurally similar compounds such as 2-methoxypyridine and various hydroxylated/methylated pyridines, we can infer a likely hazard profile. Pyridine and its derivatives are generally recognized as flammable, toxic, and irritant compounds[1]. Therefore, this compound must be treated as hazardous waste until proven otherwise.

Table 1: Inferred Hazard Profile and Associated Precautions

Hazard CategoryInferred Risk Based on Analogous CompoundsRationale & Key Precautionary Measures
Flammability Likely a flammable or combustible liquid[2][3]. Vapors may form explosive mixtures with air[3].Precaution: Store away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground/bond containers during transfer[2][3][4].
Toxicity Harmful if swallowed, in contact with skin, or if inhaled[2].Precaution: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors. Prevent all contact with skin and eyes[5][6].
Irritation Causes skin irritation and serious eye irritation. May cause respiratory irritation[7][8].Precaution: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles with side shields[1][9].
Reactivity Incompatible with strong oxidizing agents and strong acids[1][6][8].Precaution: Segregate waste from all incompatible materials to prevent dangerous chemical reactions[6][10].

Part 2: Immediate Safety and Spill Response

A proactive safety posture is essential when handling any chemical waste. Before beginning any work that will generate waste, ensure the following measures are in place.

Personal Protective Equipment (PPE)

All personnel handling this compound, in pure form or as waste, must wear the following PPE[1]:

  • Eye Protection: Chemical splash goggles or safety glasses with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of this compound and its waste must occur within a properly functioning chemical fume hood to prevent vapor inhalation[5][6].

Spill Management

Accidents require immediate and correct action.

  • Small Spills: For minor spills contained within a chemical fume hood, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance[1][2]. Collect the absorbed material using non-sparking tools, place it in a sealed, labeled hazardous waste container, and dispose of it according to the protocol below[6].

  • Large Spills: In the event of a large spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team[1][6].

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations, which are generally guided by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA)[11].

Step 1: Waste Identification and Segregation

Proper characterization is the foundation of safe disposal.

  • Classify as Hazardous: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous chemical waste[1].

  • Do Not Mix: Never mix this waste stream with other incompatible waste types. It must be kept separate from strong oxidizing agents and acids[1][10].

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain or disposed of in regular trash[5][12].

Step 2: Container Selection and Labeling

The integrity of the waste container is critical for safe storage and transport.

  • Select a Compatible Container: Use only containers made of materials chemically compatible with the waste, such as glass or high-density polyethylene[5][10][13]. The container must have a secure, leak-proof screw cap[10][11]. Do not use food or beverage containers[13].

  • Ensure Good Condition: The container must be free from damage, cracks, or deterioration[10][11].

  • Label Immediately: Attach a "Hazardous Waste" label to the container before adding any waste[6][10]. The label must clearly state:

    • The words "Hazardous Waste"[10].

    • The full chemical name: "this compound" and any other constituents.

    • The associated hazards (e.g., Flammable, Toxic, Irritant)[1].

    • The date waste was first added to the container.

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[10][14].

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste[10][13].

  • Provide Secondary Containment: If storing glass containers on the floor, place them in a secondary containment system, such as a plastic tub, to mitigate breakage and spills[13].

  • Avoid Overfilling: Leave at least one inch of headspace in the container to allow for vapor expansion[10].

  • Store in a Designated Area: The SAA should be a well-ventilated, secure location away from general laboratory traffic[1][10].

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup[6][12].

  • Follow Institutional Procedures: Adhere to your facility's specific procedures for waste collection, which may involve completing a chemical collection request form[6][12].

Part 4: Regulatory Compliance Overview

The disposal of laboratory chemical waste is regulated to protect human health and the environment. Key regulations in the United States include:

  • Resource Conservation and Recovery Act (RCRA): This federal law establishes the framework for managing hazardous waste from "cradle-to-grave"[11].

  • EPA Regulations (40 CFR Part 262): These regulations detail the standards for hazardous waste generators. Subpart K provides alternative, more flexible requirements for academic laboratories at eligible institutions[14][15].

Compliance involves proper waste identification, segregation, container management, and documentation[11][14].

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal classify Classify as Hazardous Waste (Flammable, Toxic, Irritant) container Select Compatible Container (Glass or HDPE, Screw Cap) classify->container ppe->classify label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) container->label add_waste Add Waste to Container (Do Not Overfill) label->add_waste segregate Segregate from Incompatibles (Oxidizers, Acids) add_waste->segregate store Store in Designated SAA (Closed, Ventilated, Secondary Containment) segregate->store decision Container Full or Project Complete? store->decision decision->store No contact_ehs Contact EHS for Pickup and Final Disposal decision->contact_ehs Yes

Caption: Decision workflow for handling this compound waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.